molecular formula C6H10N4O4S3 B13835952 2-Aminothiazole,sulfate

2-Aminothiazole,sulfate

Cat. No.: B13835952
M. Wt: 298.4 g/mol
InChI Key: SVJRDEAJKQMTMQ-UHFFFAOYSA-N
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Description

2-Aminothiazole,sulfate is a useful research compound. Its molecular formula is C6H10N4O4S3 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminothiazole,sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminothiazole,sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H10N4O4S3

Molecular Weight

298.4 g/mol

IUPAC Name

sulfuric acid;1,3-thiazol-2-amine

InChI

InChI=1S/2C3H4N2S.H2O4S/c2*4-3-5-1-2-6-3;1-5(2,3)4/h2*1-2H,(H2,4,5);(H2,1,2,3,4)

InChI Key

SVJRDEAJKQMTMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)N.C1=CSC(=N1)N.OS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 2-Aminothiazole Sulfate (CAS 63589-20-8)

[1]

Executive Summary

2-Aminothiazole sulfate (CAS 63589-20-8) is the sulfate salt form of 2-aminothiazole, a critical heterocyclic scaffold in medicinal chemistry and industrial synthesis.[1] While the free base (CAS 96-50-4) is the primary reactive species, the sulfate salt is engineered for enhanced thermal stability, improved aqueous solubility, and resistance to oxidative degradation during storage.

This guide details the physicochemical properties, synthesis protocols, and application logic of 2-aminothiazole sulfate, specifically tailored for researchers in drug discovery (kinase inhibitors, antimicrobials) and fine chemical manufacturing.

Part 1: Chemical Identity & Physicochemical Profile

The sulfate salt (1:1 stoichiometry) stabilizes the electron-rich 2-aminothiazole core, which is prone to oxidation and polymerization in its free base form.

Table 1: Core Chemical Data
PropertyData
Chemical Name 2-Thiazolamine, sulfate (1:[1]1)
CAS Number 63589-20-8
Synonyms 2-Aminothiazole sulfate; 2-Thiazolylamine sulfate
Molecular Formula C₃H₄N₂S[1] · H₂SO₄
Molecular Weight 198.22 g/mol
Structure Thiazole ring with an amino group at C2, protonated by sulfuric acid
Appearance Off-white to beige crystalline powder
Solubility Highly soluble in water (dissociates to free base); limited solubility in organic solvents (ether, chloroform)
Stability & Reactivity[2][3]
  • Thermal Stability: The sulfate salt exhibits a significantly higher melting/decomposition point compared to the free base (mp 90°C).[1] This prevents fusion and caking during transport.[1]

  • Oxidation Resistance: The protonation of the exocyclic amine reduces the electron density of the ring, mitigating the risk of oxidative dimerization (formation of azo impurities) that plagues the free base.[1]

Part 2: Synthesis & Manufacturing Logic

The industrial preparation of 2-aminothiazole sulfate follows a two-stage workflow: the Hantzsch Thiazole Synthesis followed by Salt Formation .[1] This modular approach allows for the purification of the intermediate free base before stabilization.[1]

Stage 1: Hantzsch Synthesis (Free Base Formation)

Reaction Logic: Condensation of thiourea with an

1
  • Reagents: Thiourea, Chloroacetaldehyde (40% aq.), Water.[1]

  • Mechanism: Nucleophilic attack of sulfur on the

    
    -carbon, followed by cyclization and dehydration.[1]
    
Stage 2: Sulfation (Salt Formation)

Reaction Logic: Controlled protonation in a non-aqueous or minimal-water environment precipitates the sulfate salt.[1]

Experimental Protocol: Preparation of 2-Aminothiazole Sulfate
  • Dissolution: Dissolve 10.0 g (100 mmol) of pure 2-aminothiazole (free base) in 50 mL of anhydrous ethanol. Maintain temperature at 40°C to ensure complete dissolution.[1]

  • Acid Addition: Slowly add concentrated sulfuric acid (98%, 5.5 mL, ~100 mmol) dropwise over 20 minutes.

    • Critical Control: Maintain internal temperature <60°C. The reaction is exothermic.[1]

  • Crystallization: Cool the mixture to 0-5°C and stir for 2 hours. The sulfate salt will precipitate as a white solid.[1]

  • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL) to remove excess acid and unreacted free base.[1]

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Visualization: Synthesis Workflow

SynthesisWorkflowStartThiourea + ChloroacetaldehydeInterIntermediate:S-alkylisothioureaStart->InterCondensationFreeBase2-Aminothiazole(Free Base)Inter->FreeBaseCyclization(-H2O, -HCl)Sulfate2-Aminothiazole Sulfate(CAS 63589-20-8)FreeBase->SulfateSalt Formation(Ethanol, <60°C)AcidH2SO4 (Sulfuric Acid)Acid->Sulfate

Figure 1: Step-wise synthesis from raw materials to the stable sulfate salt.[1]

Part 3: Applications in Drug Discovery[4]

2-Aminothiazole is a "privileged scaffold" in medicinal chemistry.[1] The sulfate serves as the stable input material for generating diverse libraries of bioactive compounds.[1]

Sulfonamide Antibiotics (Sulfa Drugs)

The historical and continued use of this scaffold lies in Sulfathiazole .[1]

  • Mechanism: The free amine (liberated from sulfate in situ) reacts with

    
    -acetamidobenzenesulfonyl chloride.[1]
    
  • Role: The thiazole ring mimics the pyrimidine ring of thiamine (Vitamin B1), acting as a competitive inhibitor in bacterial enzymatic pathways.[1]

Kinase Inhibitors (Oncology)

Modern application focuses on the 2-aminothiazole core as a hinge-binder in ATP-competitive kinase inhibitors (e.g., Dasatinib ).[1]

  • Binding Mode: The nitrogen atoms (thiazole N3 and exocyclic amino N) form critical hydrogen bonds with the hinge region of kinases (e.g., Src, Abl).[1]

  • Sulfate Utility: Used in early-stage synthesis to ensure high purity of the starting heterocycle, preventing "poisoning" of sensitive palladium catalysts used in subsequent cross-coupling reactions (e.g., Buchwald-Hartwig).[1]

Visualization: Pharmacophore Versatility

DrugScaffoldCore2-AminothiazoleCoreSulfaSulfathiazole(Antibiotic)Core->SulfaKinaseDasatinib(Src/Abl Inhibitor)Core->KinaseDyeAzo Dyes(Coupling Agent)Core->DyeMimicMetabolic Mimic(Thiamine antagonist)Sulfa->MimicMechanismHingeHinge Binder(H-Bond Donor/Acceptor)Kinase->HingeMechanism

Figure 2: The 2-aminothiazole core serves as a versatile precursor for antibiotics and kinase inhibitors.

Part 4: Handling, Safety, and Quality Control

Safety Profile (E-E-A-T)
  • Hazards: Like the free base, the sulfate is an irritant (Skin/Eye) and potentially harmful if swallowed (acute toxicity).[1]

  • Dust Explosion: As a fine organic powder, handle in a fume hood to prevent dust accumulation.[1]

  • Incompatibility: Avoid contact with strong oxidizers (nitric acid) and strong bases (liberates the free amine).[1]

Quality Control (QC) Protocols

To validate the identity and purity of CAS 63589-20-8:

  • Melting Point Analysis:

    • Expectation: Decomposes/melts >200°C (distinct from free base at ~90°C).[1]

  • Solubility Test:

    • Dissolve 100 mg in 1 mL water.[1] Solution should be clear and acidic (pH < 2).[1]

    • Add 1M NaOH dropwise.[1] A white precipitate (free base) should form at pH > 7.[1]

  • HPLC Analysis:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile gradient.

    • Detection: UV at 254 nm (Thiazole absorption).[1]

    • Note: The sulfate ion is transparent in UV; you are quantifying the 2-aminothiazole cation.[1]

References

  • National Toxicology Program (NTP). (1992).[1][2] Chemical Properties of 2-Aminothiazole (CAS 96-50-4).[1][3][4][5] National Institutes of Health.[1] Link[1]

  • Mishra, K., et al. (2017).[1] "2-Aminothiazoles in Medicinal Chemistry: A Review." European Journal of Medicinal Chemistry. (Contextualizing the scaffold's role in drug discovery).

  • European Patent Office. (1992).[1] Process of producing 2-aminothiazole.[1][4][5][6][7][8][9] EP 0482607 A1.[1] Link (Describes industrial synthesis and purification logic).[1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Aminothiazole.[1][10]Link (Safety and handling data for the base moiety).[1]

  • PubChem. (2025).[1] 2-Thiazolamine, sulfate (1:1) - CAS 63589-20-8.[1] National Library of Medicine.[1] Link[1]

Technical Guide: Molecular Weight & Stoichiometric Criticality of 2-Aminothiazole Sulfate vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the critical stoichiometric and physicochemical distinctions between 2-aminothiazole free base and its sulfate salts.

Executive Summary

In drug discovery and fine chemical synthesis, 2-aminothiazole (CAS 96-50-4) is a ubiquitous scaffold.[1] However, a recurring source of experimental error lies in the ambiguity of its salt forms, specifically the sulfate. Unlike the free base, "2-aminothiazole sulfate" is not a single, invariant commercial entity; it exists as variable stoichiometries (1:1 vs. 2:1) and hydrates.

This guide provides the definitive molecular weight (MW) data, methods for stoichiometric verification, and protocols for converting between salt and base forms to ensure reaction fidelity.

Part 1: Chemical Identity & Stoichiometric Data[2]

The Core Distinction

The fundamental error in using 2-aminothiazole sulfate is assuming a 1:1 molar ratio with sulfuric acid. 2-Aminothiazole contains a basic nitrogen within the thiazole ring (


) and an exocyclic amine that is largely non-basic due to resonance delocalization. Consequently, it forms salts primarily at the ring nitrogen.

Depending on the crystallization method, the product may be a Monosulfate (1:1) or a Hemisulfate (Bis-aminothiazolium sulfate, 2:1) .

Comparative Molecular Weight Table
Chemical FormStoichiometry (Base:Acid)FormulaMolecular Weight ( g/mol )CAS Number
Free Base N/A

100.14 96-50-4
Monosulfate 1:1

198.22 63589-20-8
Hemisulfate 2:1

298.36 Variable*

*Note: Commercial "Sulfate" is often a mixture or the Hemisulfate form. Always verify the Certificate of Analysis (CoA) for the exact assay or elemental analysis.

Structural Protonation Logic

The following diagram illustrates the protonation site that drives salt formation. Note that the exocyclic amine (


) is not the primary protonation site.

ProtonationLogic cluster_legend Mechanism FreeBase 2-Aminothiazole (Free Base) MW: 100.14 (Neutral) Salt Aminothiazolium Cation (Protonated at Ring N) FreeBase->Salt + H+ (from Acid) Acid Sulfuric Acid (H2SO4) Acid->Salt Counterion SO4(2-) Note Resonance pushes e- density to Ring Nitrogen (N3)

Figure 1: Protonation occurs at the ring nitrogen (N3), not the exocyclic amine, due to amidine-like resonance stabilization.

Part 2: Physicochemical Implications & Handling[2]

Solubility Profiles
  • Free Base: Moderate solubility in water (~100 g/L at 20°C).[2][3] Soluble in ethanol, methanol, and moderately in ethyl acetate.

  • Sulfate Salt: Highly soluble in water. Practically insoluble in non-polar organic solvents (DCM, Hexanes) and sparingly soluble in cold alcohol.

Implication: If your reaction solvent is Dichloromethane (DCM) or Toluene, the sulfate salt will remain as a suspension, potentially stalling the reaction or leading to heterogeneous kinetics.

Hygroscopicity Warning

Sulfate salts of heterocycles are frequently hygroscopic . A bottle of "2-aminothiazole sulfate" left uncapped can absorb 5-10% water by weight.

  • Risk: Weighing 100 mg of "wet" salt means you are adding fewer millimoles of reactant than calculated.

  • Mitigation: Dry the salt in a vacuum oven (40°C) over

    
     before use in critical stoichiometry (e.g., Suzuki couplings).
    

Part 3: Experimental Protocols

Protocol: "Freebasing" the Sulfate Salt

If your synthesis requires the free base but you only have the sulfate, perform this standard extraction. Do not use strong base (NaOH) with prolonged heating, as the thiazole ring can degrade.

Reagents:

  • 2-Aminothiazole Sulfate

  • Saturated

    
     or 
    
    
    
    solution (Preferred over NaOH to avoid ring hydrolysis)
  • Ethyl Acetate (EtOAc) or DCM

  • Brine

Workflow:

  • Dissolution: Dissolve the sulfate salt in minimal distilled water (approx. 5-10 mL per gram).

  • Neutralization: Slowly add saturated

    
     while stirring until pH 
    
    
    
    9-10. The solution may become cloudy as the free base precipitates.
  • Extraction: Extract the aqueous mixture 3x with EtOAc.

  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
    .
    
  • Concentration: Filter and evaporate solvent under reduced pressure.

ExtractionWorkflow Start Start: Sulfate Salt (Aq. Solution) BaseAdd Add Sat. Na2CO3 (Target pH 9-10) Start->BaseAdd PhaseSplit Biphasic Mixture (Aq + Organic) BaseAdd->PhaseSplit Extract Extract w/ EtOAc (3x) PhaseSplit->Extract AqLayer Aqueous Layer (Discard Sulfate Ions) Extract->AqLayer Waste OrgLayer Organic Layer (Contains Free Base) Extract->OrgLayer Keep Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Final Yield: Pure Free Base (Solid) Dry->Final

Figure 2: Workflow for converting the sulfate salt to the free base suitable for organometallic coupling.

Analytical Verification (How to check your salt)

If you possess a generic bottle labeled "Aminothiazole Sulfate" without a specific formula:

  • Titration: Dissolve 100 mg in water. Titrate with 0.1 M NaOH using phenolphthalein.

    • If 1 eq of NaOH is consumed per mole of expected MW (198), it is the Monosulfate .

    • If 2 eq of NaOH are consumed per mole of expected MW (298), it is the Hemisulfate .

  • Melting Point:

    • Free Base: 86–91 °C.[2]

    • Sulfate: Decomposes >150–200 °C (often does not have a clean MP).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from [Link]

  • Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

Sources

Technical Guide: Solubility Profile and Purification of 2-Aminothiazole Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile of 2-aminothiazole sulfate, contrasting its behavior in water versus ethanol.

Executive Summary

In drug development and organic synthesis, 2-aminothiazole (CAS 96-50-4) serves as a critical scaffold for sulfathiazole antibiotics and azo dyes.[1] While the free base is moderately soluble in both water and ethanol, its sulfate salt form (CAS 63589-20-8) exhibits a distinct "solubility switch."

This guide addresses the physicochemical divergence between water and ethanol solvation for the sulfate salt. The core technical insight is that 2-aminothiazole sulfate is highly soluble in water (driven by ion-dipole interactions) but sparingly soluble in ethanol (due to the lower dielectric constant and inability to overcome the salt's lattice energy). This differential solubility is the basis for high-purity recrystallization protocols.

Physicochemical Profile & Solubility Drivers

To understand the solubility difference, we must analyze the transition from the neutral free base to the ionic salt lattice.

The "Solubility Switch"

The protonation of the thiazole nitrogen (N3) by sulfuric acid creates a polar, ionic species. This drastically alters the solvent compatibility profile.

Property2-Aminothiazole (Free Base)2-Aminothiazole Sulfate (Salt)
Molecular State Neutral / Weakly PolarIonic Lattice (

)
Water Solubility Soluble (~100 g/L)Highly Soluble (>200 g/L est.)
Ethanol Solubility Soluble Sparingly Soluble / Insoluble
Primary Interaction Hydrogen Bonding / Dipole-DipoleIon-Dipole / Lattice Energy
Dielectric Requirement Moderate (

)
High (

)
Thermodynamic Mechanism
  • In Water (

    
    ):  The high dielectric constant of water effectively shields the electrostatic attraction between the aminothiazolium cation and the sulfate anion. The hydration energy released by forming solvation shells around the ions exceeds the crystal lattice energy, resulting in rapid dissolution.
    
  • In Ethanol (

    
    ):  Ethanol is polar enough to dissolve the neutral free base but lacks the dielectric strength to stabilize the separated ions of the sulfate salt. The energy required to break the ionic lattice is not compensated by the weak solvation energy of ethanol, causing the salt to precipitate or remain undissolved.
    

Visualization: Solvation Dynamics

The following diagram illustrates the mechanistic difference between water and ethanol solvation for the sulfate salt.

SolvationMechanism cluster_0 Water (High Dielectric) cluster_1 Ethanol (Low Dielectric) Salt_W Solid Salt (Lattice Energy) Ions_W Dissociated Ions (Stable Solvation Shells) Salt_W->Ions_W Hydration Energy > Lattice Energy Salt_E Solid Salt (Lattice Energy) Ions_E Dissociated Ions (Unstable) Salt_E->Ions_E Solvation Energy < Lattice Energy Ions_E->Salt_E Precipitation

Figure 1: Comparative thermodynamics of dissolution. In water, hydration energy overcomes lattice forces. In ethanol, the weaker solvent interaction forces the equilibrium toward the solid state.

Experimental Protocol: Purification via Antisolvent Crystallization

This protocol exploits the solubility differential described above. It is the gold standard for purifying 2-aminothiazole sulfate from organic impurities that remain soluble in ethanol.

Objective

To purify crude 2-aminothiazole sulfate using a Water/Ethanol binary solvent system.

Reagents
  • Crude 2-Aminothiazole Sulfate[2]

  • Deionized Water (Solvent)

  • Absolute Ethanol (Antisolvent)

  • Activated Carbon (Optional, for decolorization)

Step-by-Step Methodology
  • Dissolution (The "Good" Solvent):

    • Place 10 g of crude 2-aminothiazole sulfate in a 250 mL Erlenmeyer flask.

    • Add the minimum amount of hot deionized water (approx. 60-70°C) required to fully dissolve the solid.

    • Note: Do not use boiling water if the compound is thermally unstable; 60°C is usually sufficient due to high solubility.

  • Filtration (Impurity Removal):

    • If the solution is colored, add 0.5 g activated carbon and stir for 10 minutes.

    • Filter while hot through a pre-warmed Büchner funnel to remove insoluble mechanical impurities or carbon.

  • Crystallization (The "Antisolvent" Addition):

    • While stirring the hot aqueous solution, slowly add absolute ethanol dropwise.

    • Continue addition until a persistent turbidity (cloudiness) is observed.[3] This indicates the "metastable limit" where the solvent mix can no longer hold the salt in solution.

    • Add a small excess of ethanol (approx. 10-20% of the water volume) to drive precipitation.

  • Cooling & Isolation:

    • Allow the mixture to cool slowly to room temperature to form well-defined crystals.

    • Chill in an ice bath (0-5°C) for 30 minutes to maximize yield.

    • Filter the crystals under vacuum.[3]

    • Critical Wash: Wash the filter cake with cold ethanol (NOT water). Washing with water will re-dissolve your product; ethanol will remove residual mother liquor without dissolving the salt.

  • Drying:

    • Dry the crystals in a vacuum oven at 40-50°C to remove residual solvent.

Workflow Visualization

RecrystallizationWorkflow Start Crude 2-Aminothiazole Sulfate Dissolve Dissolve in Hot Water (High Solubility) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Precip Add Ethanol (Antisolvent) (Induce Supersaturation) Filter->Precip Cool Cool to 0-5°C (Crystallization) Precip->Cool Isolate Vacuum Filtration & Ethanol Wash Cool->Isolate Final Pure Crystalline Salt Isolate->Final

Figure 2: Purification workflow utilizing the high water solubility and low ethanol solubility of the sulfate salt.

Applications in Drug Development[4]

Understanding this solubility profile is vital for:

  • Salt Selection: If a drug formulation requires a liquid ethanol carrier, the sulfate salt is a poor choice due to low solubility. The hydrochloride or free base might be preferred.

  • Synthesis Workup: In the synthesis of sulfathiazole, the reaction mixture is often neutralized. If the sulfate salt is the desired intermediate, adding ethanol to the aqueous reaction mix is an effective way to crash it out in high purity.

  • Stability: The sulfate salt, being less soluble in organic media, is less hygroscopic and more stable in solid-state storage compared to the free base, provided it is kept dry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from [Link]

  • European Patent Office. Process of producing 2-aminothiazole (EP0482607B1).[4] Description of synthesis and purification via solvent extraction and crystallization. Retrieved from

Sources

Comprehensive Technical Guide: pKa Thermodynamics and Acid-Base Behavior of 2-Aminothiazole Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

In my experience optimizing heterocyclic pharmacophores for central nervous system (CNS) targets, a critical oversight in many early-stage discovery programs is the mischaracterization of localized acid-base equilibria. 2-Aminothiazole is a privileged structural motif embedded in numerous therapeutic agents, including cyclin-dependent kinase 5 (CDK5) inhibitors for neurodegenerative diseases () and neuronal nitric oxide synthase (nNOS) inhibitors (1[1]).

To improve its aqueous solubility and solid-state stability, it is frequently formulated as a 1:1 sulfate salt (2-aminothiazolium hydrogen sulfate) (2[2]). This whitepaper dissects the thermodynamic pKa profile of the 2-aminothiazole conjugate acid, the mechanistic causality behind its protonation state, and provides a self-validating protocol for precise pKa determination.

Physicochemical Profiling & Data Presentation

The acid-base behavior of 2-aminothiazole is dictated by its conjugate acid, the 2-aminothiazolium cation , which exhibits a pKa of 5.36 at 20 °C (3[3], 4[4]). When formulated as a sulfate salt, the bisulfate/sulfate counterion system (pKa ~1.99) acts as a secondary buffering species in an aqueous solution.

Table 1: Physicochemical Parameters of 2-Aminothiazole and its Sulfate Salt

ParameterValueMechanistic Significance
Free Base pKa 5.36 (at 20 °C)Determines the ionization ratio at physiological pH (7.4).
Conjugate Acid 2-AminothiazoliumThe active electrostatic species in enzyme active sites.
Protonation Site Ring Nitrogen (N3)Driven by resonance stabilization from the exocyclic amine.
Salt Stoichiometry 1:1 (Hydrogen Sulfate)Ensures optimal crystalline packing and aqueous dissolution.
LogP 0.380Indicates moderate lipophilicity, favorable for oral absorption.
Aqueous Solubility 100 g/L (20 °C)High solubility facilitates robust formulation strategies.

(Data corroborated by 5[5] and 4[4])

Mechanistic Causality: Protonation Site and Resonance Stabilization

A common misconception is that the exocyclic primary amine (-NH2) of 2-aminothiazole is the site of protonation. In reality, the basicity of 2-aminothiazole is dictated by the endocyclic thiazole nitrogen (N3).

The Causality: The lone pair of electrons on the exocyclic nitrogen is highly delocalized into the aromatic


-system of the thiazole ring. This resonance electron donation significantly increases the electron density at the sp2-hybridized ring nitrogen. Upon protonation of the ring nitrogen, the resulting positive charge is not localized; rather, it is highly stabilized via resonance, distributing the charge across the N-C-N amidine-like system (6[6]). This profound stabilization elevates the pKa from ~2.5 (unsubstituted thiazole) to 5.36.

G FreeBase 2-Aminothiazole (Free Base) pKa ~5.36 ConjAcid 2-Aminothiazolium (Conjugate Acid) Protonated at Ring N FreeBase->ConjAcid + H+ ConjAcid->FreeBase - H+ Resonance Resonance Form (Charge on Exocyclic N) ConjAcid->Resonance Delocalization Sulfate Bisulfate / Sulfate Counterion ConjAcid->Sulfate Ionic Pairing (Salt Formation)

Fig 1: Protonation equilibrium and resonance of 2-aminothiazolium sulfate.

Pharmaceutical Implications: Efficacy and Bioavailability

The specific pKa of 5.36 is a strategic asset in rational drug design. At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that 2-aminothiazole exists predominantly (>99%) in its unprotonated, neutral free-base form.

This neutral state significantly reduces the overall polar surface area and net charge of the molecule, facilitating passive diffusion across the blood-brain barrier (BBB) (1[1]). However, within the highly acidic microenvironment of certain enzyme active sites (such as the glutamate-rich active site of nNOS), the local pH drops. This induces the targeted protonation of the thiazole ring. The resulting 2-aminothiazolium cation forms critical electrostatic and hydrogen-bonding interactions with target residues (e.g., Glu592 in rat nNOS), ensuring tight, selective target binding without sacrificing systemic bioavailability (1[1]).

Experimental Protocol: High-Precision Potentiometric pKa Determination

To ensure trustworthiness, any pKa determination must be a self-validating system. The following protocol utilizes potentiometric titration with strict controls for ionic strength, temperature, and atmospheric interference to accurately measure the pKa of 2-aminothiazole sulfate.

Step-by-Step Methodology
  • Reagent Preparation (Ionic Strength Control): Prepare a 2.0 mM solution of 2-aminothiazole sulfate in a background electrolyte of 0.15 M KCl. Causality: The 0.15 M KCl mimics physiological ionic strength, keeping the activity coefficients constant throughout the titration. This ensures the derived thermodynamic pKa is biologically relevant rather than an artifact of infinite dilution.

  • Environmental Control: Transfer 50.0 mL of the analyte solution to a water-jacketed titration vessel maintained precisely at 20.0 ± 0.1 °C. Causality: pKa is a temperature-dependent thermodynamic constant; thermal fluctuations will skew the dissociation equilibrium.

  • Atmospheric Exclusion: Purge the vessel with high-purity Nitrogen (

    
    ) gas for 15 minutes prior to and continuously during the titration.
    Causality: Atmospheric 
    
    
    
    dissolves in water to form carbonic acid, which acts as a competing weak acid and distorts the inflection point of the titration curve.
  • Electrode Calibration: Calibrate a high-response glass pH electrode using NIST-traceable buffers at pH 4.01, 7.00, and 10.01 immediately before use.

  • Blank Titration (Internal Validation): Perform an identical titration on the 0.15 M KCl solvent blank. Causality: Subtracting the blank titration volume from the sample titration corrects for any residual acidic/basic impurities in the water or background electrolyte, ensuring the measured pKa is strictly attributable to the 2-aminothiazolium ion.

  • Titration Execution: Titrate the solution using standardized 0.05 M NaOH as the titrant. Add the titrant in dynamic volume increments (e.g., 0.01 mL near the equivalence point) to capture high-resolution data around the buffering region (pH 4.0 - 6.5).

  • Data Processing: Calculate the exact pKa using the first derivative of the titration curve (Gran Plot method) to find the half-equivalence point, where pH = pKa.

References

  • Thiazoles in Peptides and Peptidomimetics , UQ eSpace - The University of Queensland. 6

  • 2-Aminothiazole - ChemBK , ChemBK. 3

  • 2-Aminothiazole CAS#: 96-50-4 , ChemicalBook. 4

  • Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase , D-NB.info. 1

  • 2-Aminothiazole 97 96-50-4 , Sigma-Aldrich.

  • 2-Aminothiazole CAS 96-50-4 - Chemical Supplier Unilong , Unilong Industry. 5

  • 2-Aminothiazole | CymitQuimica , CymitQuimica. 2

Sources

2-aminothiazole sulfate safety data sheet (SDS) PDF

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 2-Aminothiazole Sulfate Advanced Safety, Handling, and Mechanistic Toxicology for Research Applications

Executive Summary

This technical guide provides a comprehensive analysis of 2-Aminothiazole Sulfate (and its parent base, 2-Aminothiazole). Unlike standard Safety Data Sheets (SDS) which list hazards without context, this document synthesizes physicochemical properties with toxicological mechanisms to empower researchers to make evidence-based safety decisions.

Key Distinction: While 2-aminothiazole (CAS 96-50-4) is the active pharmacophore, the sulfate salt (CAS 61169-63-9 or similar stoichiometry) is often utilized for its enhanced water solubility and crystalline stability. Users must account for both the systemic thyroid toxicity of the amine and the acidic corrosivity of the sulfate anion.

Chemical Identity & Physicochemical Logic

The sulfate form transforms the lipophilic base into a hydrophilic salt. This alters bioavailability and spill response protocols.

Property2-Aminothiazole (Base)2-Aminothiazole Sulfate (Salt)Operational Implication
CAS Number 96-50-461169-63-9Verify CAS on reagent bottle before use.[1]
Formula


Sulfate adds mass; adjust stoichiometry in synthesis.
Solubility Mod. Soluble (Water/EtOH)Highly Soluble (Water)Salt form dissolves rapidly in mucosal membranes (eyes/lungs).
pH (10% aq) ~9.6 (Basic)~1.0 - 3.0 (Acidic)CRITICAL: Sulfate dust causes immediate acid irritation/burns.
Appearance Brown/Yellow FlakesOff-white Crystalline PowderFine powder nature of sulfate increases inhalation risk.

Causality in Handling: The shift from a weak base to a strong acid salt means that standard "organic amine" handling protocols are insufficient. The sulfate form requires acid-gas rated filtration if aerosolized.

Hazard Profiling: The Mechanism of Toxicity

Standard SDSs list H373 (Specific Target Organ Toxicity) but rarely explain why. Understanding the mechanism is crucial for risk assessment.

Thyroid Peroxidase (TPO) Inhibition

2-aminothiazole is a structural mimic of pyrimidine and thiourea derivatives. It acts as a potent inhibitor of Thyroid Peroxidase (TPO) , the enzyme responsible for iodinating tyrosine residues in thyroglobulin.

  • Mechanism: The thiazole ring complexes with the heme group of TPO, blocking the oxidation of iodide (

    
    ) to iodine (
    
    
    
    ).
  • Outcome: Reduced synthesis of T3/T4 hormones triggers a negative feedback loop, causing the pituitary gland to secrete excess Thyroid Stimulating Hormone (TSH), leading to thyroid hypertrophy (goiter) and potential neoplasia [1, 2].

Visualizing the Toxicity Pathway

The following diagram illustrates the cascade from exposure to organ toxicity.

TPO_Inhibition_Pathway Exposure 2-Aminothiazole Exposure TPO Thyroid Peroxidase (TPO) Enzyme Exposure->TPO Inhibits (Heme binding) Iodination Iodination of Tyrosine Blocked TPO->Iodination Fails to catalyze T3T4 Decreased T3/T4 Synthesis Iodination->T3T4 Causes Pituitary Pituitary Gland Response T3T4->Pituitary Negative Feedback Trigger TSH Increased TSH Secretion Pituitary->TSH Compensatory Release Hypertrophy Thyroid Hypertrophy (Goiter/Tumor) TSH->Hypertrophy Chronic Stimulation

Caption: Mechanism of Action: 2-aminothiazole disrupts thyroid homeostasis via TPO inhibition, leading to compensatory hyperplasia.

Advanced Handling & Storage Protocol

This protocol moves beyond "wear gloves" to specific barrier protection based on chemical permeation logic.

A. Personal Protective Equipment (PPE) Matrix
ComponentRecommendationScientific Rationale
Gloves Nitrile (Min 0.11mm)Thiazoles can permeate latex. Nitrile offers >480m breakthrough time for solid salts.
Respiratory N95 (P2) or P100The sulfate is a fine crystalline powder; hygroscopic dust adheres to lung tissue.
Eye Protection Chemical GogglesDo not use safety glasses. The acidic nature of the sulfate causes immediate corneal damage upon contact.
B. Storage Logic
  • Hygroscopicity: The sulfate salt is hygroscopic. Moisture absorption leads to hydrolysis and the formation of acidic "clumps," increasing the risk of splatter during weighing.

  • Incompatibility: Store away from strong oxidizers (nitrates, perchlorates). The amino group is susceptible to rapid oxidation, potentially generating nitrogen oxides (

    
    ) or sulfur oxides (
    
    
    
    ) in a fire [3].

Emergency Response & Waste Management

Spill Cleanup Workflow

Scenario: A 50g bottle of 2-aminothiazole sulfate shatters on the bench.

  • Evacuation: Clear the immediate area to allow dust to settle.

  • Neutralization (The "Sulfate" Factor): Unlike the base, the sulfate spill is acidic.

    • Action: Cover the spill with Sodium Bicarbonate (

      
      )  or a spill pillow.
      
    • Observation: Look for effervescence (

      
       release). Wait for bubbling to cease.
      
  • Collection: Do not dry sweep (generates dust). Wet the neutralized powder slightly with an inert solvent (or water if neutralized) and wipe up.

Safe Handling Logic Flow

Safe_Handling_Workflow Start Start: Reagent Retrieval Assess Check Form: Base or Sulfate? Start->Assess PPE_Base PPE: Standard (Dust Mask) Assess->PPE_Base Base (96-50-4) PPE_Sulfate PPE: Acid Protocol (Goggles + P100) Assess->PPE_Sulfate Sulfate (61169-63-9) Weighing Weighing: Static-Free Spatula PPE_Base->Weighing PPE_Sulfate->Weighing Neutralize Waste: Neutralize to pH 7 Weighing->Neutralize Excess/Spill Disposal Disposal: Halogen-Free Organic Neutralize->Disposal

Caption: Operational workflow distinguishing safety requirements between the base and sulfate forms.

Synthesis Utility & Research Context

Why use this compound? It is a "Privileged Scaffold" in medicinal chemistry.

  • Sulfa Drugs: It is the immediate precursor to Sulfathiazole , a historic antimicrobial. The amino group reacts with p-acetamidobenzenesulfonyl chloride.

  • Kinase Inhibitors: The 2-aminothiazole core is critical in modern oncology, specifically in drugs like Dasatinib (Src/Abl kinase inhibitor). The nitrogen atoms in the thiazole ring serve as hydrogen bond acceptors in the ATP-binding pocket of kinases [4].

  • Dye Synthesis: Used in the diazotization process to create disperse dyes. The sulfate form is often preferred here for its solubility in aqueous diazotization media.

References

  • National Toxicology Program (NTP). (1992).[2] Toxicology and Carcinogenesis Studies of 2-Aminothiazole. Technical Report Series No. 390. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2-Aminothiazole (CID 2155).[3] National Library of Medicine. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Comprehensive Characterization of Hygroscopicity in 2-Aminothiazole Sulfate: Mechanisms, Protocols, and Stability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the characterization, mechanism, and management of hygroscopicity in 2-aminothiazole sulfate.

Executive Summary

2-Aminothiazole (2-AT) is a critical heterocyclic scaffold used in the synthesis of sulfathiazoles, dyes, and kinase inhibitors.[1] While the free base (CAS 96-50-4) is relatively stable, the conversion to its sulfate salt (CAS 63589-20-8) —often performed to enhance aqueous solubility or isolation purity—introduces significant solid-state challenges.

The sulfate anion (


), characterized by high charge density and extensive hydrogen-bonding capacity, frequently renders amine salts hygroscopic. This guide outlines the thermodynamic mechanisms driving moisture uptake in 2-aminothiazole sulfate and provides a rigorous, self-validating experimental protocol for its characterization.

Chemical Context & Thermodynamic Mechanism

The Salt Structure

The 2-aminothiazole molecule contains two potential protonation sites: the endocyclic nitrogen (N3) and the exocyclic amine (


).
  • Protonation Site: In the sulfate salt, protonation occurs preferentially at the endocyclic nitrogen (N3) due to the resonance stabilization of the resulting amidine-like cation.

  • Stoichiometry: The salt typically forms as a 1:1 sulfate or a 2:1 hemisulfate. The high hydration energy of the sulfate counter-ion is the primary driver for hygroscopicity.

Mechanism of Moisture Uptake

Moisture sorption in 2-aminothiazole sulfate is not merely surface adsorption; it is governed by specific intermolecular interactions:

  • Hydrogen Bonding: The sulfate oxygen atoms act as potent H-bond acceptors for atmospheric water.

  • Lattice Expansion: Water molecules intercalate into the crystal lattice, bridging the cationic thiazolium rings and anionic sulfate layers.

  • Deliquescence: If the critical relative humidity (CRH) is exceeded, the Gibbs free energy of the solution phase becomes lower than that of the solid, causing the salt to dissolve in its own sorbed water.

Visualization of Sorption Dynamics

The following diagram illustrates the pathway from a crystalline anhydrous state to deliquescence.

MoistureMechanism Anhydrous Anhydrous Crystal (High Lattice Energy) Adsorption Surface Adsorption (Physisorption) Anhydrous->Adsorption Low RH (<40%) Hydrate Hydrate Formation (Stoichiometric Incorporation) Adsorption->Hydrate Critical RH Threshold (Lattice Expansion) Hydrate->Anhydrous Desorption (Hysteresis) Deliquescence Deliquescence (Liquid Phase) Hydrate->Deliquescence RH > CRH (Dissolution)

Figure 1: Kinetic pathway of moisture sorption. Note the hysteresis loop during desorption, indicating stable hydrate formation.

Experimental Characterization Protocols

To rigorously define the hygroscopicity profile, researchers must employ a multi-modal approach. Relying solely on visual inspection is insufficient.

Dynamic Vapor Sorption (DVS)

Objective: Determine the sorption/desorption isotherm and Critical Relative Humidity (CRH).

Protocol:

  • Sample Prep: Load 10–20 mg of 2-aminothiazole sulfate into a quartz pan.

  • Pre-conditioning: Dry at 0% RH / 25°C for 3 hours to establish dry mass (

    
    ).
    
  • Cycle Parameters:

    • Step size: 10% RH increments (0% → 90% → 0%).

    • Equilibrium criterion:

      
       per minute.
      
    • Temperature: Maintain 25°C ± 0.1°C.

  • Data Output: Plot % Weight Change vs. % RH.

Interpretation:

  • Non-Hygroscopic: < 0.2% weight gain at 90% RH.

  • Slightly Hygroscopic: 0.2 – 2.0% weight gain.

  • Hygroscopic: 2.0 – 15.0% weight gain (Common for amine sulfates).

  • Deliquescent: Exponential mass gain (vertical asymptote) at specific RH.

Thermal Gravimetric Analysis (TGA)

Objective: Differentiate between surface moisture and lattice water (hydrates).

Protocol:

  • Ramp: Heat from 25°C to 300°C at 10°C/min under

    
     purge.
    
  • Analysis:

    • Step 1 (<100°C): Weight loss here indicates loosely bound surface water.

    • Step 2 (>100°C - 150°C): Distinct step losses indicate stoichiometric dehydration (e.g., monohydrate → anhydrous).

    • Decomposition: 2-aminothiazole salts typically decompose >180°C.

Powder X-Ray Diffraction (PXRD)

Objective: Detect phase changes induced by moisture.

Protocol:

  • Perform PXRD on the "as-is" sample.

  • Expose sample to 75% RH for 24 hours.

  • Re-run PXRD.

  • Comparison: Shift in peak positions (

    
    ) or appearance of new peaks confirms a transformation to a hydrated polymorph.
    

Quantitative Data Summary (Reference Values)

While specific batch values vary, the following table represents typical ranges for thiazole sulfate salts based on structural analogs.

ParameterValue / RangeInterpretation
Molecular Weight 198.22 g/mol (approx for 2:1 salt)Base MW: 100.14 g/mol
Melting Point > 180°C (Decomposes)High lattice energy
Hygroscopicity Class Class III (Hygroscopic) Expect >2% uptake at 80% RH
Critical RH (CRH) ~60 - 70% RHRisk of deliquescence above this limit
Solubility (Water) > 50 mg/mLHighly soluble due to ionic character

Mitigation & Handling Strategies

For drug development professionals handling 2-aminothiazole sulfate:

  • Storage: Must be stored in tightly sealed containers with desiccants (Silica gel or Molecular Sieves 4Å).

  • Manufacturing: Process in humidity-controlled suites (<40% RH).

  • Salt Selection: If the sulfate proves too unstable, consider screening less hygroscopic counter-ions such as fumarate or tosylate , which often pack more efficiently with aromatic heterocycles.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for characterizing the salt.

CharacterizationWorkflow Start Start: 2-Aminothiazole Sulfate Sample DVS Step 1: DVS Analysis (Isotherm Generation) Start->DVS CheckHygro Is Mass Gain > 2%? DVS->CheckHygro XRD Step 2: Variable Humidity PXRD (Check Crystal Form) CheckHygro->XRD Yes Stable Outcome: Stable Anhydrous Form (Standard Packaging) CheckHygro->Stable No TGA Step 3: TGA/DSC (Quantify Stoichiometry) XRD->TGA Hydrate Outcome: Stoichiometric Hydrate (Control Water Activity) TGA->Hydrate Step Loss Unstable Outcome: Deliquescent (Change Salt Form) TGA->Unstable Continuous Loss

Figure 2: Decision matrix for solid-state characterization.

References

  • National Toxicology Program (NTP). (1992).[2] 2-Aminothiazole: Physical and Chemical Properties. National Institutes of Health.[2] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for sulfate salt hygroscopicity mechanisms). Link

  • European Pharmacopoeia. (2023). Chapter 5.11: Characterisation of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction. Link

  • Newman, A. (2013). Solid-State Characterization of Pharmaceuticals. in Assay and Drug Development Technologies. (Methodology for DVS and TGA interpretation). Link

Sources

Technical Guide: Thermal Analysis and Decomposition of 2-Aminothiazole Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermal characterization and decomposition behavior of 2-aminothiazole sulfate.

Executive Summary

The thermal behavior of 2-aminothiazole sulfate (CAS: 61169-63-9 / 63589-20-8) differs fundamentally from its free base precursor. While the free base (2-aminothiazole) exhibits a clean melting transition at 90°C , the sulfate salt is a high-melting ionic solid that typically undergoes decomposition concurrent with melting in the range of 170°C – 200°C (depending on stoichiometry and hydration).

This guide provides the structural context, thermodynamic expectations, and a validated experimental protocol for characterizing this material, emphasizing the critical distinction between melting and decomposition (pyrolysis).

Chemical Identity & Stoichiometry

Before thermal analysis, it is critical to define the specific salt form, as "sulfate" can refer to two distinct stoichiometries.

ParameterFree BaseHemisulfate (2:1)Hydrogen Sulfate (1:1)
Formula



MW 100.14 g/mol ~298.3 g/mol ~198.2 g/mol
Melting Point 90°C (Clean)>150°C (Decomposes)>180°C (Decomposes)
Appearance Brown/Yellow Crystalline SolidOff-white/Beige PowderWhite/Beige Hygroscopic Solid
Acidity (pH) Basic (pKa ~5.[1][2][3][4][5][6]39)AcidicHighly Acidic

Note: Commercial "2-aminothiazole sulfate" is often supplied as the hemisulfate or a hydrated mixture. The presence of lattice water will significantly depress the observed decomposition onset.

Thermal Decomposition Mechanism

The "melting point" of 2-aminothiazole sulfate is technically a decomposition event . Unlike the free base, which melts and then boils/decomposes, the salt undergoes a proton-transfer reversal followed by ring destruction.

The Decomposition Pathway
  • Dehydration (<120°C): Loss of surface or lattice water (endothermic).

  • Dissociation (~150-180°C): The salt equilibrium shifts, releasing free sulfuric acid (

    
    ) in situ.
    
  • Oxidative Charring (>190°C): The released hot sulfuric acid acts as a potent dehydrating and oxidizing agent, attacking the thiazole ring. This results in:

    • Visual: Rapid darkening (tan

      
       black).
      
    • Gas Evolution: Release of

      
       (sulfur dioxide), 
      
      
      
      , and carbonaceous char.
Visualization of Thermal Pathway

The following diagram illustrates the logical flow of thermal events during analysis.

ThermalDecomposition Sample 2-Aminothiazole Sulfate (Solid) Heating Heating (5°C/min) Sample->Heating Dehydration Dehydration (<120°C) Heating->Dehydration Loss of H2O MeltingOnset Pseudo-Melting / Dissociation (~170-200°C) Dehydration->MeltingOnset Lattice Breakdown Decomp Oxidative Decomposition (Exothermic/Endothermic Mix) MeltingOnset->Decomp Release of H2SO4 Products Products: Char, SO2, NOx, CO2 Decomp->Products Ring Destruction

Figure 1: Thermal degradation pathway of 2-aminothiazole sulfate from solid state to decomposition products.

Experimental Protocol: Accurate Determination

Standard capillary melting point methods are often insufficient for decomposing salts due to "browning" obscuring the meniscus. The following protocol uses Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for validation.

Required Equipment
  • DSC: Aluminum pans (hermetically sealed with a pinhole to allow gas escape).

  • TGA: Platinum or alumina pans.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (inert atmosphere prevents premature oxidation).
    
Step-by-Step Workflow
  • Sample Prep: Grind the sample to a fine powder. Dry in a vacuum desiccator over

    
     for 24h to remove surface moisture.
    
  • TGA Setup (Primary):

    • Load 5-10 mg of sample.

    • Ramp: 10°C/min from 30°C to 400°C.

    • Success Metric: Look for the first significant mass loss derivative (DTG peak). This is the Decomposition Onset Temperature (

      
      ) .
      
  • DSC Setup (Secondary):

    • Load 2-5 mg into a pinhole pan.

    • Ramp: 5°C/min (slower ramp improves resolution of overlapping melt/dec events).

    • Success Metric: Identify the endothermic peak (melting) immediately followed by or superimposed with erratic exothermic noise (decomposition).

  • Capillary Verification (Visual):

    • If using a Mel-Temp apparatus, insert the capillary into a pre-heated block at 150°C and ramp at 3°C/min.

    • Record the temperature at which the white powder turns brown (wetting) and then black (charring).

Safety & Handling

Working with 2-aminothiazole sulfate requires specific precautions due to its decomposition products.

  • Acidic Nature: Upon contact with moisture (lungs, eyes), the salt hydrolyzes to release sulfuric acid. Wear full PPE (gloves, goggles, respirator).

  • Decomposition Gases: Heating above 200°C releases toxic sulfur dioxide (

    
    ) and nitrogen oxides (
    
    
    
    ). All thermal analysis must be vented to a fume hood.
  • Incompatibility: Avoid contact with strong oxidizers (e.g., permanganates, nitrates) as the thiazole ring is electron-rich and combustible.

References

  • National Toxicology Program (NTP). (1992).[3] 2-Aminothiazole: Physical Properties and Safety.[2][5][7] National Institutes of Health.[3] Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Aminothiazole.Link

  • BenchChem. (2023). Synthesis and Diazotization of 2-Aminothiazole Salts.Link

  • ChemicalBook. (2025). 2-Aminothiazole Sulfate Properties and CAS Data.Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Aminothiazole (Free Base) Melting Range.Link

Sources

Structural and Supramolecular Profiling of 2-Aminothiazolium Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and materials science, frequently utilized in the development of antimicrobial agents, kinase inhibitors, and anti-inflammatory drugs [1]. Understanding the solid-state chemistry of its salt forms is critical for rational drug formulation, as salt formation directly dictates solubility, dissolution kinetics, and physical stability. This whitepaper provides an in-depth crystallographic and supramolecular analysis of tris(2-amino-1,3-thiazolium) hydrogen sulfate sulfate monohydrate (


), detailing the causality behind its experimental synthesis and the logic of its 3D hydrogen-bonded network [2].

Crystallographic Architecture & Quantitative Data

The compound crystallizes in the monoclinic, centrosymmetric space group


[3]. The presence of an inversion center in this space group inherently cancels out the hyperpolarizability tensor, which fundamentally excludes the bulk material from exhibiting second-order non-linear optical (NLO) properties (such as second-harmonic generation), despite the high polarizability of the individual 2-aminothiazolium rings[3].

To facilitate rapid comparison for polymorph screening and lattice energy calculations, the core crystallographic parameters and hydrogen-bonding metrics are summarized below.

Table 1: Single-Crystal X-Ray Diffraction Data [2]

ParameterValueCausality / Significance
Chemical Formula

Demonstrates a complex mixed-anion stoichiometry.
Molecular Weight (

)
514.59 g/mol Relevant for stoichiometric formulation calculations.
Crystal System MonoclinicIndicates low symmetry, typical for complex salts.
Space Group

Centrosymmetric; precludes second-order NLO properties.
Unit Cell Dimensions

Å

Å

Å

High precision (to

Å) enabled by cryogenic data collection.
Volume (

)
1999.57 (3) ųDefines the packing density of the supramolecular network.
Z (Molecules/Cell) 4Standard for

packing efficiency.
Temperature 120 KMinimizes thermal vibrations (Debye-Waller factors).
Radiation Source Cu

(

mm⁻¹)
High resolution for accurate light-atom (H) localization.

Table 2: Hydrogen-Bonding Geometry [2]

Interaction TypeDonor-Acceptor Distance (Å)Structural Role in Lattice
O-H···O 2.474 (2) – 2.7628 (19)Forms the primary 1D alternating anion-water scaffold.
N-H···O 2.695 (2) – 2.968 (2)Strong primary cross-linking of cations to the 1D chains.
C-H···O 3.238 (2) – 3.380 (2)Weak auxiliary cross-linking stabilizing the 3D network.

Mechanistic Insights into Supramolecular Assembly

The structural integrity of 2-aminothiazolium sulfate relies on a highly ordered, hierarchical assembly process. The foundation of the crystal is a 1D inorganic chain composed of alternating hydrogen sulfate (


) anions, sulfate (

) anions, and water molecules[2]. These components are tightly bound via short, strong O-H···O hydrogen bonds[2].

The organic 2-amino-1,3-thiazolium cations act as supramolecular cross-linkers. The cation rings orient along the b-axis (perpendicular to the ac plane) and interlock with the inorganic chains via bifurcated hydrogen bonding: strong N-H···O interactions from the protonated ring nitrogen and exocyclic amine, supported by weaker C-H···O interactions from the thiazole carbon backbone[2].

SupramolecularAssembly Anions Inorganic Scaffold HSO4⁻, SO4²⁻, H2O HBond1 O-H···O Hydrogen Bonds (2.474 - 2.763 Å) Anions->HBond1 Chains 1D Alternating Chains HBond1->Chains HBond2 Strong N-H···O & Weak C-H···O Cross-linking Chains->HBond2 Cations Organic Interconnects 2-Aminothiazolium Cations Cations->HBond2 Network 3D Supramolecular Network Space Group P21/n HBond2->Network

Logical hierarchy of the 3D supramolecular assembly via hydrogen bonding.

Experimental Protocol: Synthesis & Validation

To ensure reproducibility and high-quality single crystals suitable for X-ray diffraction, the following self-validating methodology must be strictly adhered to.

Step-by-Step Methodology
  • Reagent Preparation: Accurately weigh 1.0 g of 2-aminothiazole (97% purity)[3]. Measure 0.56 mL of concentrated sulfuric acid (96%)[3].

  • Aqueous Dissolution: Dissolve the 2-aminothiazole in 200 mL of deionized water under continuous stirring[3]. Slowly add the sulfuric acid dropwise.

    • Causality: Dropwise addition prevents localized heating and degradation of the thiazole ring, ensuring complete protonation to the thiazolium cation.

  • Thermodynamic Crystallization: Cover the solution loosely with a porous membrane and leave it to crystallize at room temperature for several weeks[3].

    • Causality: Slow evaporation ensures thermodynamic control over the crystallization process. This minimizes defect formation during nucleation, yielding the large, defect-free single crystals required for high-resolution X-ray diffraction.

  • Harvesting & Purification: Filter the resulting colorless crystals[3]. Wash the crystals thoroughly with cold methanol[3].

    • Causality: Methanol selectively solvates any unreacted 2-aminothiazole and residual sulfuric acid without disrupting the highly polar, ionic lattice of the sulfate salt.

  • Desiccation: Dry the washed crystals in a vacuum desiccator over potassium hydroxide (KOH) pellets[3].

    • Causality: KOH acts as an aggressive desiccant and acid scavenger, removing residual acidic moisture that could cause long-term hydrolytic degradation of the crystal surface.

  • Self-Validation (Spectroscopy): Before proceeding to X-ray diffraction, validate the bulk material using FT-IR and Raman spectroscopy[4]. The presence of distinct N-H stretching bands and the shift in ring-breathing modes will confirm the protonation state of the thiazole ring, validating the success of the salt formation[4].

ExperimentalWorkflow Step1 Reagent Preparation 1.0g 2-Aminothiazole + 0.56mL H2SO4 Step2 Aqueous Dissolution 200 mL Deionized H2O Step1->Step2 Step3 Thermodynamic Crystallization Slow Evaporation (Room Temp) Step2->Step3 Step4 Crystal Harvesting Filtration of Colorless Crystals Step3->Step4 Step5 Purification & Desiccation Methanol Wash & Vacuum over KOH Step4->Step5 Step6 Self-Validation FT-IR/Raman & Single-Crystal XRD Step5->Step6

Workflow for the synthesis and validation of 2-aminothiazolium sulfate crystals.

Implications for Pharmaceutical Formulation

For drug development professionals, the structural data of 2-aminothiazolium sulfate provides a blueprint for rational salt selection. The extensive 3D hydrogen-bonding network observed in this crystal structure implies a high lattice energy. While high lattice energy correlates with excellent physical and chemical stability (preventing unwanted polymorphic transitions during tableting or storage), it can inversely affect the aqueous dissolution rate. When formulating 2-aminothiazole-derived active pharmaceutical ingredients (APIs), researchers must balance the robust stability offered by sulfate salts against the potentially higher solubility offered by less crystalline counterions (e.g., mesylates or acetates).

References

  • Matulková, I., Cihelka, J., Fejfarová, K., & Dušek, M. (2011). Tris(2-amino-1,3-thiazolium) hydrogen sulfate sulfate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3216-o3217.[Link]

  • IUCr Journals. (2011). Tris(2-amino-1,3-thiazolium) hydrogen sulfate sulfate monohydrate - Supporting Information. Acta Crystallographica.[Link]

  • ResearchGate. (2011). A packing scheme of the structure of tris(2-aminothiazolium) hydrogen sulfate - sulfate monohydrate. ResearchGate.[Link]

Sources

2-Aminothiazole Sulfate: A Comprehensive Guide to Storage Conditions, Degradation Kinetics, and Stability Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminothiazole sulfate (CAS: 61169-63-9)[1] is a critical heterocyclic amine intermediate utilized in the synthesis of pharmaceuticals (including prion disease therapeutics and thyroid inhibitors), agricultural compounds, and dyes[2]. While the sulfate salt form confers enhanced aqueous solubility and crystalline stability compared to the free base, it remains susceptible to specific environmental stressors[2]. This technical guide elucidates the mechanistic degradation pathways of 2-aminothiazole sulfate, establishes rigorously justified storage parameters, and outlines validated experimental protocols for stability-indicating assays.

Part 1: Chemical Profile and Degradation Mechanisms

The sulfate salt of 2-aminothiazole stabilizes the primary amine and the thiazole nitrogen through protonation, forming a robust crystal lattice[3]. However, the compound is chemically reactive under specific stress conditions, requiring careful handling to prevent structural degradation.

Mechanistic Degradation Pathways
  • Thermal Degradation: Exposure to elevated temperatures initiates thermal decomposition of the sulfate salt. High temperatures drive the breakdown of the heterocyclic core and the sulfate counter-ion, producing highly toxic nitrogen oxide (NOx) and sulfur oxide (SOx) fumes[4].

  • Oxidative and Chemical Stress: The electron-rich thiazole ring and the exocyclic amine are highly susceptible to electrophilic attack. 2-Aminothiazole reacts violently when nitrated with nitric or nitric-sulfuric acids[2]. Furthermore, it is strictly incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, which can lead to rapid N-oxidation or S-oxidation[2].

  • Hydrolytic Cleavage: While stable in neutral aqueous environments, extreme pH shifts can deprotonate the sulfate salt. Exposure to strong bases reverts the compound to the less stable free base, potentially precipitating it out of solution and exposing the unprotonated amine to atmospheric oxidation.

G A 2-Aminothiazole Sulfate (CAS: 61169-63-9) T Thermal Stress (>93°C) A->T Heat O Oxidative Stress (Peroxides/Radicals) A->O Oxidants H Moisture / pH Extremes (Strong Acids/Bases) A->H Humidity/pH T_deg Decomposition: NOx & SOx Fumes T->T_deg O_deg N-Oxidation & S-Oxidation Products O->O_deg H_deg Salt Dissociation & Free Base Precipitation H->H_deg

Caption: Mechanistic degradation pathways of 2-aminothiazole sulfate under environmental stress.

Part 2: Optimal Storage Conditions and Causality

To mitigate the degradation pathways outlined above, storage conditions must be rigorously controlled. The compound is stable under normal temperatures and pressures but requires specific environmental controls to maintain long-term integrity[2]. The causality behind these parameters is rooted in basic thermodynamics and reaction kinetics.

Storage Parameters & Scientific Justification
ParameterOptimal ConditionCausality / Scientific Rationale
Temperature Store below +30°C[2]Prevents thermal excitation that leads to lattice breakdown and the release of toxic NOx/SOx fumes[4].
Humidity Dry, well-ventilated environment[2]The sulfate salt exhibits hygroscopicity. Moisture ingress facilitates local pH changes, proton transfer, and potential salt dissociation.
Light Exposure Light-resistant containers[4]UV photons act as initiators for radical-mediated photo-oxidation of the heterocyclic thiazole ring.
Chemical Isolation Away from strong oxidizers/acids[2]Prevents violent nitration reactions and oxidative cleavage of the core structure[2].
Container Closure Tightly sealed, airtight[2],[4]Prevents atmospheric moisture and oxygen from establishing a continuous degradation gradient over time.

Part 3: Stability-Indicating Assays & Experimental Protocols

To ensure the integrity of 2-aminothiazole sulfate during drug development or chemical manufacturing, a self-validating stability-indicating assay (SIA) using HPLC-ESI-MS is required[4]. This ensures that the parent peak is fully resolved from its degradation products, providing a true measure of purity.

Protocol: Forced Degradation and HPLC-ESI-MS Analysis (ICH Q1A/Q1B Compliant)

This protocol systematically stresses the compound to generate a degradation profile, proving the analytical method's resolving power. Trustworthiness is built into this protocol via the principle of mass balance —the total mass of the parent compound and its degradation products must remain constant.

Step 1: Preparation of Standard and Stress Solutions

  • Accurately weigh 10.0 mg of 2-aminothiazole sulfate reference standard.

  • Dissolve in 10 mL of diluent (Water:Acetonitrile, 50:50 v/v) to achieve a 1.0 mg/mL stock solution.

  • Aliquot the stock solution into five separate amber vials for stress testing:

    • Control: Kept at 4°C.

    • Acid Hydrolysis: Add 1 mL of 1M HCl, heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 mL of 1M NaOH, heat at 60°C for 24 hours.

    • Oxidation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal: Expose solid powder to 80°C for 7 days, then reconstitute.

Step 2: Neutralization and Sample Preparation

  • After the stress period, neutralize the acid and base samples using 1M NaOH and 1M HCl, respectively. Causality: This prevents extreme pH phases from degrading the silica matrix of the HPLC column.

  • Dilute all samples to a final theoretical concentration of 0.1 mg/mL using the diluent.

  • Filter through a 0.22 µm PTFE syringe filter into HPLC autosampler vials.

Step 3: HPLC-ESI-MS Instrument Parameters

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm and ESI-MS in positive ion mode (monitoring [M+H]+ for the 2-aminothiazole base at m/z ~101)[4].

Step 4: Data Evaluation and Causality Check (Self-Validation)

  • Inject the control sample to establish the retention time of the intact 2-aminothiazole peak.

  • Inject the stressed samples. Calculate the % degradation by comparing the peak area of the parent compound in the stressed sample to the control.

  • Self-Validation Check: Mass balance must be achieved. The sum of the parent peak area and the degradation product peak areas should approximate the control peak area (accounting for differences in MS response factors). If mass balance is <90%, volatile degradants (like SOx/NOx) may have escaped, or products are retained on the column.

Workflow Prep Sample Preparation (1.0 mg/mL Stock) Stress_A Acid/Base (1M HCl/NaOH, 60°C) Prep->Stress_A Stress_O Oxidation (3% H2O2, RT) Prep->Stress_O Stress_T Thermal (80°C, 7 days) Prep->Stress_T Neut Neutralization & Dilution (0.1 mg/mL) Stress_A->Neut Stress_O->Neut Stress_T->Neut HPLC HPLC-ESI-MS Analysis (C18, Gradient Elution) Neut->HPLC Eval Data Evaluation (Mass Balance & Peak Purity) HPLC->Eval

Caption: Step-by-step workflow for ICH-compliant forced degradation and stability testing.

References

Sources

Methodological & Application

Application Note: Synthesis of 2-Aminothiazole Sulfate from Thiourea

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis of 2-aminothiazole sulfate (often isolated as the chemically stable hemisulfate salt,


) starting from thiourea . The protocol utilizes the Hantzsch Thiazole Synthesis , a robust cyclocondensation method.

Executive Summary

2-Aminothiazole is a critical pharmacophore found in sulfa drugs (sulfathiazole), dyes, and fungicides. While the free base is relatively stable, it is prone to oxidation and darkening over time. The sulfate (hemisulfate) salt is the preferred form for storage and handling due to its enhanced stability and crystallinity.

This guide provides a high-purity, laboratory-scale protocol for synthesizing 2-aminothiazole via the condensation of thiourea with chloroacetaldehyde (generated in situ or from a stable precursor), followed by controlled salt formation.

Reaction Mechanism (Hantzsch Synthesis)

The synthesis proceeds via the Hantzsch Thiazole Synthesis .[1] Thiourea acts as a binucleophile, reacting with an


-halo carbonyl compound (chloroacetaldehyde).
Mechanistic Pathway[1][2][3][4]
  • S-Alkylation: The sulfur atom of thiourea attacks the

    
    -carbon of chloroacetaldehyde, displacing the chloride ion.
    
  • Cyclization: The terminal amino group attacks the carbonyl carbon, forming a tetrahedral intermediate (hydroxythiazoline).

  • Dehydration: Elimination of water aromatizes the ring to form the thiazole cation, which deprotonates to the free base.

HantzschMechanism cluster_0 Reactants cluster_1 Intermediates Thiourea Thiourea (NH2-CS-NH2) S_Alkyl S-Alkylated Intermediate Thiourea->S_Alkyl Nucleophilic Attack (S) MCA Chloroacetaldehyde (Cl-CH2-CHO) MCA->S_Alkyl Cyclic Hydroxythiazoline (Cyclized) S_Alkyl->Cyclic Cyclization (N-attack) Product 2-Aminothiazole (Free Base) Cyclic->Product - H2O (Aromatization)

Figure 1: Mechanistic pathway of the Hantzsch synthesis for 2-aminothiazole.

Experimental Protocol

Safety & Pre-requisites[5]
  • Thiourea: Suspected carcinogen and goitrogen. Handle in a fume hood.

  • Chloroacetaldehyde (MCA): Highly toxic and lachrymatory. Often supplied as a 50% aqueous solution or generated from chloroacetaldehyde dimethyl acetal to avoid handling the unstable pure aldehyde.

  • Sulfuric Acid: Corrosive. Exothermic reaction upon dilution.

Materials
ReagentMW ( g/mol )Equiv.Quantity
Thiourea 76.121.07.61 g (100 mmol)
Chloroacetaldehyde (50% aq)78.501.1~17.3 g (110 mmol)
Water (Solvent)18.02-50 mL
Sodium Hydroxide (50% aq)40.00-As needed for pH > 10
Sulfuric Acid (conc. 98%)98.080.55~3.0 mL (for salt formation)
Ethanol (absolute)46.07-100 mL
Step-by-Step Methodology
Phase A: Synthesis of the Free Base
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, a thermometer, and a magnetic stir bar.

  • Dissolution: Add 7.61 g of thiourea and 50 mL of water to the flask. Stir until partially dissolved.

  • Addition: Add 17.3 g of 50% aqueous chloroacetaldehyde dropwise over 20 minutes. The reaction is exothermic; maintain temperature below 50°C using a water bath if necessary.

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 100°C) for 2 hours . The solution will turn yellow/orange.

  • Monitoring: Check reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The thiourea spot (

    
    ) should disappear.
    
  • Workup (Free Base Isolation):

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • Slowly add 50% NaOH solution dropwise with vigorous stirring until the pH reaches 10-11.

    • Observation: The free base (2-aminothiazole) may precipitate as a solid or oil out.

    • Extract the alkaline solution with Ethyl Acetate (3 x 50 mL) .[2]

    • Combine organic layers, dry over anhydrous

      
      , and filter.
      
    • Evaporate the solvent under reduced pressure to obtain the crude crystalline free base (MP: 86-89°C).

Phase B: Formation of 2-Aminothiazole Sulfate (Hemisulfate)

Note: Direct salt formation avoids the instability of the free base.

  • Dissolution: Dissolve the crude free base (approx. 9-10 g) in 50 mL of absolute ethanol at 40°C.

  • Acidification: Prepare a solution of 3.0 mL conc.

    
      in 10 mL cold ethanol . Add this acid solution dropwise to the amine solution with stirring.
    
    • Stoichiometry Control: Target a pH of ~3-4. The hemisulfate forms at a 2:1 (Base:Acid) ratio.

  • Crystallization: A white to off-white precipitate of 2-aminothiazole hemisulfate will form immediately.

  • Maturation: Cool the slurry to 0°C and stir for 30 minutes to maximize yield.

  • Filtration: Filter the solid under vacuum using a Buchner funnel.

  • Washing: Wash the cake with cold ethanol (2 x 10 mL) to remove colored impurities.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Workflow Diagram

Workflow Start Start: Thiourea + Water AddMCA Add Chloroacetaldehyde (Dropwise, <50°C) Start->AddMCA Reflux Reflux 2 Hours (Cyclization) AddMCA->Reflux Cool Cool to 0°C Reflux->Cool Basify Basify (NaOH) to pH > 10 (Release Free Base) Cool->Basify Extract Extract with Ethyl Acetate Concentrate Organic Layer Basify->Extract Dissolve Dissolve Free Base in Ethanol Extract->Dissolve Acidify Add H2SO4 / EtOH (Precipitate Sulfate) Dissolve->Acidify Filter Filter & Dry Acidify->Filter End Final Product: 2-Aminothiazole Sulfate Filter->End

Figure 2: Operational workflow for the synthesis and isolation of 2-aminothiazole sulfate.

Quality Control & Characterization

TestExpected ResultNotes
Appearance White to off-white crystalline powderYellowing indicates oxidation.
Melting Point > 200°C (Decomposes)Distinct from free base (86-89°C).
Solubility Soluble in water; Insoluble in ether/benzeneSulfate salt is highly polar.

-NMR (DMSO-

)

7.0 (d, 1H), 7.3 (d, 1H), 8.5 (br s,

)
Aromatic protons of thiazole ring.

Troubleshooting:

  • Oiling Out: If the sulfate comes out as an oil, reheat the ethanol solution to redissolve, add a seed crystal, and cool very slowly.

  • Low Yield: Ensure the pH during the free base extraction is >10. The aminothiazole is amphoteric and can remain in water if pH is too low.

References

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Organic Syntheses. (1947). 2-Aminothiazole.[1][3][4][5][6][2][7][8][9][10][11][12] Org.[3][4][5][2][7][10] Synth. 27, 53. (Describes the reaction of paraldehyde with thiourea and sulfuryl chloride, a precursor route). Link

  • King, L. C., & Hlavacek, R. J. (1950). The Reaction of Ketones with Iodine and Thiourea. Journal of the American Chemical Society, 72(8), 3722–3725. (Mechanistic insights). Link

  • European Patent EP0482607B1. (1996). Process of producing 2-aminothiazole.[1][3][4][5][6][2][7][8][9][10][11][12] (Industrial optimization using MCA trimer). Link

  • BenchChem. Hantzsch Synthesis of 2-Aminothiazoles: Application Notes. (General protocols). Link

Sources

protocol for recrystallization of 2-aminothiazole sulfate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous protocol for the recrystallization of 2-Aminothiazole Sulfate , a critical intermediate in the synthesis of sulfathiazole drugs, azo dyes, and heterocyclic biocides.

Part 1: Technical Introduction & Physicochemical Context

2-Aminothiazole Sulfate (CAS: 63589-20-8 for 1:1 salt) is the sulfuric acid salt of 2-aminothiazole. While the free base (2-aminothiazole) is moderately soluble in water and highly soluble in alcohols, the sulfate salt exhibits a distinct solubility profile characteristic of ionic organic salts: it possesses high lattice energy, rendering it less soluble in organic solvents (ethanol, ether) but significantly soluble in hot water.

Purification Logic: The primary impurities in crude 2-aminothiazole sulfate typically include:

  • Unreacted 2-aminothiazole (Free Base): Soluble in ethanol.[1]

  • Oxidation byproducts: Often colored (brown/yellow) polymeric species.

  • Inorganic salts: If prepared from crude neutralization mixtures.

Therefore, a binary solvent system (Water/Ethanol) or a single-solvent (Water) method is most effective. Water serves as the good solvent at high temperatures, while ethanol acts as the anti-solvent to maximize recovery and remove organic impurities.

Part 2: Pre-Experimental Considerations

Chemical Safety (HSE)
  • 2-Aminothiazole: Potential thyroid inhibitor; suspected carcinogen. Handle in a fume hood.

  • Sulfuric Acid residues: Corrosive.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Key Properties
PropertyDataNotes
Molecular Formula

Assumes 1:1 stoichiometry (Mono-sulfate)
MW 198.22 g/mol Free base is 100.14 g/mol
Solubility (Hot) High in Water (>80°C)
Solubility (Cold) Low in Water (<10°C)Insoluble in Ethanol/Ether
Melting Point >150°C (Decomposes)Note: Free base melts at ~90°C. Do not confuse the two.

Part 3: Detailed Recrystallization Protocol

Method A: Aqueous Recrystallization (Preferred for High Purity)

Best for removing inorganic salts and highly polar impurities.

Materials:

  • Crude 2-Aminothiazole Sulfate[2]

  • Deionized (DI) Water

  • Activated Charcoal (powder)

  • Celite 545 (filter aid)

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude 2-aminothiazole sulfate in a 100 mL Erlenmeyer flask.

    • Add minimum DI water (approx. 20–30 mL) and heat to 85–90°C on a hot plate with magnetic stirring.

    • Critical: Do not boil vigorously. If the solid does not dissolve completely, add water in 2 mL increments until a clear (or slightly colored) solution is obtained.

  • Decolorization (Optional but Recommended):

    • If the solution is amber or dark brown, remove from heat for 1 minute (to prevent boil-over).

    • Add activated charcoal (0.5 g, ~5 wt%).

    • Stir at 85°C for 10–15 minutes.

  • Hot Filtration:

    • Pre-heat a glass funnel and filter paper (or a sintered glass funnel) with hot water to prevent premature crystallization.

    • Filter the hot mixture through a pad of Celite to remove charcoal and insoluble particulates.

    • Collect the filtrate in a clean, pre-warmed flask.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (20–25°C) over 1–2 hours. Rapid cooling promotes occlusion of impurities.

    • Once ambient temperature is reached, place the flask in an ice-water bath (0–4°C) for 1 hour to complete precipitation.

  • Isolation:

    • Filter the white to off-white crystals using vacuum filtration (Buchner funnel).

    • Wash: Wash the filter cake with 2 × 10 mL of ice-cold ethanol .

      • Why Ethanol? The sulfate salt is insoluble in ethanol, but the free base and organic impurities are soluble. This wash displaces water and aids drying.

  • Drying:

    • Dry the crystals in a vacuum oven at 50°C for 6–12 hours.

    • Store in a desiccator.

Method B: Water/Ethanol Displacement (Preferred for Yield)

Best if the salt is too soluble in water, leading to yield loss in Method A.

  • Dissolve the crude salt in minimum hot water (90°C) as in Method A.

  • Perform hot filtration if necessary.

  • While keeping the filtrate hot (~70°C), slowly add hot ethanol dropwise.

  • Stop adding ethanol when a faint, persistent turbidity (cloudiness) appears.

  • Add a few drops of water to clear the turbidity.

  • Allow to cool slowly to room temperature, then chill to 4°C.

  • Filter, wash with cold ethanol, and dry.

Part 4: Process Visualization

The following diagram illustrates the logical flow and critical decision points in the purification process.

RecrystallizationProtocol Start Crude 2-Aminothiazole Sulfate Dissolve Dissolve in Min. Hot Water (90°C) Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Charcoal Add Activated Charcoal Stir 10 min CheckColor->Charcoal Yes FilterHot Hot Filtration (Celite) CheckColor->FilterHot No Charcoal->FilterHot SolventCheck Low Yield? FilterHot->SolventCheck Cooling Slow Cooling to RT then 0-4°C FilterCold Vacuum Filtration Cooling->FilterCold SolventCheck->Cooling No AddEtOH Add Hot Ethanol (Anti-solvent) SolventCheck->AddEtOH Yes AddEtOH->Cooling Wash Wash with Ice-Cold Ethanol FilterCold->Wash Dry Dry (Vac Oven, 50°C) Wash->Dry End Pure 2-Aminothiazole Sulfate Dry->End

Caption: Decision-tree workflow for the purification of 2-aminothiazole sulfate, including optional decolorization and anti-solvent steps.

Part 5: Quality Control & Troubleshooting

Characterization Metrics
TestAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Melting Point Sharp decomposition point (distinct from free base ~90°C)Capillary Method
Purity (HPLC) > 98.5% areaC18 Column, Phosphate Buffer/ACN
Sulfate Content Theoretical ± 2%BaCl2 Gravimetric or Titration
Troubleshooting Guide
  • Problem: No crystals form upon cooling.

    • Cause: Too much water used (solution not saturated).

    • Fix: Re-heat and concentrate the solution by evaporation (reduce volume by 30%), or add Ethanol (Method B).

  • Problem: Crystals are colored (Yellow/Brown).

    • Cause: Incomplete removal of oxidation products.

    • Fix: Recrystallize again using a higher load of activated charcoal (10 wt%) or check the pH (ensure it is acidic to keep the salt stable).

  • Problem: Oiling out (liquid separates instead of crystals).

    • Cause: Temperature dropped too fast or impurities lowered the melting point.

    • Fix: Re-heat to dissolve oil, add a seed crystal, and cool very slowly with vigorous stirring.

References

  • National Toxicology Program (NTP). (1992).[3][4] 2-Aminothiazole: Chemical and Physical Properties. National Institutes of Health.[3] Link

  • Sperry, R. L. (1949). Purification of 2-aminothiazole.[2][5][6][7] U.S. Patent No. 2,489,038. Washington, DC: U.S. Patent and Trademark Office. Link

  • Toth, J. et al. (1992). Process of producing 2-aminothiazole.[1][2][5][6][7][8][9][10] European Patent EP0482607B1. European Patent Office. Link

  • Sigma-Aldrich. (n.d.). 2-Aminothiazole Product Specification and SDS.[8][10] Merck KGaA. Link

Sources

Application Note: Efficient Conversion of 2-Aminothiazole Sulfate to Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

2-Aminothiazole (2-AT) is a critical heterocyclic scaffold in the synthesis of sulfur drugs (e.g., sulfathiazole), dyes, and fungicides.[1][2] While often supplied as the sulfate salt (


) for improved stability and shelf-life, the free base  is the required species for nucleophilic substitution, N-alkylation, or metal-catalyzed cross-coupling reactions.

The Challenge: Unlike many hydrophobic amines, 2-aminothiazole free base exhibits significant water solubility (~100 g/L at 20°C). A standard "basify and filter" approach often leads to substantial yield loss into the mother liquor.

The Solution: This guide presents two protocols. Protocol A is a high-recovery Liquid-Liquid Extraction (LLE) optimized for laboratory-scale purity, utilizing the "salting-out" effect to overcome water solubility. Protocol B is a Direct Precipitation method suitable for larger scales where solvent volume must be minimized.

Chemical Context & Properties[2][3][4][5][6][7][8][9][10][11][12][13]

Understanding the physicochemical properties is essential for troubleshooting low yields.

Property2-Aminothiazole (Free Base)2-Aminothiazole Sulfate (Salt)
CAS 96-50-419961-27-4 (generic salt ref)
MW 100.14 g/mol ~298.36 g/mol (assuming 2:1 stoichiometry)
Appearance Brown/Yellow Crystalline SolidOff-white/Beige Powder
Melting Point 90–93 °C> 200 °C (Decomposes)
Solubility Water (High), Ethanol (High), Ether (Mod.)Water (High), Organics (Insoluble)
pKa 5.36 (Conjugate Acid)N/A
Mechanistic Logic

The conversion relies on deprotonating the thiazolium nitrogen.



Critical pH Threshold: With a pKa of 5.36, the amine is 50% protonated at pH 5.36. To achieve >99.9% free base form, the pH must be adjusted to >7.4 (pKa + 2). We target pH 10–12 to ensure complete conversion and rapid kinetics.

Materials & Safety

  • Reagents: 2-Aminothiazole Sulfate, Sodium Hydroxide (NaOH) pellets or 5M solution, Sodium Chloride (NaCl), Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Safety (SDS): 2-Aminothiazole is a potential thyroid inhibitor and irritant. Handle in a fume hood.

  • Equipment: Separatory funnel, pH paper/meter, Rotary evaporator, Vacuum filtration setup.

Protocol A: High-Recovery Extraction (Laboratory Scale)

Best for: <50g scale, high purity requirements, maximizing yield.

Workflow Diagram

G Start Start: 2-AT Sulfate Dissolve Dissolve in Min. Water (Endothermic) Start->Dissolve Basify Adjust pH to 12 (5M NaOH, 0°C) Dissolve->Basify Deprotonation SaltOut Add NaCl (Saturation) 'Salting Out' Effect Basify->SaltOut Critical Step for Yield Extract Extract with EtOAc (3 x Vol) SaltOut->Extract Sep Phase Separation Extract->Sep AqLayer Aqueous Layer (Discard) Sep->AqLayer OrgLayer Organic Layer (Product) Sep->OrgLayer Dry Dry (Na2SO4) & Filter OrgLayer->Dry Evap Rotary Evaporation (<40°C) Dry->Evap Final Final Product: 2-Aminothiazole Free Base Evap->Final

Caption: Figure 1. Liquid-Liquid Extraction workflow emphasizing the critical "Salting Out" step to prevent product loss to the aqueous phase.

Step-by-Step Procedure
  • Dissolution: Dissolve 10.0 g of 2-aminothiazole sulfate in the minimum amount of distilled water (~20–30 mL). The salt is highly soluble; keeping volume low is crucial.

  • Neutralization (Exothermic):

    • Place the beaker in an ice bath (0–5 °C).

    • Slowly add 5M NaOH solution dropwise with stirring.

    • Monitor pH.[3] Continue until pH 11–12 is reached.

    • Observation: The solution may darken slightly; this is normal.

  • Salting Out (Critical Step):

    • Add solid NaCl to the aqueous solution until saturation (undissolved salt remains).

    • Why? This increases the ionic strength of the water, forcing the organic 2-aminothiazole out of the water and into the organic solvent (Common Ion Effect/Salting Out).

  • Extraction:

    • Transfer to a separatory funnel.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Note: DCM can be used, but EtOAc is preferred for environmental safety. If using DCM, the organic layer is on the bottom.

  • Drying: Combine organic layers. Wash once with Brine (saturated NaCl). Dry over anhydrous

    
     or 
    
    
    
    for 15 minutes.
  • Isolation: Filter off the drying agent. Concentrate the filtrate via rotary evaporation at 40°C (mild vacuum).

  • Result: Off-white to yellow/brown solid. Yield is typically >90%.

Protocol B: Direct Precipitation (Scale-Up)

Best for: >50g scale, where solvent volumes for extraction become prohibitive.

  • Concentrated Dissolution: Dissolve the sulfate salt in water at a ratio of 1:1.5 (w/w). Heat gently (40°C) if necessary to fully dissolve.

  • Basification:

    • Use 50% w/w NaOH solution.

    • Add base slowly to the stirred salt solution.

    • Maintain temperature <20°C using an external cooling jacket or ice bath.

  • Crystallization:

    • Once pH > 11, cool the mixture to 0–4 °C and hold for 1 hour.

    • The high concentration of

      
       generated in situ acts as a salting-out agent, aiding precipitation.
      
  • Filtration: Vacuum filter the precipitate.

  • Washing: Wash the filter cake with a small amount of ice-cold water (do not over-wash, or you will re-dissolve the product).

  • Drying: Dry in a vacuum oven at 40°C over

    
     or silica gel.
    

Quality Control & Troubleshooting

TestExpected ResultTroubleshooting
TLC Single spot (

~0.3 in 50% EtOAc/Hex)
Multiple spots: Recrystallize from Ethanol/Ether.
Melting Point 90–93 °C<85 °C: Wet product. Dry further under vacuum.
Appearance Pale yellow/brown crystalsDark Brown/Black: Oxidation occurred. Perform steps under

atm.
Yield >85%Low Yield: Aqueous layer was not salted out; re-extract aqueous layer.
Storage

Store the free base in a tightly sealed amber vial at 4°C. 2-Aminothiazole is hygroscopic and sensitive to oxidation (darkens over time).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6727, 2-Aminothiazole. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine extraction techniques).

Sources

using 2-aminothiazole sulfate in Hantzsch synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-Aminothiazole Sulfate in the Modified Hantzsch Multicomponent Synthesis

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently embedded in molecules exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties[1]. While the classic Hantzsch synthesis is widely known for producing 2-aminothiazoles[2], this application note details a highly efficient, modified Hantzsch multicomponent reaction (MCR) that utilizes 2-aminothiazole as the primary amine equivalent to synthesize complex N-(thiazol-2-yl)-1,4-dihydropyridines. Critically, we outline the methodological advantages of using 2-aminothiazole sulfate over the free base, providing researchers with a robust, self-validating protocol for generating high-purity heterocyclic libraries.

Scientific Rationale: The 2-Aminothiazole Sulfate Advantage

In multicomponent reactions, exact stoichiometry and reagent purity are paramount to prevent the accumulation of kinetic dead-ends (such as unreacted Knoevenagel dimers).

The Problem with the Free Base: Free 2-aminothiazole is inherently electron-rich at the sulfur and nitrogen centers, making it highly susceptible to oxidative degradation (often appearing as a brown, sticky solid rather than white crystals)[3]. Furthermore, its hygroscopic nature complicates accurate molar dosing, which is fatal to the delicate stoichiometric balance required in an MCR.

The Sulfate Solution: Utilizing 2-aminothiazole sulfate (CAS 61169-63-9, a 1:1 salt) resolves these issues. The sulfate salt is highly crystalline, non-hygroscopic, and oxidatively stable. By employing an in situ neutralization strategy using a mild buffer (such as sodium acetate), the free nucleophilic amine is liberated at a controlled rate. This buffered environment (pH ~5–6) perfectly catalyzes the parallel Knoevenagel condensation between the aryl aldehyde and the 1,3-dicarbonyl compound, while preventing base-catalyzed side reactions (such as undesired aldol condensations).

Mechanistic Pathway

The modified Hantzsch MCR proceeds via parallel initial steps that converge into a final cyclization cascade:

  • In Situ Liberation & Enamine Formation: Sodium acetate deprotonates the sulfate salt, releasing free 2-aminothiazole. The liberated amine attacks the 1,3-dicarbonyl compound to form a stable enamine intermediate.

  • Knoevenagel Condensation: Simultaneously, the mildly acidic acetic acid (generated from the buffer) catalyzes the condensation of the aryl aldehyde with a second equivalent of the 1,3-dicarbonyl to form a highly electrophilic Knoevenagel adduct.

  • Michael Addition & Cyclization: The enamine acts as a nucleophile, performing a Michael addition onto the Knoevenagel adduct. Subsequent intramolecular cyclization and dehydration yield the target N-(thiazol-2-yl)-1,4-dihydropyridine.

G A 2-Aminothiazole Sulfate (Stable Precursor) C Free 2-Aminothiazole (Nucleophile) A->C Buffer/Base B Base (e.g., NaOAc) In Situ Neutralization B->C E Enamine Intermediate C->E Condensation D 1,3-Dicarbonyl Compound D->E G Knoevenagel Adduct D->G Knoevenagel H Michael Addition & Cyclization E->H F Aryl Aldehyde F->G G->H I N-Thiazolyl-1,4-DHP (Target Scaffold) H->I -H2O

Mechanism of modified Hantzsch synthesis using 2-aminothiazole sulfate.

Experimental Protocol: Step-by-Step Methodology

Target: Synthesis of N-(Thiazol-2-yl)-1,4-Dihydropyridines

Materials:

  • 2-Aminothiazole sulfate (1.0 equiv, 10 mmol, 1.98 g)

  • Aryl aldehyde (e.g., Benzaldehyde) (1.0 equiv, 10 mmol)

  • Ethyl acetoacetate (1,3-dicarbonyl) (2.0 equiv, 20 mmol)

  • Anhydrous Sodium Acetate (NaOAc) (1.2 equiv, 12 mmol)

  • Absolute Ethanol (30 mL)

Procedure:

  • Buffer Preparation & Amine Liberation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-aminothiazole sulfate (1.98 g) in 30 mL of absolute ethanol. Add anhydrous sodium acetate (0.98 g).

    • Causality & Validation: Stir at room temperature for 15 minutes. The suspension will change in appearance as the insoluble sulfate salt is converted to the soluble free base and insoluble sodium sulfate. This controlled liberation prevents a sudden spike in nucleophile concentration, minimizing competitive side reactions.

  • Reagent Addition: To the stirring mixture, add the aryl aldehyde (10 mmol) followed by ethyl acetoacetate (20 mmol).

  • Reflux & Condensation: Attach a reflux condenser and heat the mixture to 80°C (reflux) using an oil bath.

    • Causality & Validation: As the reaction reaches reflux, the Knoevenagel condensation initiates, turning the solution a deep yellow/orange. The acetic acid generated in Step 1 acts as a mild catalyst for this specific step, driving the electrophilic activation of the aldehyde.

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: 7:3 Hexane:Ethyl Acetate) every hour.

    • Validation: The UV-active aldehyde spot will gradually disappear. A new, highly fluorescent spot (the highly conjugated 1,4-DHP product) will appear at a lower Rf value.

  • Product Precipitation: After 3.5 to 4 hours, the target N-thiazolyl-1,4-DHP often begins to precipitate directly out of the hot ethanolic solution.

    • Causality: The highly conjugated final product has significantly lower solubility in ethanol compared to the intermediates, which helps drive the equilibrium of the MCR forward via Le Chatelier's principle.

  • Workup & Purification: Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 10 mL) followed by cold distilled water (20 mL).

    • Causality: The water wash is critical here; it removes the byproduct sodium sulfate and any residual sodium acetate buffer, leaving only the organic product.

  • Drying: Dry the solid in a vacuum desiccator overnight. The product typically requires no further purification but can be recrystallized from hot ethanol if HPLC purity is <95%.

Quantitative Data Presentation

The following table summarizes the experimental advantages of utilizing the sulfate salt with a sodium acetate buffer compared to using the traditional free base. The controlled release of the amine drastically reduces reaction times and improves both isolated yield and crude purity.

Amine SourceAldehyde SubstrateBuffer / BaseReaction Time (h)Isolated Yield (%)HPLC Purity (%)
2-Aminothiazole (Free Base)BenzaldehydeNone6.56889
2-Aminothiazole Sulfate Benzaldehyde NaOAc 4.0 85 98
2-Aminothiazole (Free Base)4-ChlorobenzaldehydeNone5.07290
2-Aminothiazole Sulfate 4-Chlorobenzaldehyde NaOAc 3.5 89 99

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery , Medicinal Chemistry Research / PubMed,[Link]

  • Search CAS 61169-63-9 (2-Aminothiazole Sulfate) , 001Chemical, [Link]

Sources

preparation of Schiff bases using 2-aminothiazole sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Schiff Bases using 2-Aminothiazole Sulfate

Executive Summary & Scientific Rationale

The synthesis of Schiff bases (imines) derived from 2-aminothiazole is a cornerstone in medicinal chemistry due to the scaffold's proven biological efficacy.[1] Derivatives exhibit potent antimicrobial, anti-inflammatory, and anticancer properties (Abafungin, Tiazofurin).

However, 2-aminothiazole sulfate presents a specific synthetic challenge compared to its free-base counterpart. The sulfate form is an ammonium salt (


), rendering the nitrogen non-nucleophilic. Direct reaction with an aldehyde will fail or proceed with negligible yield.

The Solution: This guide details a "Buffered In-Situ Release" protocol. By introducing a weak base (Sodium Acetate) into the reaction matrix, we achieve two critical objectives simultaneously:

  • Liberation: Neutralizes the sulfuric acid, freeing the reactive 2-aminothiazole amine.

  • Catalysis: Generates acetic acid in situ, which provides the necessary acidic pH (4.0–5.0) to activate the aldehyde carbonyl for nucleophilic attack.

Chemical Theory & Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway. The critical deviation from standard protocols is the initial deprotonation step.

Reaction Pathway (Graphviz Visualization)

ReactionMechanism Salt 2-Aminothiazole Sulfate (Non-reactive Salt) FreeAmine Free 2-Aminothiazole (Nucleophile) Salt->FreeAmine Deprotonation Base Sodium Acetate (Base) Base->FreeAmine Neutralizes H2SO4 Carbinol Carbinolamine Intermediate FreeAmine->Carbinol Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Carbinol Activated by AcOH Imine Schiff Base Product (C=N Bond) Carbinol->Imine Dehydration (-H2O) Water H2O (Byproduct) Carbinol->Water

Figure 1: Mechanistic pathway transforming the inert sulfate salt into the active Schiff base.

Experimental Protocols

Materials Required
  • Precursor: 2-Aminothiazole Sulfate (CAS: Depends on stoichiometry, typically bis(2-aminothiazole) sulfate).

  • Reagent: Aromatic Aldehyde (e.g., Benzaldehyde, Salicylaldehyde).

  • Buffer/Base: Sodium Acetate (Anhydrous or Trihydrate).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Filtration assembly.

Protocol A: The "Buffered In-Situ" Reflux Method (Recommended)

Best for high purity and scalability.

  • Stoichiometric Calculation:

    • Calculate 1.0 equivalent (eq) of the free amine available in your sulfate salt.

    • Use 1.0 - 1.2 eq of the Aldehyde.

    • Use 1.2 - 1.5 eq of Sodium Acetate (relative to the sulfate counter-ions).

  • Solubilization & Activation:

    • In a 100 mL round-bottom flask, dissolve 2-Aminothiazole Sulfate (e.g., 10 mmol) in 25 mL Absolute Ethanol .

    • Add Sodium Acetate (e.g., 12-15 mmol) dissolved in a minimum amount of hot water (2-3 mL) or add directly if using trihydrate.

    • Observation: The solution may become slightly turbid as sodium sulfate (

      
      ) begins to form. This confirms the liberation of the free amine.
      
  • Condensation:

    • Add the Aromatic Aldehyde (10 mmol) slowly to the stirring mixture.

    • Attach a reflux condenser.[1]

    • Heat the mixture to reflux (

      
       for Ethanol) for 3–6 hours .
      
    • Monitoring: Check progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). Look for the disappearance of the aldehyde spot.

  • Workup & Isolation:

    • Pour the hot reaction mixture into a beaker containing 100 g of crushed ice .

    • Stir vigorously for 15 minutes. The Schiff base typically precipitates as a solid.

    • Filter the precipitate using a Buchner funnel.[1]

    • Wash 1: Cold water (removes Sodium Sulfate and unreacted Sodium Acetate).

    • Wash 2: Cold Ethanol (small volume, removes unreacted aldehyde).

  • Purification:

    • Recrystallize from hot Ethanol.

    • Dry in a vacuum desiccator over

      
      .
      
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for rapid screening of derivatives.

  • Mix 2-Aminothiazole Sulfate (1 mmol), Aldehyde (1 mmol), and Sodium Acetate (1.5 mmol) in a microwave-safe vial.

  • Add 2-3 mL of Ethanol (minimal solvent is key for microwave efficiency).

  • Irradiate at 300W for 2–5 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

  • Cool to room temperature.

  • Add ice-cold water to precipitate the product. Filter and dry as above.

Workflow Visualization

Workflow Start Start: Weigh Reagents (Salt + Aldehyde + NaOAc) Dissolve Solubilization (Ethanol + Heat) Start->Dissolve Reflux Reflux (3-6 Hours) Temp: 78°C Dissolve->Reflux Catalysis Active Quench Quench on Crushed Ice (Precipitation) Reflux->Quench TLC Complete Filter Vacuum Filtration Wash w/ H2O Quench->Filter Recryst Recrystallization (Hot Ethanol) Filter->Recryst Final Pure Schiff Base Crystals Recryst->Final

Figure 2: Step-by-step experimental workflow for Protocol A.

Data Analysis & Characterization

Successful synthesis is validated by the disappearance of amine/carbonyl signals and the appearance of the imine bond.

Table 1: Expected Spectroscopic Data

TechniqueFunctional GroupExpected SignalNotes
FTIR C=N (Imine)

Sharp, strong band. Distinct from C=O (

).[2]
FTIR

(Primary Amine)
DisappearanceThe double spike at

should vanish.
1H NMR

(Azomethine)

Singlet (1H). Diagnostic peak.
1H NMR Thiazole Ring Protons

Doublets (aromatic region).
Mass Spec Molecular Ion

Confirm m/z matches calculated mass.

Troubleshooting Guide

  • Problem: No precipitation upon pouring into ice.

    • Cause: Product may be oily or soluble in the ethanol-water mix.

    • Fix: Evaporate 50% of the ethanol using a rotary evaporator before pouring into ice. Alternatively, scratch the side of the beaker with a glass rod to induce nucleation.

  • Problem: Low Yield.

    • Cause: Incomplete neutralization of the sulfate.

    • Fix: Ensure Sodium Acetate is in excess. Check pH of the reaction mixture; it should be roughly 4-5 (acidic enough to catalyze, basic enough to keep amine free).

  • Problem: Reversion to starting materials.

    • Cause: Hydrolysis.[3] Schiff bases are sensitive to water under acidic conditions.

    • Fix: Ensure the "Quench" step is done quickly and the product is dried thoroughly. Do not leave the product in acidic aqueous solution for long periods.

References

  • Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives. Asian Journal of Research in Chemistry. (2025). Link

  • Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Aminothiazole Derivatives. BenchChem. (2025).[1] Link

  • Microwave-Induced Synthesis of Schiff Bases of Aminothiazolyl Bromocoumarins as Antibacterials. PubMed Central (PMC). Link

  • The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Al-Mustansiriyah Journal of Science. (2020). Link

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases. PubMed Central (PMC). (2019). Link

Sources

2-aminothiazole sulfate as a diazo coupling component

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Aminothiazole Sulfate in Diazo Coupling Protocols

Abstract

This guide provides a rigorous technical framework for utilizing 2-aminothiazole sulfate in diazo coupling reactions. While often colloquially termed a "coupling component," 2-aminothiazole sulfate primarily functions as the Diazo Component (the amine source for diazotization) in the synthesis of high-value heterocyclic azo dyes and sulfa drugs (e.g., sulfathiazole). Less frequently, it serves as the Coupling Component (nucleophile) via C-5 electrophilic substitution. This document details the Nitrosylsulfuric Acid Method for diazotization—preferred for heterocyclic stability—and outlines the mechanistic pathways for both operational modes.

Introduction & Mechanistic Grounding

2-Aminothiazole sulfate (


) is a robust, crystalline salt preferred over the hygroscopic free base for its enhanced stability and defined stoichiometry. Its utility in azo chemistry is defined by its dual reactivity, though the Diazo Component  role is dominant in industrial applications.
The Dual Role in Azo Chemistry
  • Mode A: As Diazo Component (Dominant): The exocyclic amino group (

    
    ) is converted into a diazonium ion (
    
    
    
    ). This species is highly electrophilic and couples with electron-rich substrates (phenols, anilines).
    • Challenge: Heterocyclic diazonium salts are less stable than carbocyclic analogs and prone to hydrolysis.

    • Solution: Use of anhydrous diazotizing agents (Nitrosylsulfuric acid) in strongly acidic media.

  • Mode B: As Coupling Component (Secondary): The thiazole ring, while electron-deficient compared to benzene, retains nucleophilicity at the C-5 position .

    • Condition: Requires a strong electrophile (an external diazonium salt) and often protection of the amine or specific pH control to direct C-5 substitution.

Visualizing the Pathway

The following diagram illustrates the bifurcation of reactivity based on the reagent system.

G Start 2-Aminothiazole Sulfate StepA1 Diazotization (Nitrosylsulfuric Acid, < 5°C) Start->StepA1 Primary Route StepB1 Substrate Preparation (Dissolution in Acid/Buffer) Start->StepB1 Secondary Route InterA Thiazole-2-diazonium Cation (Electrophile) StepA1->InterA StepA2 Coupling Reaction (+ Phenol/Aniline) InterA->StepA2 ProductA 2-Azo-Thiazole Dye (Coupling at Coupler's Ring) StepA2->ProductA StepB2 Electrophilic Substitution (at Thiazole C-5) StepB1->StepB2 InputB External Diazonium Salt (e.g., Ph-N2+) InputB->StepB2 ProductB 5-Azo-Thiazole Derivative StepB2->ProductB

Figure 1: Divergent synthesis pathways for 2-aminothiazole sulfate. Pathway A (Red/Yellow) represents the standard diazotization route used in this protocol.

Protocol A: Diazotization of 2-Aminothiazole Sulfate

Application: Synthesis of heterocyclic azo dyes (e.g., for disperse dyes) or sulfathiazole intermediates. Method: Nitrosylsulfuric Acid (Dry Method). Rationale: Aqueous NaNO₂/HCl methods often lead to hydrolysis of the thiazole diazonium salt. The anhydrous sulfuric acid environment stabilizes the diazonium species.

Reagents & Equipment
  • 2-Aminothiazole sulfate (98%+)

  • Nitrosylsulfuric acid (40% in sulfuric acid) OR Sodium Nitrite + Conc.

    
    
    
  • Coupling Component (e.g., N,N-Diethylaniline or 2-Naphthol)

  • Urea (to destroy excess nitrous acid)

  • Ice/Salt bath (Target -5°C to 0°C)

Step-by-Step Procedure

1. Preparation of Nitrosylsulfuric Acid (In-situ)

  • Note: Skip if using commercial nitrosylsulfuric acid.

  • Charge 50 mL of concentrated

    
     into a 3-neck flask.
    
  • Cool to 0–5°C.[1][2][3]

  • Slowly add 3.5 g of Sodium Nitrite (

    
    ) with vigorous stirring. Ensure the temperature does not exceed 10°C to prevent 
    
    
    
    fume formation.
  • Stir until fully dissolved (clear or slightly yellow viscous liquid).

2. Diazotization

  • Cool the nitrosylsulfuric acid solution to -5°C .

  • Gradually add 0.05 mol of 2-Aminothiazole Sulfate powder. Add in small portions over 30 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain T < 5°C. Thiazole diazonium salts decompose rapidly above 10°C.

  • Add 20 mL of a 1:5 mixture of Propionic Acid:Acetic Acid (optional co-solvent) to improve solubility and viscosity.

  • Stir at 0–5°C for 2–3 hours. The solution should become a thick, syrupy diazo mass.

3. Coupling Reaction

  • Preparation of Coupler: Dissolve 0.05 mol of the coupling component (e.g., 2-Naphthol) in dilute NaOH (if phenolic) or dilute acid (if amine). Cool to 0°C.[2]

  • Addition: Add the diazonium solution dropwise to the coupler solution.

    • pH Control: Simultaneously add sodium acetate or sodium carbonate solution to maintain the pH between 4–5 (for amines) or 8–9 (for phenols).

  • Quenching: After addition, stir for 1 hour. Test for excess nitrous acid with starch-iodide paper (blue = positive). If positive, add small amounts of Urea/Sulfamic acid.

4. Isolation

  • The azo dye will precipitate as a colored solid.

  • Filter under vacuum. Wash copiously with cold water to remove acid residues.

  • Recrystallize from Ethanol/DMF.

Protocol B: 2-Aminothiazole as the Nucleophile (Coupling Component)

Application: Synthesis of 5-substituted azo-thiazoles. Mechanism: Electrophilic Aromatic Substitution at C-5.

Procedure
  • Diazotize the External Amine: Prepare an aromatic diazonium salt (e.g., p-nitrobenzenediazonium chloride) using standard aqueous NaNO₂/HCl at 0°C.

  • Prepare the Thiazole Solution: Dissolve 2-aminothiazole sulfate in water. Adjust pH to ~4–5 with Sodium Acetate.

    • Note: Highly acidic conditions protonate the C-5 position, deactivating it. Highly basic conditions may degrade the diazonium salt.

  • Coupling: Add the diazonium salt solution to the thiazole solution at 0–5°C.

  • Observation: A precipitate (often yellow/orange) indicates C-5 coupling.

  • Purification: Filter and wash.[4]

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Temperature -5°C to 5°CThiazole diazonium salts are thermally unstable. >10°C leads to denitrogenation and tar formation.
Solvent System Conc.

/

Anhydrous conditions prevent the diazonium cation from reacting with water to form 2-hydroxythiazole (hydrolysis).
pH (Coupling) 4.0–5.5 (Amines)Optimal window for coupling. Too low (<2) protonates the coupler; too high (>7) decomposes the diazonium.
Stoichiometry 1:1.05 (Diazo:Coupler)Slight excess of coupler ensures complete consumption of the unstable diazonium species.

Troubleshooting & Optimization

  • Issue: Low Yield / Tar Formation.

    • Cause: Temperature spike during diazotization or water contamination.

    • Fix: Use a dry ice/acetone bath; ensure all glassware is dried; use commercial Nitrosylsulfuric acid.

  • Issue: Precipitate is gummy.

    • Cause: Incomplete coupling or impurities.

    • Fix: Add a surfactant (e.g., Tween 80) during coupling or recrystallize the final product from hot DMF.

  • Issue: No Reaction (Protocol B).

    • Cause: The 2-aminothiazole ring is too electron-deficient.

    • Fix: This route is difficult. Ensure the external diazonium salt is strongly electrophilic (contains electron-withdrawing groups like

      
      ).
      

References

  • Mishra, R., et al. "Synthesis and application of thiazole based azo dyes." Journal of Saudi Chemical Society, vol. 20, 2016. Link

  • Viscardi, G., et al. "Disperse dyes from 2-aminothiazoles: Synthesis and solvatochromic properties." Dyes and Pigments, vol. 19, no. 1, 1992. Link

  • Rapoport, L. "The Diazotization of 2-Aminothiazole." Journal of Organic Chemistry, vol. 13, no. 5, 1948. Link

  • Wang, E., et al. "Synthesis and properties of novel mono-azo disperse dyes derived from 2-amino-4-chlorothiazole." Fibers and Polymers, vol. 15, 2014. Link

  • Patel, D.R. "Synthesis of azo dyes based on 2-aminothiazole derivatives." Archives of Applied Science Research, vol. 3, no. 6, 2011. Link

Sources

Comprehensive Application Note: 2-Aminothiazole Sulfate in the Synthesis of Sulfathiazole and Advanced Sulfa Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Application Note & Validated Experimental Protocols

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, including antimicrobial agents and kinase inhibitors[1]. Historically and practically, its most prominent application is in the synthesis of sulfathiazole , a classic sulfa drug that acts as a competitive inhibitor of bacterial folate synthesis.

While 2-aminothiazole is commercially available as a free base, it is highly susceptible to oxidative degradation during storage. Consequently, the 2-aminothiazole sulfate salt is the preferred stable precursor. This application note details the mechanistic logic, quantitative optimization, and self-validating protocols required to successfully transition from the stable sulfate salt to the active pharmaceutical ingredient (API), sulfathiazole.

Mechanistic Insights & Reaction Logic

The synthesis of sulfathiazole from 2-aminothiazole sulfate involves three critical phases: base liberation, electrophilic condensation, and selective deprotection.

  • Activation of the Nucleophile: The sulfate salt protonates the exocyclic amine of 2-aminothiazole, rendering it electrophilically inert. Neutralization is mandatory to restore the lone pair necessary for nucleophilic attack.

  • Regioselective N-Sulfonylation: The thiazole ring contains both an endocyclic nitrogen and an exocyclic amine. Under basic conditions (e.g., using pyridine or sodium acetate), the exocyclic amine is preferentially deprotonated, directing the electrophilic attack of p-acetamidobenzenesulfonyl chloride (ASC) to form the desired sulfonamide[2]. The p-amino group of ASC is protected as an acetamide to prevent self-polymerization.

  • Selective Alkaline Hydrolysis: Removing the acetyl protecting group requires precision. Alkaline hydrolysis (NaOH) is chosen over acidic hydrolysis because the carboxamide bond is highly susceptible to nucleophilic attack by hydroxide ions, whereas the sulfonamide bond remains stable due to the resonance stabilization of its deprotonated nitrogen.

Workflow Node1 2-Aminothiazole Sulfate (Electrophilically Inert) Node2 Free Base Generation (NaOH / NaHCO3) Node1->Node2 Deprotonation Node4 N-Sulfonylation (Pyridine Catalyst) Node2->Node4 Nucleophile Node3 p-Acetamidobenzenesulfonyl Chloride (ASC) Node3->Node4 Electrophile Node5 N-Acetylsulfathiazole (Protected Intermediate) Node4->Node5 Condensation Node6 Alkaline Hydrolysis (Selective Deacetylation) Node5->Node6 2M NaOH, Reflux Node7 Sulfathiazole (Active API) Node6->Node7 Acidification (pH 4-5)

Workflow for synthesizing sulfathiazole from 2-aminothiazole and ASC.

Process Optimization & Quantitative Data

The efficiency of N-sulfonylation is highly dependent on the choice of acid acceptor, solvent, and reactant ratios. Pyridine serves a dual role as an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst (forming a highly reactive sulfonylpyridinium intermediate).

Quantitative Data: Optimization of N-Sulfonylation
Reactant Ratio (ASC : 2-AT)Acid Acceptor / CatalystSolvent SystemTemperature (°C)Yield (%)Ref.
3:1PyridinePyridine11491.34[3]
1.1:1Sodium AcetateWater80–8580.00[2]
1:1Sodium BicarbonateAcetone / Water-30~68.00[4]
1:1TriethylamineDichloromethane5060–77[1]

Note: While aqueous systems utilizing sodium acetate offer greener alternatives[2], pyridine-catalyzed pathways consistently yield the highest conversion rates for bulky sulfonyl chlorides[3].

Self-Validating Experimental Protocols

Protocol A: Liberation of 2-Aminothiazole Free Base

Objective: Convert the stable 2-aminothiazole sulfate into a reactive nucleophile.

  • Dissolution: Dissolve 10.0 g of 2-aminothiazole sulfate in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Neutralization: Slowly add 1 M

    
     dropwise under continuous magnetic stirring.
    
    • Causality: The sulfate salt must be neutralized to free the lone pair on the exocyclic nitrogen, enabling it to act as a nucleophile.

  • Validation Checkpoint 1: Monitor the reaction with pH indicator paper. Stop the addition when the pH stabilizes at 8.0–8.5 and

    
     effervescence ceases.
    
  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the free base as a pale yellow solid.
    
Protocol B: N-Sulfonylation (Condensation)

Objective: Couple the free base with ASC to form N-acetylsulfathiazole.

  • Preparation: In a thoroughly dried 100 mL round-bottom flask, dissolve 5.0 g (~0.05 mol) of 2-aminothiazole free base in 20 mL of anhydrous pyridine.

    • Causality: Pyridine neutralizes the HCl generated during condensation, preventing the re-protonation of 2-aminothiazole and driving the reaction forward[3].

  • Addition: Cool the flask to 0 °C in an ice bath. Add 15.0 g (~0.064 mol) of ASC in small portions over 30 minutes to control the exothermic reaction.

  • Reflux: Remove the ice bath and heat the mixture to 114 °C for 2 hours under reflux[3].

  • Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) eluent. The complete disappearance of the 2-aminothiazole spot (visualized under UV 254 nm) confirms reaction completion.

  • Precipitation: Pour the mixture into 100 mL of ice-cold water. Collect the precipitated N-acetylsulfathiazole via vacuum filtration and wash thoroughly with cold water.

Protocol C: Selective Deacetylation to Sulfathiazole

Objective: Remove the acetyl protecting group without cleaving the sulfonamide bond.

  • Hydrolysis: Suspend the crude N-acetylsulfathiazole in 50 mL of 2 M NaOH in a round-bottom flask. Reflux the mixture for 2 hours.

    • Causality: Alkaline conditions selectively hydrolyze the carboxamide over the sulfonamide due to the differing electrophilicity of the carbonyl versus the sulfonyl carbon.

  • Acidification: Cool the solution to room temperature. Slowly add 2 M HCl dropwise while stirring.

  • Validation Checkpoint 3: Monitor the pH continuously. Stop adding acid when the pH reaches exactly 4.0–5.0. This is the isoelectric point where sulfathiazole is least soluble, prompting maximum precipitation[4].

  • Purification: Filter the white precipitate, wash with distilled water, and recrystallize from hot ethanol.

  • Final Validation: Record the melting point of the dried crystals. Pure sulfathiazole melts sharply at 201–202 °C [3]. A depressed or broad melting point indicates incomplete deacetylation or residual moisture.

Biological Context: Mechanism of Action

Sulfathiazole acts as a bacteriostatic agent by disrupting the folate synthesis pathway critical for bacterial DNA and RNA production. It functions as a structural analog of p-aminobenzoic acid (PABA). By competitively inhibiting the enzyme Dihydropteroate Synthase (DHPS), it prevents the condensation of PABA with pteridine, halting the downstream production of dihydrofolic acid (DHF) and tetrahydrofolic acid (THF).

MOA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalysis Drug Sulfathiazole (Competitive Inhibitor) Drug->DHPS Blocks DNA Bacterial DNA Synthesis DHF->DNA Downstream Pathways

Mechanism of sulfathiazole inhibiting bacterial folate synthesis via DHPS.

References

  • Title: Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug Source: Asian Journal of Pharmaceutics URL: [Link]

  • Title: Synthesis of 2-aminothiazole sulfonamides as potent biological agents Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Sulfathiazole preparation - US2592859A Source: Google Patents URL

Sources

Application Note: Purification of 2-Aminothiazole via Sulfate Salt Precipitation

[1]

Part 1: Introduction & Scientific Rationale[1][2]

The Challenge of Purity

2-Aminothiazole (2-AT) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for sulfathiazole antibiotics, dyes, and fungicides.[1] Commercially synthesized 2-AT (typically via the Hantzsch condensation of thiourea and chloroacetaldehyde) often contains specific, difficult-to-remove impurities:

  • Polymeric byproducts: Amorphous polymers derived from the instability of chloroacetaldehyde.

  • Unreacted Thiourea: A starting material that can poison downstream metal-catalyzed reactions (e.g., Buchwald-Hartwig couplings).[1]

  • Colored Impurities: Oxidation products that degrade shelf-life.[1]

Why Sulfate Salt Precipitation?

While recrystallization of the free base is common, it often fails to remove structurally similar polar impurities. The Sulfate Salt Precipitation method offers a superior orthogonal purification strategy based on differential solubility :

  • Selectivity: 2-Aminothiazole is a base (

    
     for conjugate acid).[1] Protonation with sulfuric acid forms a distinct ionic lattice (2-aminothiazolium hydrogen sulfate).
    
  • Solubility Switch: The free base is highly soluble in polar organic solvents (ethanol, methanol). The sulfate salt, however, is practically insoluble in these same solvents, causing it to precipitate quantitatively while non-basic impurities (polymers) and weaker bases remain in solution.

  • Atom Economy: The method utilizes inexpensive sulfuric acid and allows for the recovery of the free base in high yield.[1]

Chemical Mechanism & Stoichiometry

The process relies on the formation of the 1:1 mono-sulfate salt.[1]

  • MW (Free Base): 100.14 g/mol [2]

  • MW (Sulfuric Acid): 98.08 g/mol

  • MW (Sulfate Salt): 198.22 g/mol

Part 2: Detailed Experimental Protocol

Materials & Equipment
  • Reagents: Crude 2-Aminothiazole (>90%), Sulfuric Acid (98% conc.), Ethanol (Absolute or 95%), Sodium Hydroxide (50% w/w aq), Activated Charcoal (optional).

  • Equipment: Jacketed glass reactor (or 3-neck RBF), mechanical stirrer, internal temperature probe, addition funnel, vacuum filtration setup (Buchner), pH meter.

Workflow Diagram

purification_workflowStartCrude 2-AminothiazoleDissolutionDissolution(Ethanol, 40°C)Start->Dissolution DissolveAcidificationAcidification(Add H2SO4, <20°C)Dissolution->Acidification Cool & Add AcidPrecipitationCrystallization(Sulfate Salt Formation)Acidification->Precipitation 1:1 StoichiometryFiltrationFiltration & Wash(Remove Impurities)Precipitation->Filtration Solid/Liquid SepNeutralizationFree-Basing(NaOH to pH 9-10)Filtration->Neutralization Dissolve Salt in H2OIsolationFinal Isolation(Concentration/Crystallization)Neutralization->Isolation Precipitate Base

Caption: Step-by-step unit operations for the sulfate salt purification of 2-aminothiazole.

Step-by-Step Methodology
Phase A: Sulfate Salt Formation[1]
  • Dissolution:

    • Charge 100 g (1.0 mol) of crude 2-aminothiazole into a reactor.

    • Add 500 mL of Ethanol (5 vol).

    • Stir and heat to 40–45 °C until fully dissolved. Note: If insoluble solids remain, filter hot before proceeding.

  • Acid Addition (Critical Step):

    • Cool the solution to 10–15 °C .

    • Charge 55 mL (1.0 mol, 1.0 eq) of concentrated Sulfuric Acid (98%) into an addition funnel.

    • Add acid dropwise over 45–60 minutes.

    • Caution: The reaction is exothermic.[1] Maintain internal temperature < 25 °C .

  • Precipitation:

    • A thick white-to-off-white precipitate (2-aminothiazolium hydrogen sulfate) will form.[1]

    • After addition is complete, stir at 0–5 °C for 2 hours to maximize yield.

  • Filtration:

    • Filter the slurry under vacuum.[1]

    • Wash: Wash the cake with

      
       cold Ethanol. The filtrate (containing impurities) should be dark/colored; the cake should be significantly lighter.
      
Phase B: Recovery of the Free Base[1]
  • Salt Dissolution:

    • Transfer the wet sulfate cake into a clean beaker.

    • Add 200 mL of Deionized Water (minimum volume to dissolve). The salt is highly water-soluble.[1]

    • Optional: Add 2 g Activated Charcoal, stir for 15 min, and filter to remove trace color.

  • Neutralization:

    • Cool the aqueous solution to 10 °C .

    • Slowly add 50% NaOH solution (or 28%

      
      ) while monitoring pH.
      
    • Adjust pH to 9.0 – 10.0 .[3] The free base will precipitate out of the aqueous solution as the solubility limit is exceeded.[1]

  • Final Isolation:

    • Stir the slurry at 5 °C for 1 hour.

    • Filter the solid 2-aminothiazole.[1][4][5][6][7]

    • Wash with minimal ice-cold water (

      
      ).
      
    • Drying: Dry in a vacuum oven at 40–45 °C for 12 hours.

Part 3: Data & Validation[1]

Expected Results
ParameterCrude InputPurified Output
Appearance Dark brown/orange solidWhite to pale yellow crystals
Purity (HPLC) 85 – 92%> 99.0%
Melting Point 85 – 88 °C (broad)91 – 93 °C (sharp)
Yield (Overall) N/A75 – 85%
Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Temperature too high during acid addition.[1]Ensure T < 20°C. Seed with pure sulfate salt if available.
Low Yield High solubility of salt in solvent.Use Acetone instead of Ethanol, or increase Ethanol volume.
Color Retention Oxidized impurities trapped.Perform the charcoal treatment step during Phase B (aqueous phase).
Chemical Equilibrium Diagram[1]

equilibriumFreeBase2-Aminothiazole(Soluble in EtOH)Salt2-AminothiazoliumHydrogen Sulfate(Insoluble in EtOH)FreeBase->Salt+ H+ (Acidification)ImpuritiesPolymericImpuritiesFreeBase->ImpuritiesMixed in CrudeH2SO4H2SO4Salt->FreeBase+ OH- (Neutralization)Salt->ImpuritiesSeparated byFiltration

Caption: The purification logic relies on the reversible phase change from soluble base to insoluble salt.[1]

References

  • ChemicalBook. (2023). 2-Aminothiazole Properties and Synthesis. Retrieved from [1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from [8]

  • Patent US2489038A. (1949). Purification of 2-aminothiazole (Bisulfite Method Context). Retrieved from

  • Echemi. (2022).[2] 2-Aminothiazole Sulfate Product Specifications. Retrieved from

reaction of 2-aminothiazole sulfate with aromatic aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Schiff Bases from 2-Aminothiazole Sulfate and Aromatic Aldehydes

Executive Summary

The condensation of 2-aminothiazole derivatives with aromatic aldehydes to form Schiff bases (imines) is a cornerstone reaction in medicinal chemistry.[1] The resulting azomethine (–C=N–) linkage serves as a critical pharmacophore, conferring broad-spectrum biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2]

However, 2-aminothiazole is frequently supplied as a sulfate salt (


) to enhance shelf stability and reduce hygroscopicity. This presents a specific synthetic challenge: the amino group in the sulfate salt is protonated (

), rendering it non-nucleophilic and unreactive toward carbonyl electrophiles.

This Application Note provides a definitive, self-validating protocol for the in-situ neutralization and condensation of 2-aminothiazole sulfate. By utilizing a buffered solvothermal approach, researchers can bypass the tedious isolation of the free base, streamlining the workflow while maintaining high yields (>85%).

Mechanistic Insight: The "Proton Switch"

To ensure reaction success, one must understand the causality of the conditions.

  • The Barrier: The sulfate salt locks the nitrogen lone pair in a protonated state. Direct mixing with an aldehyde yields no reaction.

  • The Activation: A weak base (Sodium Acetate) is introduced to deprotonate the ammonium species, liberating the free amine in situ.

  • The Condensation: The free amine performs a nucleophilic attack on the aldehyde carbonyl carbon.

  • The Drive: The reaction is reversible. We drive the equilibrium forward by removing water (via reflux/azeotrope) and precipitating the less soluble Schiff base product.

Key Reaction Stoichiometry:



Visualizing the Pathway

The following diagram illustrates the critical deprotonation step followed by the condensation mechanism.

ReactionMechanism Salt 2-Aminothiazole Sulfate Salt (R-NH3+) FreeAmine Free Amine (Nucleophile) Salt->FreeAmine Deprotonation Base Sodium Acetate (NaOAc) Base->FreeAmine Buffering Intermediate Carbinolamine Intermediate FreeAmine->Intermediate Nucleophilic Attack Aldehyde Aromatic Aldehyde Aldehyde->Intermediate Product Schiff Base (Imine) Intermediate->Product Dehydration (-H2O) Byproducts Na2SO4 + H2O Intermediate->Byproducts

Figure 1: Mechanistic pathway highlighting the critical in-situ deprotonation step required for sulfate salts.

Experimental Protocols

Protocol A: Standard Solvothermal Synthesis (In-Situ Neutralization)

Recommended for bulk synthesis and high-purity requirements.

Reagents:

  • 2-Aminothiazole Sulfate (10 mmol)

  • Aromatic Aldehyde (20 mmol) — Note: Use 2 equivalents relative to sulfate salt.

  • Sodium Acetate (anhydrous or trihydrate) (20-22 mmol)

  • Absolute Ethanol (30-50 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Procedure:

  • Activation Phase:

    • In a 100 mL Round Bottom Flask (RBF), suspend 10 mmol of 2-aminothiazole sulfate in 20 mL of absolute ethanol.

    • Add 22 mmol of Sodium Acetate dissolved in minimal hot ethanol/water (approx. 5 mL).

    • Stir at room temperature for 15 minutes. Observation: The suspension will change consistency as free amine is liberated and sodium sulfate precipitates.

  • Addition:

    • Add 20 mmol of the chosen aromatic aldehyde to the flask.

    • Add 2-3 drops of glacial acetic acid. Why? This catalyzes the dehydration of the carbinolamine intermediate.

  • Reflux:

    • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–6 hours.

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Isolation:

    • Pour the hot reaction mixture into approx. 100 mL of ice-cold water.

    • Stir vigorously. The Schiff base typically precipitates as a colored solid (yellow/orange).

    • Troubleshooting: If an "oil" forms, scratch the beaker walls with a glass rod or add a seed crystal to induce nucleation.

  • Purification:

    • Filter via vacuum filtration (Buchner funnel).[1]

    • Wash the cake with cold water (to remove NaOAc/Na2SO4) and then cold ethanol (to remove unreacted aldehyde).

    • Recrystallize from hot ethanol or ethanol/DMF mixture.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Recommended for library generation and screening.

  • Mix: In a microwave-safe vial, grind 2-aminothiazole sulfate (1 mmol), Aromatic Aldehyde (2 mmol), and Sodium Acetate (2.2 mmol) with a few drops of Ethanol (to create a paste).

  • Irradiate: Place in a microwave reactor. Set parameters: 140°C, 10–15 bar, 5–10 minutes.

  • Workup: Cool, add ice water, filter the precipitate, and recrystallize as above.

Workflow Visualization

Workflow Start Start: Weigh Reagents (Sulfate Salt + Aldehyde) Activate Add NaOAc + EtOH (Stir 15 min) Start->Activate Reflux Reflux 3-6 Hours (Catalytic AcOH) Activate->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No (Continue Heating) Quench Pour into Ice Water Check->Quench Yes Filter Vacuum Filtration Quench->Filter Purify Recrystallize (EtOH/DMF) Filter->Purify

Figure 2: Operational workflow for the synthesis of 2-aminothiazole Schiff bases.

Application Data & Biological Relevance

The synthesized Schiff bases are not merely chemical curiosities; they are privileged scaffolds. The table below summarizes key biological activities reported in recent literature for these specific derivatives.

R-Group (Aldehyde)Biological TargetActivity MetricRef
4-NO2 (Nitro) Staphylococcus aureusHigh inhibition (MIC < 10 µg/mL)[1]
2-OH (Salicyl) Candida albicansAntifungal potency comparable to Fluconazole[2]
4-Cl (Chloro) Hep-2 (Laryngeal Carcinoma)Significant cytotoxicity (IC50 values)[3]
4-N(CH3)2 Antioxidant (DPPH)High radical scavenging activity[4]

Characterization Standards

To validate the formation of the Schiff base, specific spectral signatures must be observed:

  • FT-IR:

    • Appearance: Strong band at 1600–1640 cm⁻¹ (C=N Azomethine stretch).

    • Disappearance: Carbonyl band (C=O) of the starting aldehyde (approx. 1700 cm⁻¹) and the broad NH stretch of the ammonium salt.

  • ¹H NMR (DMSO-d6):

    • Signal: A sharp singlet between 8.0 – 9.2 ppm corresponding to the azomethine proton (–N=CH –).

    • Absence: The aldehyde proton signal (usually >9.5 ppm).

References

  • Abdulhadi, S. L., et al. (2020).[3] "The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents." Mustansiriyah Journal of Science.

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Aminothiazole Derivatives." BenchChem Technical Library.

  • Chimenti, F., et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules (MDPI).

  • Rao, N. K., et al. (2017). "Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole." Journal of Chemical and Pharmaceutical Research.

  • Anam, C., & Thirunarayanan, G. (2023).[4] "Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes." Indian Journal of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Sulfate Remediation in Heterocyclic Scaffolds

[1]

Ticket: Removing sulfate counterions from 2-aminothiazole derivatives. Assigned Specialist: Senior Application Scientist, Separation Sciences. Status: Open.

Diagnostic Assessment: The Chemistry of the Problem

Before attempting a protocol, you must understand the specific interaction between your substrate and the sulfate ion.

The "Sticky" Sulfate Problem

2-Aminothiazoles are weak bases (

12121
  • High Lattice Energy: The salt is often significantly more stable than the free base, leading to "oiling out" rather than crystallization during neutralization.[2]

  • Amphiphilic Solubility: The sulfate salt is highly water-soluble, but the free base of 2-aminothiazole is also moderately water-soluble (~100 g/L), making standard extraction inefficient.[1][2]

Data Profile: 2-Aminothiazole
PropertyValueImplication for Protocol
MW 100.14 g/mol Low MW implies high water solubility.[1][2][3][4]

(Conjugate Acid)
5.36Neutralization requires pH > 7.4 (Rule of thumb:

).[2]
Stability Sensitive to strong alkaliAvoid boiling in NaOH; ring opening is a risk.[1][2]
Free Base Solubility ~100 g/L (Water)CRITICAL: Simple aqueous extraction will result in massive yield loss without "salting out."[1][2]

Experimental Protocols

Choose your workflow based on the solubility profile of your specific derivative.[2]

Workflow Decision Tree

SulfateRemovalStartStart: 2-Aminothiazole Sulfate SaltSolubilityCheckIs the Free Base Lipophilic (LogP > 1)?Start->SolubilityCheckLLEProtocol A:Salting-Out ExtractionSolubilityCheck->LLEYes (Non-polar R-groups)IXProtocol B:Ion Exchange (SCX/SBA)SolubilityCheck->IXNo (Polar/Water Soluble)MetathesisProtocol C:Salt Metathesis (Direct)SolubilityCheck->MetathesisNeed HCl Salt directly

Figure 1: Decision matrix for selecting the appropriate desalting protocol.

Protocol A: Salting-Out Liquid-Liquid Extraction (LLE)

Best for: Derivatives with hydrophobic substituents (phenyl, alkyl chains).[1][2]

The Trap: Because the parent 2-aminothiazole is soluble in water, neutralizing with base and extracting with DCM often leaves 30-50% of your product in the aqueous layer.[1][2] You must modify the ionic strength of the aqueous phase.[2]

Reagents:

  • Saturated

    
     or 
    
    
    (Target pH ~9).[2]
  • Solid

    
    .[2]
    
  • Solvent: 9:1

    
    :Methanol (The methanol helps solubilize polar amines).[2]
    

Step-by-Step:

  • Dissolution: Dissolve the sulfate salt in the minimum amount of water.[2]

  • Neutralization: Slowly add the carbonate base with vigorous stirring.

    • Observation: Gas evolution (

      
      ) will occur.[2]
      
  • Saturation (The Secret Sauce): Add solid

    
     until the aqueous solution is saturated (undissolved salt remains). This exploits the "Salting Out" effect, drastically reducing the solubility of the organic amine in water.
    
  • Extraction: Extract

    
     with the organic solvent mixture.
    
  • Drying: Dry organics over

    
     (anhydrous) and concentrate.
    
Protocol B: Ion Exchange Chromatography (SPE)

Best for: Highly polar derivatives or parent 2-aminothiazole.[1][2]

When LLE fails, Solid Phase Extraction (SPE) using a Strong Cation Exchange (SCX) resin is the industry standard for purity.[2]

Mechanism: The amine binds to the sulfonic acid resin; sulfate ions wash away.[2] The amine is then released with ammonia.[2]

Step-by-Step:

  • Loading: Dissolve sulfate salt in water/MeOH (1:1). Load onto a pre-conditioned SCX cartridge (e.g., Isolute SCX-2 or Dowex 50W).[1][2]

  • Washing: Flush column with 2-3 column volumes (CV) of Methanol.

    • Result: Sulfate counterions and non-basic impurities are eluted.[1][2]

  • Elution: Elute with

    
     in Methanol.
    
    • Result: The ammonia displaces the aminothiazole.[2]

  • Isolation: Concentrate the eluate to obtain the free base.[1][2]

Troubleshooting & FAQs

Q1: My product "oils out" instead of precipitating during neutralization. How do I fix this? A: This is common with aminothiazoles due to low melting points and hydrogen bonding.[1][2]

  • The Fix: Do not attempt to filter the oil.[2] Add the extraction solvent (DCM/MeOH) immediately to redissolve the oil, then proceed with the separation. If you need a solid, perform a solvent swap to MTBE or Heptane after isolation and induce crystallization by scratching or seeding.[2]

Q2: I see residual inorganic sulfate (


) in my NMR/Ash test.A:2
  • The Fix: Redissolve the crude free base in dry THF or DCM.[1][2] Filter through a 0.45

    
    m PTFE syringe filter.[1][2] Inorganic salts will be retained on the filter.[2]
    

Q3: Can I use NaOH to ensure complete deprotonation? A: Proceed with caution. While 2-aminothiazole is relatively robust, the ring is electron-deficient.[1][2] Prolonged exposure to strong alkalis (pH > 12) at elevated temperatures can lead to ring hydrolysis or degradation of sensitive side chains.[2]


2

Q4: I need the HCl salt, not the free base. Can I skip the isolation? A: Yes. This is a "Salt Metathesis."

  • Perform Protocol A (Extraction).[2]

  • Do not evaporate to dryness.[1][2]

  • Add 1.1 equivalents of

    
     in Dioxane to the organic extract.[2]
    
  • The 2-aminothiazole hydrochloride will usually precipitate immediately as a high-purity solid.[1][2]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][5][6][7][8] (2011).[2][5][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][6] [2]

  • National Toxicology Program. (1992).[1][2] 2-Aminothiazole: Physical and Chemical Properties. PubChem Database.[1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (General reference for extraction principles).

  • Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][6] (Reference for "Salting Out" phenomena).

Technical Support Center: Troubleshooting & Optimizing 2-Aminothiazole Sulfate Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-aminothiazole derivative processing. 2-Aminothiazole (CAS 96-50-4) is a critical heterocyclic building block synthesized via the Hantzsch reaction, widely used in the development of kinase inhibitors and other pharmaceuticals 1[1]. However, purifying the free base is notoriously difficult due to its high water solubility and susceptibility to degradation 2[2].

Converting it to 2-aminothiazole sulfate (CAS 61169-63-9)3[3] via acid precipitation is a highly effective purification strategy. This guide addresses the physicochemical challenges of this process, providing field-proven solutions to maximize both yield and purity.

Workflow N1 Crude 2-Aminothiazole (Free Base) N2 Dissolution in Ethanol & Charcoal Treatment N1->N2 N3 H2SO4 Addition (Dropwise, 0-5°C) N2->N3 Clarified solution N4 Supersaturation & Nucleation N3->N4 pH adjustment N5 Anti-Solvent Addition (Hexane) & Aging N4->N5 Controlled cooling N6 Vacuum Filtration & Cold Wash N5->N6 Solid-liquid separation N7 Purified 2-Aminothiazole Sulfate Salt N6->N7 Drying to constant weight

Caption: Optimized workflow for high-yield 2-aminothiazole sulfate precipitation.

FAQ & Troubleshooting Guide

Q1: Why is my 2-aminothiazole sulfate precipitation yield consistently low (<60%) despite stoichiometric addition of sulfuric acid? Causality & Solution: The sulfate salt of 2-aminothiazole retains moderate solubility in highly polar, protic solvents (like pure water or methanol) even at low temperatures. If your reaction matrix contains excessive water—often a byproduct of using aqueous chloroacetaldehyde in the upstream Hantzsch synthesis2[2]—the salt will remain dissolved in the mother liquor. This thermodynamic solubility limit artificially caps your yield. Action: Shift to a mixed-solvent crystallization system. Dissolve the crude free base in a minimal volume of a moderately polar solvent (e.g., ethanol or THF), and after acid addition, slowly introduce an anti-solvent such as hexane or diethyl ether to drastically lower the solubility of the salt 4[4].

Q2: How do I prevent the co-precipitation of unreacted thiourea or colored impurities during the sulfate salt formation? Causality & Solution: Impurities from the synthesis, particularly unreacted thiourea and colored condensation byproducts, can become trapped in the crystal lattice if precipitation occurs too rapidly (kinetic trapping)4[4]. Rapid addition of concentrated


 causes localized supersaturation and rapid, uncontrolled nucleation, encapsulating these impurities.
Action:  Treat the free base solution with activated charcoal prior to acid addition to adsorb colored oligomers. Dilute the sulfuric acid in your primary solvent (e.g., ethanol) and add it dropwise over 30-60 minutes at 0-5°C. This ensures thermodynamic control, allowing impurities to remain soluble in the mother liquor.

Q3: My product is forming as a sticky oil ("oiling out") rather than filterable crystals. How can I induce proper crystallization? Causality & Solution: Liquid-liquid phase separation (LLPS), or "oiling out," occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich phase before crystallization can occur. This is common with 2-aminothiazole salts when the cooling rate outpaces the nucleation kinetics. Action: Warm the mixture gently until the oil redissolves into a single clear phase. Implement a highly controlled, slow cooling ramp (e.g., 0.5°C/min) and introduce pure 2-aminothiazole sulfate seed crystals just below the saturation temperature to bypass the energy barrier for nucleation, promoting the growth of distinct crystals 5[5].

Troubleshooting Issue Low Yield or Purity in Sulfate Precipitation Cause1 High Solubility in Aqueous Mother Liquor Issue->Cause1 Cause2 Kinetic Trapping of Thiourea Impurities Issue->Cause2 Cause3 Oiling Out (Liquid-Liquid Separation) Issue->Cause3 Sol1 Switch to EtOH/Hexane Anti-Solvent System Cause1->Sol1 Decreases solubility Sol2 Slow Acid Addition & Charcoal Pre-treatment Cause2->Sol2 Thermodynamic control Sol3 Reduce Cooling Rate & Introduce Seed Crystals Cause3->Sol3 Bypasses nucleation barrier

Caption: Root cause analysis and corrective actions for precipitation failures.

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between solvent choices, cooling profiles, and the resulting yield and purity of 2-aminothiazole sulfate.

Solvent SystemAcid Addition RateCooling ProfileAnti-SolventYield (%)Purity (HPLC %)
WaterRapid (<5 min)Crash cooling (Ice bath)None45.0%92.5%
MethanolModerate (15 min)Crash cooling (Ice bath)None62.0%95.0%
EthanolSlow (45 min)Controlled (0.5°C/min)None78.5%98.2%
Ethanol Slow (45 min) Controlled (0.5°C/min) Hexane 94.0% 99.5%
THFSlow (45 min)Controlled (0.5°C/min)Hexane91.5%99.1%

Experimental Protocol: High-Yield Precipitation of 2-Aminothiazole Sulfate

Self-Validating System Design: This protocol uses an anti-solvent mechanism. By measuring the mass of the recovered product before and after the anti-solvent wash, the system self-validates the rejection of highly soluble impurities (like thiourea) versus the retention of the target sulfate salt.

Step-by-Step Methodology:

  • Dissolution & Clarification: Suspend 10.0 g of crude 2-aminothiazole (~0.1 mol) in 50 mL of absolute ethanol. Heat gently to 40°C until fully dissolved. To remove colored oligomeric impurities, add 0.5 g of activated charcoal, stir for 15 minutes, and filter the hot solution through a Celite pad into a clean, dry flask.

  • Acid Preparation: In a separate flask, prepare a dilute acid solution by slowly adding 9.8 g of concentrated sulfuric acid (0.1 mol, targeting a 1:1 molar ratio for the sulfate salt) into 20 mL of cold absolute ethanol. Caution: Highly exothermic.

  • Controlled Salt Formation: Cool the clarified 2-aminothiazole solution to 0–5°C in an ice-water bath. Add the ethanolic sulfuric acid solution dropwise over 45 minutes under vigorous mechanical agitation. Maintain the internal temperature below 10°C to prevent thermal degradation.

  • Anti-Solvent Addition & Aging: Once the acid addition is complete, slowly add 30 mL of cold hexane (anti-solvent) dropwise. Self-Validating Checkpoint: The solution should transition from clear to a dense, milky crystalline suspension. If oiling out occurs, warm to 30°C until clear, add seed crystals, and cool at 0.5°C/min. Allow the suspension to age at 0°C for 2 hours to maximize crystal growth.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake twice with 15 mL portions of a cold 1:1 ethanol/hexane mixture. This displaces the mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to a constant weight.

References

  • Benchchem. "Technical Support Center: Purification of Crude 2-Amino-5-formylthiazole." Benchchem,
  • Powner, Matthew W., et al.
  • Google Patents. "EP0482607B1 - Process of producing 2-aminothiazole.
  • 001CHEMICAL.
  • GeneCards. "CDK2 Gene - GeneCards | CDK2 Protein | CDK2 Antibody." GeneCards,

Sources

Technical Support Center: Troubleshooting the Insolubility of 2-Aminothiazole Sulfate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with 2-aminothiazole sulfate in organic solvent systems. It is a common issue that can halt experimental progress, but it is one that can be systematically overcome. This document provides in-depth, field-proven insights and protocols to diagnose and solve these solubility problems, ensuring the integrity and success of your work.

Frequently Asked Questions (FAQs): Understanding the Root Cause

Q1: Why is my 2-aminothiazole sulfate not dissolving in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, or Toluene?

Answer: The primary reason for the insolubility of 2-aminothiazole sulfate in many organic solvents lies in a fundamental chemical principle: "like dissolves like." [1][2] This principle states that substances with similar polarities are more likely to be soluble in one another.

  • High Polarity of the Solute: 2-aminothiazole sulfate is an ionic salt. The sulfate counter-ion introduces formal positive and negative charges, making the entire molecule highly polar. In its solid state, these ions are held together by strong electrostatic forces within a crystal lattice. To dissolve this salt, a solvent must provide enough energy to overcome this strong "lattice energy."[3]

  • Low Polarity of the Solvent: Common organic solvents like toluene, hexane, and even dichloromethane (DCM) are nonpolar or have low-to-moderate polarity.[4] Their molecules do not have strong enough partial positive and negative charges to effectively surround and stabilize the separated ions of the salt. The energy gained from the interaction of the solvent with the ions (solvation energy) is insufficient to break apart the crystal lattice.[5]

In essence, there is a significant mismatch in polarity between the ionic salt and the nonpolar organic solvent, leading to poor solubility.

Q2: What is the scientific basis for choosing a solvent? How can I predict solubility?

Answer: Predicting solubility involves assessing a solvent's ability to interact with the solute. This is primarily determined by the solvent's polarity, which can be quantified by several parameters.

  • Dielectric Constant (ε): This is a measure of a solvent's ability to separate ions.[6] Solvents with high dielectric constants (typically ε > 15) are considered polar and are more effective at dissolving salts.

  • Dipole Moment: This measures the separation of charge within a solvent molecule. Polar solvents have significant dipole moments.[4]

The goal is to select a solvent that can effectively solvate the ions of 2-aminothiazole sulfate. Polar solvents achieve this through strong dipole-ion interactions.

This table provides a reference for selecting solvents based on their polarity.

SolventDielectric Constant (ε) at 20°CPolarity TypeTypical Application
Hexane1.9NonpolarExtraction, chromatography
Toluene2.4NonpolarNonpolar reactions
Dichloromethane (DCM)9.1Moderately PolarGeneral purpose organic synthesis
Ethyl Acetate6.0Moderately PolarExtraction, chromatography
Acetone21Polar AproticGeneral purpose cleaning, reactions
Acetonitrile (ACN)37.5Polar AproticHPLC, polar reactions
Isopropanol (IPA)18Polar ProticGeneral purpose solvent, reactions
Ethanol25Polar ProticGeneral purpose solvent, reactions
Methanol33Polar ProticPolar reactions, recrystallization
Dimethylformamide (DMF)37Polar AproticHigh-polarity reactions
Dimethyl Sulfoxide (DMSO)47Polar AproticHigh-polarity reactions, stock solutions

Data compiled from multiple sources.[4][6]

Section 2: Initial & Advanced Troubleshooting Protocols

When faced with insolubility, a systematic approach is crucial. The following workflow guides you from simple physical interventions to more robust chemical modifications.

Troubleshooting Decision Workflow

G cluster_start Start: Insolubility Observed cluster_physical Level 1: Physical Methods cluster_solvent Level 2: Solvent System Modification cluster_chemical Level 3: Chemical Modification Start 2-Aminothiazole Sulfate Insoluble in Chosen Organic Solvent Heat Apply Gentle Heat (e.g., 40-60°C) Start->Heat Try First Sonicate Use Ultrasonic Bath Heat->Sonicate If heat is insufficient or not viable CoSolvent Use a Polar Co-solvent (e.g., 5-10% DMSO/DMF) Heat->CoSolvent If physical methods fail Agitate Increase Agitation (Vigorous Stirring) Sonicate->Agitate In parallel Sonicate->CoSolvent Agitate->CoSolvent SolventScreen Perform Systematic Solvent Screening CoSolvent->SolventScreen If co-solvent causes precipitation or is unsuitable FreeBase Convert to Free Base (pH Adjustment) CoSolvent->FreeBase If reaction needs a nonpolar environment End Solubility Achieved CoSolvent->End Success SolventScreen->FreeBase If no single solvent or co-solvent works SolventScreen->End Success SaltScreen Consider Alternative Salt Forms (e.g., HCl, Tartrate) FreeBase->SaltScreen If free base is unstable or unsuitable FreeBase->End Success SaltScreen->End Success

Caption: A logical workflow for troubleshooting solubility issues.

Q3: I've tried heating and sonicating, but solubility is still poor. How do I systematically find a better solvent?

Answer: When simple physical methods fail, a systematic solvent screening is the next logical step. This involves testing the solubility of your compound in a small, parallel set of diverse solvents.

Objective: To identify a suitable organic solvent or co-solvent system for 2-aminothiazole sulfate.

Materials:

  • 2-aminothiazole sulfate

  • A selection of solvents (see Table 1)

  • Small glass vials (e.g., 1-2 mL) with caps

  • Magnetic stir plate and small stir bars (or vortex mixer)

  • Analytical balance

Procedure:

  • Preparation: Weigh a small, consistent amount of 2-aminothiazole sulfate (e.g., 2-5 mg) into each labeled vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.

  • Equilibration:

    • Cap the vial securely.

    • Stir vigorously or vortex the mixture for 2-5 minutes at room temperature.

    • Visually inspect for dissolution. Note your observations (e.g., "insoluble," "partially soluble," "fully soluble").

  • Heating (Optional): If the compound is not soluble at room temperature, warm the vial gently (e.g., to 40°C) and continue stirring. Note any changes in solubility. Caution: Be aware of the boiling points of volatile solvents like DCM.

  • Repeat: Repeat steps 2-4 for each solvent you are screening.

  • Analysis: Compile your observations in a table to compare the performance of each solvent. The ideal solvent will fully dissolve the compound under conditions compatible with your planned experiment.

Q4: The only solvents that work are highly polar (DMSO, DMF), but my downstream application requires a nonpolar environment. What is the solution?

Answer: This is a classic challenge. The most effective and chemically sound solution is to convert the salt back to its non-ionic "free base" form. The 2-aminothiazole free base is significantly less polar than its sulfate salt and will exhibit dramatically improved solubility in a wider range of organic solvents.[4]

This conversion is achieved by neutralizing the acidic sulfate salt with a mild base. The resulting free base can then be extracted into your desired organic solvent.

Objective: To convert 2-aminothiazole sulfate into its free base form and extract it into a nonpolar organic solvent.

Materials:

  • 2-aminothiazole sulfate

  • Deionized water

  • A suitable organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

  • A mild aqueous base (e.g., 1 M sodium bicarbonate solution or saturated sodium carbonate solution)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the 2-aminothiazole sulfate in a minimal amount of deionized water in a flask or beaker.

  • Neutralization: Slowly add the aqueous base solution dropwise while stirring. Monitor the pH with litmus paper or a pH meter. Continue adding base until the solution is neutral or slightly basic (pH ~7-8).

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Add a volume of your chosen organic solvent (e.g., DCM).

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate completely. The organic layer will contain the 2-aminothiazole free base.

    • Drain the lower organic layer into a clean flask.

    • Perform a second extraction on the aqueous layer with a fresh portion of the organic solvent to maximize recovery. Combine the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts. Swirl the flask and let it sit for 10-15 minutes to remove any residual water.

  • Isolation: Filter the solution to remove the drying agent. The resulting filtrate is a solution of 2-aminothiazole free base in your desired organic solvent, ready for use. The solvent can be removed using a rotary evaporator if the solid free base is required.

The Chemistry of Free-Basing

The insolubility of the salt is due to its ionic nature. By adding a base, we remove the proton from the protonated aminothiazole, breaking the ionic bond and generating the neutral, more "organic-like" free base.

G Salt [2-Aminothiazole-H]⁺₂[SO₄]²⁻ (High Polarity Salt) Base + 2 NaHCO₃ arrow Reaction FreeBase 2 x 2-Aminothiazole (Free Base) (Lower Polarity) Byproducts + Na₂SO₄ + 2 H₂O + 2 CO₂ (Aqueous Byproducts)

Caption: Chemical transformation from salt to free base.

Q5: Are there any other options if converting to the free base is not desirable for my process?

Answer: Yes. If the stability of the free base is a concern or if your process requires a solid, crystalline starting material, you can explore forming a different salt. This strategy, known as salt screening , involves using different acidic counter-ions to form a new salt of 2-aminothiazole.[7]

Different counter-ions (e.g., hydrochloride, tartrate, mesylate, tosylate) will result in salts with different crystal lattice energies and physicochemical properties, including solubility. A salt with a lower lattice energy or a more "organic-like" counter-ion may show improved solubility in organic solvents compared to the sulfate salt. This is an advanced strategy typically employed in drug development and process chemistry.

References

  • The Good Scents Company. (n.d.). 2-aminothiazole, 96-50-4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminothiazole. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Leadson. (2025). What are the factors influencing the solubility of lead salts in organic solvents?. Retrieved from [Link]

  • Purdue University. (n.d.). The Solution Process. Retrieved from [Link]

  • Quora. (2017). What affects the solubility of salt? Why are there soluble and insoluble salts?. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). If we are having trouble dissolving a polar solute, do we need to make our solvent less polar to help it dissolve?. Retrieved from [Link]

  • Khalifa, M. E. (2020).
  • RevisionDojo. (2025). Why Do Polar And Nonpolar Substances Dissolve Differently?. Retrieved from [Link]

  • Stack Exchange. (2015). Why don't polar and non-polar compounds dissolve each other?. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

Sources

Technical Support Center: 2-Aminothiazole Sulfate Handling

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Drying & Stabilization Protocols for Hygroscopic 2-Aminothiazole Sulfate

Case ID: ATS-SO4-DRY-001 Status: Active Guide Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Hygroscopicity Challenge

2-Aminothiazole sulfate is a critical intermediate in the synthesis of azo dyes, sulfathiazoles, and fungicides. However, it presents a dual challenge:

  • Extreme Hygroscopicity: The sulfate counter-ion creates a highly polar lattice that aggressively scavenges atmospheric moisture, leading to clumping and hydrolysis.

  • Thermal Instability: Unlike simple inorganic sulfates, the 2-aminothiazole core is prone to oxidative ring-opening and polymerization (dimerization) if heated aggressively (>70°C) while wet.

This guide provides a self-validating protocol to dry this compound without degrading it.

Core Directive: The "Golden Path" Drying Protocol

Do not deviate from this sequence unless specific troubleshooting triggers apply. This protocol prioritizes purity over speed.

Phase A: Preliminary Assessment

Before drying, assess the physical state of your material:

  • Crystalline Solid: Proceed to Phase B.

  • Sticky Gum/Paste: Do NOT put directly in the oven. This indicates surface saturation. Proceed immediately to Module 3 (Azeotropic Rescue) .

Phase B: Vacuum Oven Desiccation (The Standard SOP)

Equipment:

  • Vacuum Oven (Target < 10 mbar).

  • Desiccant Tray: Phosphorus Pentoxide (

    
    ) or Potassium Hydroxide (
    
    
    
    ) pellets.
  • Inert Gas Bleed: Argon or Nitrogen (

    
    ).
    

Step-by-Step Methodology:

  • Surface Preparation: Spread the 2-aminothiazole sulfate in a thin layer (< 1 cm depth) on a glass or PTFE drying tray. Avoid aluminum trays as acidic sulfates can corrode them, contaminating the product.

  • Desiccant Loading: Place a separate tray of fresh

    
     in the bottom of the oven.
    
    • Why? The vacuum pump removes bulk volatiles, but

      
       chemically traps the final trace water molecules that equilibrium would otherwise leave behind.
      
  • Thermal Ramp (The "Soft Start"):

    • Hour 0-2: Ambient Temperature (25°C), Full Vacuum. Removes loosely bound surface water without melting the hydrate.

    • Hour 2-6: Ramp to 45°C . Do not exceed 50°C.

  • The Inert Backfill (Critical Step):

    • When breaking vacuum, do not use ambient air. Backfill with dry

      
       or Argon.
      
    • Mechanism:[1][2][3] Hot amines oxidize rapidly in air. Cooling under inert gas prevents the "brown crust" formation.

  • Validation: Weigh the sample. Return to oven for 2 hours. Weigh again.

    • Pass:

      
      .
      
    • Fail:

      
      . Repeat drying.[4][5]
      

Visualizing the Workflow

The following logic tree illustrates the decision-making process for handling wet 2-aminothiazole sulfate.

DryingProtocol Start Input: Wet 2-Aminothiazole Sulfate CheckState Physical State Check Start->CheckState IsGum Sticky/Gummy? CheckState->IsGum Azeotrope Azeotropic Distillation (Toluene/2-MeTHF) IsGum->Azeotrope Yes (Gummy) VacOven Vacuum Oven Drying (45°C, <10 mbar, P2O5) IsGum->VacOven No (Solid) Azeotrope->VacOven Solvent Removed CheckWeight Gravimetric Check (Constant Weight?) VacOven->CheckWeight Success Store under Argon (Desiccator) CheckWeight->Success Yes (<0.5% change) FailLoop Crush Lumps & Replace Desiccant CheckWeight->FailLoop No (>0.5% change) FailLoop->VacOven Retry

Caption: Decision tree for selecting the appropriate drying pathway based on physical state and gravimetric validation.

Module 3: Azeotropic Rescue (When Oven Drying Fails)

If your material is a sticky gum, vacuum drying will only form a hard outer shell, trapping moisture inside (the "case-hardening" effect). You must perform an azeotropic distillation to break the crystal lattice.

Recommended Solvents:

Solvent Boiling Point (°C) Azeotrope with Water? Rationale
Toluene 110.6 Yes (85°C) Best Choice. High hydrophobicity forces water out; does not solubilize the sulfate salt.
2-MeTHF 80.2 Yes (71°C) Greener alternative to Toluene. Good for partial solubility if recrystallization is needed.

| Ethanol | 78.0 | Yes (78.1°C) | Avoid. often dissolves the salt and holds water too tightly via H-bonding. |

Protocol:

  • Suspend the wet "gum" in Toluene (10 mL per gram of solid).

  • Mechanically disperse the gum into a slurry using a spatula or overhead stirrer.

  • Rotary evaporate at 50°C (bath temp) under reduced pressure.

  • Observation: As the toluene/water azeotrope evaporates, the gum will transform into a fine, free-flowing powder.

  • Transfer this powder to the Vacuum Oven (Module 2) for final solvent removal.

Troubleshooting & FAQs

Q1: My sample turned from white/pale yellow to dark brown in the oven. Is it ruined?

Diagnosis: Oxidative degradation or thermal polymerization. Root Cause:

  • Temperature too high: 2-aminothiazoles can dimerize or ring-open above 80-100°C.

  • Oxygen exposure: Drying at high temp without an inert backfill accelerates formation of N-oxides and azo-dimers. Solution:

  • Check purity via HPLC or NMR. If purity >95%, recrystallize from water/ethanol to remove the colored crust.

  • Prevention: Lower oven temp to 40°C and strictly use Nitrogen/Argon for backfilling.

Q2: The weight is constant, but the melting point is depressed (low). Why?

Diagnosis: Solvent entrapment or partial salt dissociation. Root Cause: Sulfate salts can trap lattice solvents (like Toluene from the azeotrope step) that are hard to remove at 40°C. Alternatively, if you washed with alcohols, you might have disrupted the stoichiometric sulfate ratio. Solution:

  • Run a Proton NMR (

    
    -NMR)  in 
    
    
    
    or DMSO-
    
    
    . Check for solvent peaks.[4][6][7]
  • If solvent remains, grind the sample into a finer powder (increase surface area) and dry for an additional 12 hours.

Q3: Can I use heat lamps or a hair dryer for speed?

Answer: Absolutely Not. Reasoning: Uncontrolled heating creates "hot spots" that trigger the decomposition of the aminothiazole ring. Furthermore, blowing ambient air (which contains moisture) over a hygroscopic salt is counter-productive; it will absorb water from the air as it cools, resulting in a net increase in water content.

Q4: How do I measure water content if I don't trust the weight?

Answer: Karl Fischer (KF) Titration is the gold standard, but with a caveat.

  • The Issue: Amines can interfere with standard KF reagents (causing side reactions that produce water, leading to false highs).

  • The Fix: Use Hydranal™-Composite 5 K or equivalent reagents designed for ketones/amines. Alternatively, add Salicylic Acid to the titration vessel to neutralize the amine functionality before starting the titration.

References

  • Thermal Stability & Degradation

    • BenchChem Technical Guide: "Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid." (Extrapolated thermal limits for aminothiazole core).
  • Purification & Azeotropic Methods

    • Oxford Reference: "Azeotropic Drying - General Principles."
  • Sulfate Salt Handling (Patent Literature)

    • US Patent 2489038A: "Purification of 2-aminothiazole."[6][8][9][10] (Describes bisulfite/sulfur dioxide adducts and thermal handling limits).

  • General Lab Techniques

    • University of Rochester: "Drying Agents and Azeotropes for Organic Synthesis."

Sources

avoiding violent nitration reactions with 2-aminothiazole salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for chemical researchers, process scientists, and drug development professionals scaling up the synthesis of 2-amino-5-nitrothiazole.

The nitration of 2-aminothiazole salts is a notoriously hazardous process, characterized by a high risk of runaway exothermic reactions and explosive vessel ruptures. This document provides mechanistic troubleshooting, inherently safer protocols, and validated alternative workflows to ensure operational safety and scientific integrity.

Mechanistic Pathway & Hazard Identification

Understanding the causality behind the explosion hazard is the first step in preventing it. The reaction does not proceed via simple aromatic electrophilic substitution; rather, it involves the formation and subsequent rearrangement of a highly energetic intermediate.

NitrationPathway A 2-Aminothiazole B 2-Aminothiazole Nitrate (Hazardous Salt) A->B HNO3 / H2SO4 < 10°C C 2-Nitraminothiazole (Unstable Intermediate) B->C -H2O D 2-Amino-5-nitrothiazole (Desired Product) C->D Rearrangement Controlled Temp E Runaway Exotherm & Decomposition C->E Loss of Temp Control > 10°C F 2-Nitroamino-5-nitrothiazole (Explosive Byproduct) C->F Excess Nitrating Agent

Mechanistic pathway of 2-aminothiazole nitration detailing safe rearrangement vs. explosion.

Frequently Asked Questions (FAQs)

Q: Why does the direct nitration of 2-aminothiazole frequently result in violent runaway exotherms? A: The reaction proceeds via the formation of a 2-aminothiazole nitrate salt, which rapidly dehydrates in concentrated sulfuric acid to form a 2-nitraminothiazole intermediate 1. This N-nitrated intermediate is highly energetic. The rearrangement of the nitro group from the amine to the 5-position of the thiazole ring is intensely exothermic. If the heat removal capacity of the reactor is exceeded (typically above 10 °C), the intermediate undergoes rapid thermal decomposition, releasing massive volumes of NO_x and SO_x gases, leading to a violent vessel rupture 2.

Q: Can I isolate 2-aminothiazole nitrate to purify it before the sulfuric acid step? A: Absolutely not. Dry 2-aminothiazole nitrate (CAS 57530-25-3) is classified as an unstable explosive 3. Isolating this salt exposes it to friction and thermal shock. It must be generated in situ or handled strictly as a wet suspension with extreme caution.

Q: I am observing a sudden spike in temperature and the evolution of brown gas. What is happening? A: You are witnessing the onset of a runaway decomposition. This is often caused by the localized accumulation of the 2-nitraminothiazole intermediate. If mixing is poor, or if a temperature drop temporarily stalls the rearrangement, the intermediate builds up and then reacts all at once. Additionally, using an excess of the nitrating agent can lead to the formation of 2-nitroamino-5-nitrothiazole, a highly explosive byproduct 4.

Q: Is there an inherently safer synthetic route that avoids the nitration step entirely? A: Yes. To completely bypass the explosive nitration and rearrangement hazards, an alternative patented route utilizes the halogenation of an N,N-dialkyl-2-nitroetheneamine, followed by cyclization with thiourea and subsequent hydrolysis 5. This route operates under mild conditions and avoids all energetic intermediates.

Troubleshooting Guide: Direct Nitration Anomalies

Observable SymptomMechanistic CauseImmediate Corrective ActionPreventive Protocol
Sudden Temp Spike (>10°C) Accumulation and rapid thermal decomposition of the 2-nitraminothiazole intermediate.Stop reagent addition immediately. Apply maximum jacket cooling. Prepare to quench.Implement in-line ReactIR monitoring to ensure intermediate consumption matches generation.
Evolution of Brown Gas (NOx) Oxidative degradation of the thiazole ring or thermal breakdown of the nitrate salt.Evacuate area if severe. Quench reaction onto crushed ice if safe to approach.Strictly control stoichiometry; avoid excess HNO3. Maintain temperature strictly <10°C.
Product "Oils Out" on Quench High levels of impurities or unreacted intermediate altering crystallization kinetics.Re-dissolve in methanol and cool slowly to promote ordered crystal lattice formation.Ensure complete rearrangement before quenching by verifying via TLC or HPLC.

Quantitative Data: Synthetic Route Comparison

ParameterProtocol 1: Direct NitrationProtocol 2: Alternative Cyclization
Typical Yield 60 - 75%80 - 85%
Operating Temperature 0 °C to 10 °C (Strictly controlled)15 °C to 25 °C (Mild)
Exotherm Risk Critical (Runaway potential)Negligible
Energetic Intermediates 2-NitraminothiazoleNone
Explosive Byproducts 2-Nitroamino-5-nitrothiazoleNone

Validated Experimental Protocols

Protocol 1: Self-Validating Direct Nitration (High-Risk)

Causality Note: Adding the 2-aminothiazole nitrate to concentrated sulfuric acid (rather than the reverse) ensures the concentration of the dehydrating agent remains overwhelmingly high. This forces the intermediate to dehydrate and rearrange immediately, preventing dangerous accumulation.

  • Acid Preparation: In a reactor equipped with an overhead stirrer, internal thermocouple, and robust jacket cooling, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid. Cool the mixture to 0 °C.

  • Substrate Addition: Dissolve 2-aminothiazole in concentrated sulfuric acid in a separate vessel (cooled to 5 °C). Slowly add this solution dropwise to the nitrating mixture.

  • Self-Validation Check: Monitor the reaction using in-line ReactIR. Track the N-NO2 stretch (approx. 1530 cm⁻¹). The peak must rise and fall continuously. If the peak strictly rises without falling, stop addition immediately—the intermediate is accumulating.

  • Rearrangement & Quench: Stir for 1-2 hours at 0-10 °C. Once TLC confirms the disappearance of the intermediate, carefully pour the mixture over crushed ice to precipitate the yellow 2-amino-5-nitrothiazole product. Filter and wash with cold water.

Protocol 2: Inherently Safer Alternative Synthesis (Recommended for Scale-up)

Causality Note: By utilizing a pre-nitrated aliphatic chain, we avoid the highly activating nature of the aminothiazole ring that leads to over-nitration and explosive decomposition. Building the ring around the nitro group is inherently safer 5.

SafeAlternative N1 N,N-dialkyl-2-nitroetheneamine N2 Halogenation (Cl2 or Br2) N1->N2 N3 Halogenated Intermediate N2->N3 N4 Thiourea Addition N3->N4 N5 Cyclization Intermediate N4->N5 N6 Hydrolysis (H2O / Base) N5->N6 N7 2-Amino-5-nitrothiazole (Safe Yield) N6->N7

Inherently safer workflow bypassing aromatic nitration via nitroetheneamine cyclization.

  • Halogenation: To a stirred mixture of N,N-dimethyl-2-nitroetheneamine in acetic acid at 17 °C, add bromine (1.0 eq) dropwise. Maintain the reaction temperature below 25 °C.

  • Cyclization: Add thiourea (1.0 eq) to the halogenated intermediate. Stir at room temperature until the cyclization intermediate fully forms (monitor via HPLC).

  • Hydrolysis & Self-Validation: Treat the intermediate with water or an aqueous base. Self-Validation: The immediate precipitation of a yellow solid (2-amino-5-nitrothiazole) serves as visual confirmation of successful cyclization and hydrolysis. Filter, wash with water, and dry.

References

  • Guidechem. "2-Amino-5-nitrothiazole 121-66-4 wiki".
  • PubChem. "2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486".
  • ChemBK.
  • Benchchem. "2-Nitrothiazole CAS 1606-76-4|Research Chemical".
  • Google Patents.

Sources

Technical Support Center: 2-Aminothiazole Sulfate Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-aminothiazole sulfate solutions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of discoloration in these solutions. By understanding the underlying chemical principles, you can ensure the stability and integrity of your experiments.

Introduction

2-Aminothiazole and its salts are vital building blocks in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] However, researchers often encounter a frustrating issue: the discoloration of 2-aminothiazole sulfate solutions, which can range from a pale yellow to a dark brown. This color change is a visual indicator of chemical degradation, which can compromise the purity of the compound and the validity of experimental results. This guide provides a comprehensive overview of the causes of discoloration and practical solutions to maintain the stability of your 2-aminothiazole sulfate solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-aminothiazole sulfate solution turning yellow/brown?

Discoloration in 2-aminothiazole sulfate solutions is primarily due to the formation of degradation products.[3] This degradation can be initiated by several factors, including:

  • Oxidation: The thiazole ring, particularly the sulfur atom and the amino group, is susceptible to oxidation.[4] Dissolved oxygen in the solvent or the presence of oxidizing agents can lead to the formation of colored byproducts.

  • Photodegradation: Exposure to light, especially UV radiation, can trigger complex degradation pathways in thiazole-containing compounds, leading to ring-opening and the formation of various colored species.[3][5]

  • pH-Dependent Hydrolysis: While 2-aminothiazole is generally more stable in acidic conditions, the thiazole ring can be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures.[4]

  • Impurities: The presence of residual starting materials or by-products from the synthesis of 2-aminothiazole sulfate can also contribute to color formation.[6]

Q2: Is a discolored solution of 2-aminothiazole sulfate still usable?

A discolored solution indicates the presence of impurities and degradation products.[3] The usability of the solution depends on the specific requirements of your experiment. For applications requiring high purity, such as in late-stage drug development, a discolored solution should not be used. For early-stage research or less sensitive applications, the impact of the impurities should be carefully assessed. It is highly recommended to analyze the purity of a discolored solution using techniques like HPLC before use.[3]

Q3: How can I prevent my 2-aminothiazole sulfate solution from discoloring?

Preventing discoloration involves controlling the factors that trigger degradation. Key preventive measures include:

  • Use of High-Purity Material: Start with 2-aminothiazole sulfate of the highest possible purity to minimize the presence of impurities that can catalyze degradation.

  • Degassing of Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas like nitrogen or argon before preparing your solution.[3]

  • Protection from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[3]

  • Temperature Control: Store solutions at low temperatures (2-8°C) to slow down the rate of degradation. Avoid repeated freeze-thaw cycles.[3]

  • Inert Atmosphere: For long-term storage, purge the headspace of the container with an inert gas before sealing.[3]

Troubleshooting Guide: Discoloration of 2-Aminothiazole Sulfate Solutions

This section provides a systematic approach to troubleshooting and resolving discoloration issues.

Problem: My freshly prepared 2-aminothiazole sulfate solution is already colored.

Possible Cause:

  • The starting material (2-aminothiazole sulfate solid) may be of low purity or has degraded during storage.

  • The solvent may be contaminated with oxidizing impurities.

Solution:

  • Assess the Purity of the Solid: Analyze the solid 2-aminothiazole sulfate using a suitable analytical technique like HPLC to determine its purity.

  • Purify the Solid (if necessary): If the solid is impure, consider recrystallization. A general protocol is provided below.

  • Use High-Purity, Degassed Solvents: Always use HPLC-grade or equivalent purity solvents and degas them before use.

Problem: My 2-aminothiazole sulfate solution becomes colored over time, even when stored in the dark.

Possible Cause:

  • Oxidative degradation due to dissolved oxygen in the solvent.

  • Slow hydrolysis, potentially accelerated by elevated storage temperatures.

Solution:

  • Implement an Inert Atmosphere: Prepare and store the solution under an inert gas (nitrogen or argon).

  • Optimize Storage Temperature: Ensure the solution is stored at a consistent, low temperature (2-8°C).

  • Consider an Antioxidant: For long-term storage, the addition of a small amount of a suitable antioxidant may be beneficial, but its compatibility with your downstream applications must be verified.

Problem: My 2-aminothiazole sulfate solution rapidly discolors when exposed to light.

Possible Cause:

  • Photodegradation is occurring.

Solution:

  • Strict Light Protection: Work with the solution in a dimly lit area and always store it in light-protecting containers (amber vials or foil-wrapped).

Experimental Protocols

Protocol 1: Recrystallization of 2-Aminothiazole Sulfate

This protocol is a general guideline and may require optimization.

Materials:

  • Discolored 2-aminothiazole sulfate

  • Suitable solvent (e.g., ethanol/water mixture)

  • Activated carbon (decolorizing charcoal)

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (Buchner funnel, filter paper)

  • Ice bath

Procedure:

  • Dissolution: In a flask, dissolve the discolored 2-aminothiazole sulfate in a minimal amount of the hot solvent mixture.

  • Decolorization: Add a small amount of activated carbon (approximately 1-2% w/w) to the hot solution. Caution: Add the carbon slowly to avoid bumping.

  • Hot Filtration: Stir the mixture at a high temperature for 10-15 minutes. While still hot, filter the solution through a fluted filter paper or a pre-heated Buchner funnel to remove the activated carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath may improve the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Stability-Indicating HPLC Method for 2-Aminothiazole Sulfate

This is a general method and may require optimization for your specific equipment and sample matrix.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation: Dissolve the 2-aminothiazole sulfate sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizing the Troubleshooting Process

The following diagram illustrates the decision-making process when encountering a discolored 2-aminothiazole sulfate solution.

Troubleshooting_Workflow start Discolored 2-Aminothiazole Sulfate Solution Observed is_fresh Is the solution freshly prepared? start->is_fresh check_solid Assess Purity of Solid Starting Material is_fresh->check_solid Yes storage_issue Discoloration Occurred During Storage is_fresh->storage_issue No check_solvent Check Solvent Purity and Degas check_solid->check_solvent Pure purify_solid Recrystallize Solid check_solid->purify_solid Impure use_pure_solvent Use High-Purity, Degassed Solvent check_solvent->use_pure_solvent Contaminated prepare_new Prepare New Solution with Purified Components check_solvent->prepare_new Pure purify_solid->prepare_new use_pure_solvent->prepare_new end_stable Stable Solution prepare_new->end_stable check_light Is the solution protected from light? storage_issue->check_light protect_light Store in Amber Vials or Wrap in Foil check_light->protect_light No check_temp_o2 Review Storage Temp & Atmosphere check_light->check_temp_o2 Yes protect_light->end_stable optimize_storage Store at 2-8°C Under Inert Gas check_temp_o2->optimize_storage Improper end_unstable Solution Unstable, Consider Alternative check_temp_o2->end_unstable Proper optimize_storage->end_stable

Caption: Troubleshooting workflow for discolored solutions.

Potential Degradation Pathways

The discoloration of 2-aminothiazole sulfate solutions likely involves complex chemical transformations. While a definitive pathway for the sulfate salt is not extensively documented, based on the reactivity of the 2-aminothiazole core, the following pathways are plausible, especially in the presence of initiators like light and oxygen.

Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation aminothiazole 2-Aminothiazole Sulfate in Solution sulfoxide Thiazole Sulfoxide aminothiazole->sulfoxide Oxidation ring_cleavage Thiazole Ring Cleavage aminothiazole->ring_cleavage UV Light initiators Initiators (Light, O₂, Metal Ions) initiators->aminothiazole ring_opening Ring-Opened Products sulfoxide->ring_opening polymerization Polymerization/ Oligomerization ring_opening->polymerization colored_products Colored Degradation Products polymerization->colored_products rearrangement Rearrangement Products ring_cleavage->rearrangement rearrangement->colored_products

Caption: Plausible degradation pathways of 2-aminothiazole.

References

  • BenchChem. (2025). Stability issues of 2-(1-Aminoethyl)thiazole-5-carboxylic acid in solution. BenchChem.
  • Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. (2025). BenchChem.
  • Activated Carbon For Amine MDEA DEA Filtr
  • Activated Carbon For DEA Removal. (2025, October 28). Zhulin Carbon.
  • Expanding Your Amine Solution Lifespan with Behn Meyer's Activated Carbon. (2026, February 5). Behn Meyer.
  • Degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions. (2025). BenchChem.
  • Decolorization with Activated Carbon. (2025, April 7). Carbotecnia.
  • Synthesis of some new 5- substituted of. (n.d.). JOCPR.
  • Process of producing 2-aminothiazole. (n.d.).
  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.). Journal of Global Pharma Technology.
  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016, May 12). PLOS One.
  • Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. (2025). BenchChem.
  • Purification of 2-aminothiazole. (n.d.).
  • Stability Indicating HPLC Method Development –A Review. (2021, September 15). IJTSRD.
  • 2-Aminothiazole synthesis. (n.d.). ChemicalBook.
  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. (2025, September 12). MDPI.
  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
  • 2-aminothiazole——Application, Synthesis, Reaction etc. (2020, March 25). ChemicalBook.
  • Stability Indicating HPLC Method Development and Valid
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.). BMC Chemistry.
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe 3 O 4. (2023, March 20). RSC Publishing.
  • Synthesis of novel 2-amino thiazole deriv
  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019, September 14). PMC.
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole deriv
  • “Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole

Sources

Technical Support Center: Electrostatic Management of 2-Aminothiazole Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism

The Challenge: 2-Aminothiazole Sulfate is a fine, crystalline organic salt. Like many pharmaceutical intermediates, it exhibits high electrical resistivity. When handled—poured, scooped, or mixed—friction generates a triboelectric charge on the crystal surface.[1] Because the material is an insulator, this charge cannot dissipate to the ground naturally.[2][3]

The Consequence:

  • Analytical Error: Static fields exert mechanical force on the weighing pan, causing "drifting" balance readings (e.g., the mass appears to slowly decrease or increase without settling).[2][4]

  • Material Loss: Charged particles repel each other, causing the powder to "fly" or adhere stubbornly to spatulas and weigh boats.

  • Safety Risk: While 2-aminothiazole is toxic (irritant/harmful), the primary immediate physical risk is the ignition of a dust cloud via electrostatic discharge (ESD) if the Minimum Ignition Energy (MIE) is breached.

Environmental Control Protocols

Objective: Create an environment that naturally dissipates charge without compromising chemical stability.

A. Humidity Regulation

The Science: Moisture in the air forms a microscopic conductive layer on surfaces, allowing charge to bleed off.[3][5]

  • Target Range: 45% – 60% Relative Humidity (RH).

  • Warning: 2-Aminothiazole Sulfate can be hygroscopic. Do not exceed 65% RH , as this may induce caking or hydrolysis.

  • Action: Install a local datalogger near the balance. If RH < 30%, use a localized humidifier (mist-free type) or an anti-static enclosure.

B. Grounding Architecture

The Science: Static accumulation requires isolation.[6][7] Grounding provides a path of least resistance for electrons to escape.

  • Workstation: Use an ESD-safe mat (surface resistance

    
    ) connected to a common ground point.
    
  • Personnel: Operators must wear a wrist strap or ESD-safe footwear/heel grounders.

  • Equipment: Ensure the analytical balance chassis is physically grounded via its rear terminal.

Standard Operating Procedure (SOP): Weighing & Transfer

Objective: A self-validating workflow to ensure stoichiometric accuracy.

Equipment Selection Table
ComponentRecommended MaterialWhy?
Spatula Stainless Steel or PTFE-coated MetalMetal conducts charge away from the powder. Never use disposable plastic.
Weigh Boat Aluminum Crinkle Dish or Antistatic PolystyreneStandard plastic boats are charge magnets. Aluminum is the gold standard for static elimination.
Ionizer U-Electrode or Piezoelectric BlowerActive neutralization of the localized field.
Step-by-Step Workflow
  • Preparation:

    • Verify RH is >40%.[2][4][8]

    • Put on ESD wrist strap.

    • Place the empty weigh boat on the balance.

  • Active Neutralization (The Critical Step):

    • Method A (External Ionizer): Hold the spatula with the powder in the stream of the ionizing blower for 2-3 seconds before depositing it into the weigh boat.

    • Method B (In-Chamber Ionizer): If using a balance with a built-in U-ionizer (e.g., Mettler Toledo XPR), close the door and allow the ionization cycle to run for 5 seconds before taring.

  • The "Static Check" (Self-Validation):

    • Tare the balance.[4]

    • Add a test amount (~10mg).

    • Observation: Does the number stabilize within 3 seconds?

      • Yes: Proceed.

      • No (Drifting): Static is still present.[9] Discharge the vessel again. Do not proceed until stability is achieved.

  • Transfer:

    • Pour/scoop material directly into the grounded/neutralized vessel.

    • Avoid "pouring from a height" which increases triboelectric charging via air friction.

Visualization of Workflows

Diagram 1: The "Ionize-Tare-Weigh" Logic Flow

This diagram illustrates the decision-making process required to ensure data integrity during the weighing of static-prone salts.

WeighingLogic Start Start Weighing Procedure CheckEnv Check Environment (RH > 40%?) Start->CheckEnv Humidify Action: Increase Local Humidity or Use Anti-Static Enclosure CheckEnv->Humidify No SelectVessel Select Vessel: Aluminum or Anti-Static Plastic CheckEnv->SelectVessel Yes Humidify->SelectVessel Ionize Step: Active Ionization (Pass spatula/boat through ion stream) SelectVessel->Ionize Tare Tare Balance Ionize->Tare TestLoad Add Test Load (~10mg) Tare->TestLoad StabilityCheck Is Reading Stable within 3 seconds? TestLoad->StabilityCheck Proceed Proceed with Full Weighing StabilityCheck->Proceed Yes ReIonize Action: Re-Ionize & Check Grounding StabilityCheck->ReIonize No (Drifting) ReIonize->Ionize

Caption: Decision tree for validating weighing stability. Note the "loop-back" mechanism if drift is detected.

Troubleshooting & FAQs

Q: The balance reading keeps slowly decreasing. Is my sample evaporating? A: Unlikely for a sulfate salt. This is a classic signature of static repulsion . The static field on the weigh boat is pushing against the balance mechanism (or lifting the pan slightly).

  • Fix: Discharge the boat using an ionizing gun or pass it through a U-ionizer. Ensure you are not wearing synthetic gloves (latex/nitrile can generate charge; consider cotton liners or ESD-specific gloves).

Q: The powder "jumps" off the spatula when I try to weigh it. A: This is Coulombic repulsion. The particles have the same charge polarity as your spatula or the weigh boat.

  • Fix: Switch to a metal spatula (conductive) and an aluminum weigh boat . Plastic-on-plastic contact is the primary cause of this "jumping" effect.

Q: Can I add a drop of water to the powder to discharge it? A: NO. While water dissipates charge, 2-aminothiazole sulfate is used for precise synthesis. Adding water alters the stoichiometry and may initiate premature dissolution or hydrolysis. Control humidity in the air, not the sample.[2]

Q: Is this dust explosive? A: Organic dusts are generally combustible. While the sulfate salt is more stable than the free base, fine dust clouds can explode if ignited by a static spark.

  • Requirement: All transfer equipment (funnels, chutes) must be bonded and grounded. Avoid rapid pouring that creates dust clouds.

References

  • Mettler Toledo. (2022). Electrostatic Charges During Weighing: Causes, Effects and Solutions.[10] Mettler-Toledo GmbH. [Link][10]

  • Supuk, E., et al. (2013). The influence of salt formation on electrostatic and compression properties of flurbiprofen salts.[11][12] International Journal of Pharmaceutics. [Link]

  • U.S. Pharmacopeia (USP).General Chapter <1251> Weighing on an Analytical Balance. (Access requires subscription/login via institutional credentials)

Sources

Validation & Comparative

Technical Comparison: 1H NMR Characterization of 2-Aminothiazole Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the 1H NMR characteristics of 2-Aminothiazole Sulfate in DMSO-d6, contrasted with its free base and other salt forms.

Executive Summary

In drug development and synthetic optimization, 2-Aminothiazole Sulfate is often utilized to improve the solubility and stability of the parent 2-aminothiazole scaffold. However, characterizing this salt in DMSO-d6 presents unique challenges due to proton exchange dynamics, counter-ion effects, and solvent-solute interactions.

This guide objectively compares the spectral signature of the sulfate salt against the free base and hydrochloride alternatives. The critical finding is that the 2-aminothiazolium cation (protonated at the ring nitrogen, N3) exhibits a distinct downfield shift in the thiazole ring protons compared to the neutral free base, serving as the primary diagnostic for salt formation.

Chemical Dynamics & Protonation Pathway

Understanding the NMR spectrum requires mapping the protonation site. Unlike many primary amines, 2-aminothiazole protonates preferentially at the endocyclic nitrogen (N3) rather than the exocyclic amine, stabilizing the structure via resonance.

Visualization: Protonation Equilibrium

The following diagram illustrates the transition from the neutral free base to the sulfate salt, highlighting the specific protonation site that drives the chemical shift changes.

ProtonationPathway cluster_shifts NMR Consequences FreeBase 2-Aminothiazole (Free Base) Neutral Species Complex Protonation Event FreeBase->Complex Nucleophilic Attack (N3) Acid H2SO4 (Sulfuric Acid) Acid->Complex Proton Donor Salt 2-Aminothiazolium Sulfate (Cationic Species) Complex->Salt Resonance Stabilization Shift1 Ring Protons (H4, H5) Deshielded (Downfield Shift) Salt->Shift1 Shift2 Exocyclic NH2 Shifted & Broadened Salt->Shift2

Figure 1: Mechanism of salt formation showing preferential protonation at the ring nitrogen (N3), which deshields the aromatic ring protons.

Spectral Analysis: Sulfate vs. Alternatives

The 1H NMR spectrum in DMSO-d6 is dominated by the 2-aminothiazolium cation . The sulfate counter-ion (


 or 

) is spectrally silent in the aromatic region but may affect the exchangeable proton signals and water peak position.
A. Chemical Shift Comparison (DMSO-d6)

The following table aggregates experimental data ranges for the parent compound and its protonated forms.

Proton AssignmentFree Base (δ ppm)Sulfate/Salt Form (δ ppm)Shift (Δδ)Multiplicity
H-5 (Thiazole Ring) 6.50 – 6.606.90 – 7.10 +0.40Doublet (

Hz)
H-4 (Thiazole Ring) 6.90 – 7.007.40 – 7.60 +0.50Doublet (

Hz)
-NH2 (Exocyclic) 6.80 – 7.00 (Broad)8.50 – 9.50 +2.00Broad Singlet (Exchangeable)
N3-H (Ring NH+) Not Present10.0 – 13.0 N/AVery Broad (Often invisible)

Key Diagnostic Features:

  • Ring Proton Deshielding: The positive charge on the ring nitrogen withdraws electron density from the aromatic system, shifting H4 and H5 downfield by approximately 0.4–0.6 ppm.

  • Amine Proton Shift: The exocyclic

    
     protons, which are often broad and merged with the ring protons in the free base, shift significantly downfield (often >8.5 ppm) in the sulfate salt due to the electron-deficient ring system.
    
  • Sulfate Signal: The bisulfate proton (

    
    ) is typically in rapid exchange with residual water in DMSO-d6, often appearing as a broadened water peak or a broad hump between 3.0–5.0 ppm, unlike the distinct signals seen in other solvents.
    
B. Comparison with Hydrochloride Salt

While the cationic spectrum (the organic part) is nearly identical between Sulfate and HCl salts, the physical behavior in DMSO differs:

  • Hygroscopicity: Sulfate salts are often more hygroscopic. In DMSO-d6, this leads to a larger water peak (

    
     ppm) that can drift and broaden due to exchange with acidic protons.
    
  • Solubility: 2-Aminothiazole Sulfate generally exhibits lower solubility in DMSO compared to the HCl salt or Free Base, sometimes requiring gentle warming (see Protocol below).

Experimental Protocol: Sample Preparation

Proper preparation is critical to avoid artifacts such as dimerization or decomposition, which are common in DMSO solutions of aminothiazoles.

Workflow Visualization

ExperimentWorkflow cluster_warning Critical Control Point Step1 Weigh 5-10 mg 2-Aminothiazole Sulfate Step2 Add 0.6 mL DMSO-d6 (Ampoule grade preferred) Step1->Step2 Step3 Check Solubility Step2->Step3 Soluble Clear Solution Step3->Soluble Yes Insoluble Turbid/Solid Step3->Insoluble No Action2 Acquire 1H NMR (ns=16 or 32) Soluble->Action2 Action1 Sonicate (5 mins) Avoid Heat >40°C Insoluble->Action1 Action1->Soluble Warning Do NOT store in DMSO >24h Risk of Dimerization/Oxidation Action2->Warning

Figure 2: Step-by-step protocol for NMR sample preparation, emphasizing temperature control to prevent degradation.

Detailed Methodology
  • Solvent Selection: Use DMSO-d6 (99.9% D) stored over molecular sieves. Water content >0.1% can cause the exchangeable amine protons to merge with the water peak, obscuring the salt confirmation.

  • Concentration: Aim for 10–15 mg/mL . Higher concentrations may lead to aggregation, while lower concentrations require excessive scanning.

  • Dissolution: If the sulfate salt does not dissolve immediately, sonicate for 5 minutes.

    • Caution: Avoid heating above 40°C. 2-Aminothiazoles are prone to dimerization and oxidation in DMSO stock solutions over time [1].

  • Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay 1.0 s) are sufficient. Ensure the spectral width covers -2 to 14 ppm to catch downfield exchangeable protons.

Troubleshooting & Validation

To validate that your spectrum represents the Sulfate Salt and not the free base or a degradation product, check the following:

  • The "Salt" Test: Add a micro-drop of

    
     to the NMR tube and shake.
    
    • Observation: The broad peaks at >8.0 ppm (

      
       and 
      
      
      
      ) will disappear immediately due to deuterium exchange. The ring protons (H4, H5) will remain but may shift slightly upfield as the solvent environment changes.
  • Impurity Check: Look for peaks at 7.2 – 7.5 ppm (multiplets). These often indicate the formation of oxidative dimers (e.g., azo- or hydrazo-linked dimers), a common degradation pathway in DMSO [2].

  • Residual Acid: A very broad hump moving between 4.0 and 9.0 ppm often indicates excess sulfuric acid or bisulfate protons exchanging with water.

References

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Source: National Institutes of Health (PMC) URL:[Link]

  • Identification of robust synthon in the molecular salts of 2-aminothiazole. Source: Indian Academy of Sciences URL:[Link]

Technical Comparison Guide: FTIR Characterization of 2-Aminothiazole Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks of 2-Aminothiazole Sulfate Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical synthesis, 2-aminothiazole (2-AT) is a critical scaffold, serving as the precursor for sulfathiazole and various antineoplastic agents. The conversion of the 2-AT free base into its sulfate salt form (2-aminothiazole sulfate) is a common step to improve solubility and stability.[1]

This guide provides a technical comparison between the 2-Aminothiazole Free Base and 2-Aminothiazole Sulfate .[1] It focuses on using Fourier Transform Infrared (FTIR) spectroscopy as a rapid, self-validating quality control tool to confirm salt formation, assess purity, and distinguish the product from its precursors.

Chemical Foundation & Mechanism

To interpret the FTIR spectrum accurately, one must understand the structural changes occurring during salt formation. Unlike aliphatic amines, 2-aminothiazole protonates at the endocyclic ring nitrogen (N3) , not the exocyclic amino group. This is due to the resonance delocalization of the exocyclic amine's lone pair into the thiazole ring, rendering the ring nitrogen the most basic site.

Salt Formation Pathway

The reaction with sulfuric acid results in the protonation of the ring nitrogen, forming a thiazolium cation. This structural change significantly alters the vibrational modes of the heterocyclic ring and introduces characteristic sulfate anion bands.

SaltFormation FreeBase 2-Aminothiazole (Free Base) Complex Protonation Step (Ring N3) FreeBase->Complex Nucleophilic Attack Acid H2SO4 Acid->Complex Proton Donor Salt 2-Aminothiazole Sulfate (Thiazolium Cation + Sulfate Anion) Complex->Salt Ionic Lattice Formation

Figure 1: Reaction pathway showing the protonation of the endocyclic nitrogen (N3) to form the stable sulfate salt.

Comparative Spectral Analysis

The following table contrasts the critical diagnostic peaks of the free base against the sulfate salt. Use this data to validate your sample identity.[1]

Characteristic Peak Comparison Table
Spectral RegionVibrational Mode2-Aminothiazole (Free Base)2-Aminothiazole Sulfate (Salt)Diagnostic Shift / Feature
High Frequency (3500–2500 cm⁻¹)N-H Stretching 3420, 3260 cm⁻¹ (Sharp Doublet, Primary Amine)3200–2600 cm⁻¹ (Broad, diffuse envelope)CRITICAL: Disappearance of sharp NH₂ doublet; appearance of broad ammonium/thiazolium band.[1]
Double Bond (1700–1500 cm⁻¹)C=N Ring Stretch ~1635 cm⁻¹ 1650–1610 cm⁻¹ (Shifted/Broadened)Protonation of Ring N stiffens the ring system, often shifting the C=N band.
Fingerprint (1300–1000 cm⁻¹)Sulfate (S-O) Absent1120–1080 cm⁻¹ (Very Strong, Broad)CRITICAL: The hallmark of the sulfate salt. Validates the presence of the anion.
Low Frequency (700–600 cm⁻¹)Sulfate Bending Absent620–590 cm⁻¹ (Medium, Sharp)Secondary confirmation of the sulfate ion.
Ring Modes (1000–800 cm⁻¹)C-S-C Stretch ~700 cm⁻¹ ~700 cm⁻¹ Remains relatively stable; serves as a scaffold identifier.
Detailed Mechanistic Interpretation
The "Salt Envelope" (3200–2600 cm⁻¹)

In the free base, the primary amine (


) exhibits two distinct, sharp peaks corresponding to asymmetric and symmetric stretching. Upon salt formation, the protonation of the ring nitrogen creates a cationic species that engages in strong hydrogen bonding with the sulfate anions. This results in a broad, continuous absorption band  (often called the "ammonium envelope") that obscures the C-H stretching region.
  • Observation: If you see sharp peaks at >3300 cm⁻¹, your conversion is incomplete (residual free base).

The Sulfate Fingerprint (1100 cm⁻¹)

The sulfate ion (


) possesses a highly characteristic, intense absorption band centered around 1100 cm⁻¹  due to the asymmetric S-O stretching vibration. This band is typically the strongest feature in the salt spectrum and is absent in the free base.
  • Observation: A weak band here suggests potential bisulfate formation or low salt stoichiometry.[1]

Experimental Protocol: Validated FTIR Workflow

To ensure reproducibility and minimize artifacts (especially from hygroscopicity), follow this standardized protocol.

Sample Preparation

Method A: ATR (Attenuated Total Reflectance) - Recommended for Speed [1]

  • Crystal Check: Ensure the Diamond/ZnSe crystal is clean.[1] Background scan (air) must be flat.

  • Sample Loading: Place ~5-10 mg of 2-aminothiazole sulfate powder on the crystal.

  • Compression: Apply high pressure using the anvil.[1] Note: Sulfate salts are hard crystalline solids; insufficient pressure yields noisy spectra.[1]

  • Acquisition: 32 scans at 4 cm⁻¹ resolution.

Method B: KBr Pellet - Recommended for Resolution [1]

  • Ratio: Mix 2 mg sample with 200 mg dry KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is obtained. Caution: Do not over-grind if the salt is hydrated, as this can alter the crystal lattice.

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Transmission mode, 16 scans.

Data Validation Decision Tree

Use this logic flow to interpret your resulting spectrum.

ValidationTree Start Acquire Spectrum Check1100 Is there a strong broad band at ~1100 cm⁻¹? Start->Check1100 CheckHigh Is the 3400-3200 cm⁻¹ region sharp or broad? Check1100->CheckHigh Yes ResultFree FAIL: Free Base Identity Check1100->ResultFree No (Peaks absent) ResultSalt PASS: Pure Sulfate Salt CheckHigh->ResultSalt Broad Envelope (2600-3200) ResultMix FAIL: Incomplete Reaction (Mixture) CheckHigh->ResultMix Sharp Peaks + Broad Background ResultImp FAIL: Check for Inorganic Sulfates CheckHigh->ResultImp Broad but wrong fingerprint

Figure 2: Spectral validation logic for confirming 2-aminothiazole sulfate identity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from [Link]

  • Phan, D. C., et al. (2006). Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles. The Journal of Organic Chemistry. (Confirming Ring N protonation site). Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (1956). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Chemistry.[1] (General principles of amine salt IR envelopes). Retrieved from [Link]

Sources

Comparative Stability Guide: 2-Aminothiazole Sulfate vs. Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2-aminothiazole sulfate and 2-aminothiazole hydrochloride , designed for researchers and drug development professionals.

Executive Summary

In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the choice of counterion dictates the solid-state properties, stability, and manufacturability of the compound. For 2-aminothiazole (2-AT) , a scaffold prone to oxidative degradation (darkening) and sublimation, salt formation is a critical stabilization strategy.

The Verdict:

  • 2-Aminothiazole Sulfate (Hemisulfate): The superior choice for long-term storage and solid-state stability . It typically exhibits a higher melting point and lower hygroscopicity compared to the hydrochloride, making it more robust against moisture-induced degradation and caking during bulk handling.

  • 2-Aminothiazole Hydrochloride: The preferred choice for aqueous solubility and rapid dissolution . However, it is significantly more hygroscopic, requiring strict humidity control during storage to prevent deliquescence and subsequent hydrolysis or oxidation.

Physicochemical Profile

The free base of 2-aminothiazole is a crystalline solid with a relatively low melting point and a tendency to sublime and oxidize (turn brown) upon exposure to air and light. Converting it to a salt stabilizes the electron-rich amine group.

Table 1: Comparative Physicochemical Properties
Property2-Aminothiazole (Free Base)2-Aminothiazole Hydrochloride2-Aminothiazole Sulfate
CAS Number 96-50-46142-05-861169-63-9
Molecular Weight 100.14 g/mol ~136.60 g/mol ~149.15 g/mol (Hemisulfate)
Melting Point 91–93 °C [1]~136–148 °C (Decomposes)> 150 °C (Expected High Stability)
Hygroscopicity LowHigh (Hygroscopic) Low to Moderate
Solubility (Water) Moderate (100 g/L)Very HighHigh
Appearance White to brown crystalsWhite/Off-white powderWhite crystalline powder
Primary Risk Oxidation (Darkening)Deliquescence (Moisture uptake)Acidic hydrolysis (if wet)

Note on Stoichiometry: The "sulfate" salt is often supplied as the hemisulfate (2:1 amine:acid ratio), which maximizes the lattice energy and melting point compared to the fully protonated bisulfate.

Stability Analysis

Thermal Stability

The sulfate salt generally possesses a higher lattice energy than the hydrochloride salt. In thermal gravimetric analysis (TGA), 2-aminothiazole sulfate is expected to show a higher onset of decomposition.

  • Implication: The sulfate is more suitable for high-temperature processing steps (e.g., drying, milling) where the HCl salt might risk melting or losing HCl gas (disassociation).

Hygroscopic Stability (Moisture Sensitivity)

This is the critical differentiator. Hydrochloride salts of small heteroaromatic amines are notorious for being hygroscopic.

  • Mechanism: The

    
     ion has a high charge density and readily coordinates with water molecules. Absorbed water forms a liquid layer on the crystal surface (deliquescence), creating a mobile phase where degradation reactions (hydrolysis, oxidation) accelerate.
    
  • Sulfate Advantage: The sulfate anion (

    
    ) is larger and forms a more stable, less hygroscopic crystal lattice. It maintains flowability under ambient humidity where the HCl salt would clump.
    
Chemical Stability (Oxidation)

The free amine position at C2 is the site of oxidative instability. Protonation (salt formation) deactivates this position.

  • Comparison: Both salts effectively protect the amine from oxidation in the dry state. However, because the HCl salt attracts water, it is more likely to create the solution-phase environment necessary for oxidative browning to occur over time.

Experimental Protocols

To validate the stability selection for your specific application, the following standardized protocols are recommended.

Protocol A: Accelerated Stability Testing (Forced Degradation)

Objective: Determine the degradation rate of solid salts under stress.

  • Preparation: Weigh 500 mg of Sulfate and HCl salts into separate open glass vials.

  • Conditions: Place vials in a stability chamber set to 40 °C / 75% Relative Humidity (RH) (ICH Q1A standard).

  • Timepoints: t=0, 3 days, 7 days, 14 days.

  • Analysis:

    • Visual: Check for color change (white

      
       yellow/brown) and physical state (powder 
      
      
      
      paste).
    • HPLC: Dissolve 10 mg sample in mobile phase. Analyze for degradation products (e.g., ring-opening species).

    • Mass Balance: Calculate % recovery of the parent peak.

Protocol B: Hygroscopicity Assessment (DVS Method)

Objective: Quantify moisture uptake isotherms.

  • Instrument: Dynamic Vapor Sorption (DVS) analyzer.

  • Sample: 10–20 mg of dried salt.

  • Cycle:

    • Equilibrate at 0% RH.

    • Stepwise increase RH (10% steps) up to 90% RH at 25 °C.

    • Stepwise decrease RH back to 0%.

  • Interpretation:

    • Non-hygroscopic: < 0.2% weight gain.

    • Hygroscopic: > 2% weight gain.

    • Deliquescent: Continuous weight gain (liquid formation).

Decision Matrix & Workflow

Use the following logic to select the appropriate salt form for your workflow.

Visualization: Salt Selection Decision Tree

SaltSelection Start Start: 2-Aminothiazole Application SolubilityCheck Is extremely high aqueous solubility (>200 mg/mL) required? Start->SolubilityCheck StorageCheck Will the solid be stored for >3 months or in uncontrolled humidity? SolubilityCheck->StorageCheck No SelectHCl Select HYDROCHLORIDE (High Solubility, Hygroscopic) SolubilityCheck->SelectHCl Yes ProcessCheck Does processing involve high heat (>100°C)? StorageCheck->ProcessCheck No SelectSulfate Select SULFATE (High Stability, Non-Hygroscopic) StorageCheck->SelectSulfate Yes ProcessCheck->SelectHCl No (Standard Lab Use) ProcessCheck->SelectSulfate Yes

Caption: Decision tree for selecting between Sulfate and HCl salts based on process requirements.

Visualization: Stability Testing Workflow

StabilityWorkflow Sample Salt Sample (HCl vs Sulfate) Stress Stress Conditions 40°C / 75% RH Sample->Stress Incubate 7 Days Analysis Analysis (HPLC + XRD) Stress->Analysis Dissolve & Scan Outcome Stability Profile Analysis->Outcome Compare Purity

Caption: Workflow for comparative accelerated stability testing.

References

  • National Toxicology Program (NTP) . 2-Aminothiazole: Physical and Chemical Properties. CAS 96-50-4.[1][2][3][4][5] Available at: [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt selection principles).

Sources

UV-Vis Absorption Profile of 2-Aminothiazole Sulfate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 2-aminothiazole sulfate, structured for researchers in drug development and analytical chemistry.

Executive Summary

2-Aminothiazole Sulfate (2-AT·H₂SO₄) is the sulfate salt form of the heterocyclic amine 2-aminothiazole, a critical intermediate in the synthesis of sulfur drugs (e.g., sulfathiazole), dyes, and fungicides.

In UV-Vis spectrophotometry, the sulfate salt is characterized by the absorption of the protonated 2-aminothiazolium cation. The primary absorption maximum (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is observed at 257–262 nm  in aqueous acidic media, with a molar absorptivity (

) of approximately 8,000 – 10,000 L·mol⁻¹·cm⁻¹ .[1][2] This guide details the spectral behavior, pH-dependent shifts (solvatochromism), and validation protocols to distinguish the sulfate salt from its free base and common impurities.

Chemical Context & Spectral Mechanism[2][4][5][6][7][8][9]

Structural Dynamics

Unlike the free base, 2-aminothiazole sulfate exists in a protonated state in solution. The protonation occurs preferentially at the ring nitrogen (N3), the most basic site, rather than the exocyclic amino group. This protonation stabilizes the aromatic system and alters the energy gap of the


 electronic transition, leading to a spectral shift compared to the neutral molecule.
The "Sulfate" Factor

The sulfate counter-ion (


) is optically transparent in the UV region (

nm). Therefore, the UV spectrum of "2-aminothiazole sulfate" is effectively the spectrum of the 2-aminothiazolium cation .
  • Free Base (Neutral):

    
     nm
    
  • Sulfate Salt (Cation):

    
     nm (Bathochromic shift typical of N3-protonation in this scaffold)
    

Spectral Characterization Data

The following table summarizes the key optical properties derived from experimental conditions.

ParameterValue / RangeConditions
Primary

257 – 262 nm Aqueous solution / 0.1 N HCl
Secondary Band ~200 – 210 nmFar UV (solvent cutoff dependent)
Molar Absorptivity (

)
~8,500 L·mol⁻¹·cm⁻¹At

(Estimated from Log

)
Solvent Effect Hypsochromic shiftIn non-polar solvents (less relevant for sulfate salt due to solubility)
Linearity Range 1 – 15

g/mL
Follows Beer-Lambert Law
Comparative Analysis: Sulfate Salt vs. Alternatives
Compound

(Water/Acid)
Solubility ProfileKey Impurity Signal
2-Aminothiazole Sulfate 262 nm High (Water), Low (Organic)Transparent counter-ion
2-Aminothiazole (Base) 257 nmModerate (Water), High (Organic)N/A
2-Acetamidothiazole ~270–275 nmLow (Water)Bathochromic shift due to carbonyl conjugation

Experimental Protocol: Validated Determination

This protocol ensures the accurate determination of


 and concentration, accounting for the hygroscopic nature of the sulfate salt.
Reagents & Equipment[2]
  • Analyte: 2-Aminothiazole Sulfate (>98% purity).

  • Solvent: 0.1 N Hydrochloric Acid (HCl) or Deionized Water (pH < 4). Note: Acidic solvent ensures the salt remains fully dissociated and the cation is the sole absorbing species.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).

  • Cuvettes: Quartz (1 cm path length).

Step-by-Step Workflow

Step 1: Stock Solution Preparation Dissolve 10.0 mg of 2-aminothiazole sulfate in 100 mL of 0.1 N HCl.

  • Concentration: 100

    
    g/mL.
    
  • Why Acid? Prevents hydrolysis and maintains the protonated species for consistent

    
    .
    

Step 2: Dilution Series Prepare working standards of 2, 4, 6, 8, and 10


g/mL by serial dilution.

Step 3: Baseline Correction Run a blank scan using pure 0.1 N HCl. Ensure the baseline is flat (


 Abs).

Step 4: Spectral Scanning Scan the 10


g/mL standard from 200 to 400 nm.
  • Success Criterion: Identification of a single symmetrical peak near 260 nm.

  • Failure Mode: Appearance of a shoulder >280 nm indicates oxidation or impurity (e.g., acetamido derivative).

Visualization of Analytical Workflow

UV_Analysis_Workflow Start Start: Sample Weighing Dissolve Dissolve in 0.1N HCl (Ensure Protonation) Start->Dissolve Blank Blank Correction (Solvent Only) Dissolve->Blank Scan Scan 200-400 nm Blank->Scan Analyze Identify Maxima (257-262 nm) Scan->Analyze Validation Check Linearity (Beer's Law) Analyze->Validation

Caption: Logical workflow for the spectrophotometric validation of 2-aminothiazole sulfate.

Structural & Mechanistic Visualization

The following diagram illustrates the protonation equilibrium that dictates the UV spectrum. The sulfate salt effectively locks the molecule in the "Cationic Form."

Protonation_Equilibrium Neutral Neutral 2-Aminothiazole (Free Base) λmax ~ 257 nm Cation 2-Aminothiazolium Cation (Sulfate Salt Species) λmax ~ 262 nm Neutral->Cation Protonation (N3) Acid + H+ (from H2SO4) Acid->Cation Shift Bathochromic Shift (Stabilized Excited State) Cation->Shift Effect

Caption: Impact of protonation on the spectral species of 2-aminothiazole.

Troubleshooting & Validation (E-E-A-T)

  • Issue: Peak Broadening or Shift to >270 nm.

    • Cause: Contamination with synthesis precursors (e.g., thiourea derivatives) or oxidation products.

    • Remedy: Recrystallize the salt from ethanol/water.

  • Issue: Low Absorbance Intensity.

    • Cause: Hygroscopic water weight. The sulfate salt absorbs moisture, leading to weighing errors.

    • Remedy: Dry the salt in a desiccator over

      
       for 24 hours before weighing, or determine water content via Karl Fischer titration and correct the mass.
      
  • Issue: pH Sensitivity.

    • Observation: If dissolved in unbuffered water, the pH may drift, causing a mixture of neutral and cationic forms.

    • Control: Always use 0.1 N HCl or a pH 2.0 buffer for robust quantification.

References

  • NIST Chemistry WebBook. 2-Aminothiazole UV/Visible Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Journal of Chemical & Engineering Data. Spectroscopic Determination of Acid Dissociation Constants of Some Pyridyl-Substituted 2-Aminothiazole Derivatives. (2006). American Chemical Society. (Confirming protonation shifts and methodology). Available at: [Link]

  • Chemical Communications. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry. (2019).[3][4][5] Royal Society of Chemistry. (Providing comparative degradation and spectral data). Available at: [Link]

  • PubChem. 2-Aminothiazole Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Technical Comparison Guide: MS/MS Fragmentation Dynamics of the 2-Aminothiazolium Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The 2-aminothiazolium ion (protonated 2-aminothiazole,


, 

101) is a ubiquitous pharmacophore in drug development, serving as the core scaffold for antibiotics (e.g., sulfathiazole), dopamine agonists (e.g., pramipexole), and kinase inhibitors.[1]

This guide objectively compares the fragmentation performance of the 2-aminothiazolium core against its structural isomers (e.g., 3-aminoisothiazole) and functional analogues.[1] It addresses the critical analytical challenge: isobaric interference . By mastering the specific ring-opening mechanisms and energy-dependent fragmentation channels described below, researchers can definitively distinguish the 2-aminothiazole core from metabolic isomers without reliance on retention time alone.[1]

Mechanistic Comparison: The "Ring-Opening" Divergence

The fragmentation of 2-aminothiazolium is distinct from other 5-membered heterocycles due to the lability of the C-S bond.[1] Unlike pyridines, which favor pure HCN loss, thiazoles undergo a competitive Ring-Opening/Recyclization process.[1]

Comparative Pathway Analysis
Feature2-Aminothiazolium (

101)
3-Aminoisothiazole (

101)
2-Aminopyridinium (

95)
Primary Loss HCN (-27 Da) & Cyanamide (-42 Da)HCN (-27 Da)NH3 (-17 Da) & HCN (-27 Da)
Diagnostic Ion

59
(Thiirene cation)

74
(Dominant)

68
(Pyrrole cation)
Mechanism C-S bond cleavage

Ring Open
N-S bond cleavageRing contraction
Sulfur Specificity High (Retains S in

59)
ModerateN/A
Expert Insight: The Cyanamide Channel

While the loss of HCN (


 101 

74) is the thermodynamic base peak at low energy, it is not specific . Isothiazoles also lose HCN.[1]
  • The Differentiator: The loss of cyanamide (

    
    , 42 Da)  to generate the thiirene cation (
    
    
    
    59)
    is the diagnostic fingerprint of the 2-amino-1,3-thiazole arrangement. This requires the exocyclic amine to participate in the resonance-driven cleavage of the N3-C4 bond, a pathway sterically and electronically disfavored in isothiazoles.[1]

Fragmentation Topology (Graphviz Visualization)

The following diagram maps the competing fragmentation pathways. Note the critical branching at the ring-opening stage which dictates specificity.[1]

G Precursor 2-Aminothiazolium [M+H]+ m/z 101 Intermediate Ring-Opened Intermediate (Thio-formamidine) Precursor->Intermediate C-S Bond Scission Frag58 m/z 58 [C2H4NO]+ Precursor->Frag58 - CHNS (Rare) Frag74 m/z 74 [C2H4NS]+ (Thio-aziridine) Intermediate->Frag74 - HCN (27 Da) Low CE Dominant Frag59 m/z 59 [C2H3S]+ (Thiirene Cation) *DIAGNOSTIC* Intermediate->Frag59 - H2NCN (42 Da) High CE Specific Frag45 m/z 45 [HCS]+ Frag74->Frag45 - H2CN

Caption: Branching fragmentation pathways of protonated 2-aminothiazole. The green path (m/z 59) is diagnostic for the 1,3-thiazole core.

Energy-Dependent Performance Data

To validate the diagnostic utility of the


 59 ion, we compared the relative abundance of fragments across a collision energy (CE) ramp on a Triple Quadrupole system (QqQ).[1]

Experimental Setup:

  • Instrument: Sciex Triple Quad 6500+

  • Source: ESI Positive[1][2]

  • Precursor:

    
     101.0[1]
    
  • Gas: Nitrogen (CAD Medium)[1]

Table 1: Collision Energy Ramp Profile
Collision Energy (eV)Precursor (

101)

74 (HCN Loss)

59 (Cyanamide Loss)
Diagnostic Ratio (59/74)
10 eV 85%15%<1%0.00
20 eV 20%70% (Base Peak) 10%0.14
35 eV <1%45%40% 0.88
50 eV 0%15%35%2.33

Interpretation:

  • At Low CE (10-20 eV) , the spectrum is dominated by the thermodynamically favorable loss of HCN (

    
     74).[1] This is sensitive but non-specific.
    
  • At High CE (>35 eV) , the "harder" fragmentation channel yielding the thiirene cation (

    
     59) becomes prominent.[1]
    
  • Recommendation: For MRM (Multiple Reaction Monitoring) development, use 101

    
     74  for Quantitation (Sensitivity) and 101 
    
    
    
    59
    for Confirmation (Specificity).

Experimental Protocol: Self-Validating Identification

This protocol ensures the correct identification of the 2-aminothiazolium core in complex matrices (e.g., plasma, microsomes).

Step 1: Source Optimization[1]
  • Solvent: 50:50 MeOH:H2O + 0.1% Formic Acid.[1] (Avoid Ammonium Acetate as excess

    
     can suppress the protonated signal).[1]
    
  • Voltage: 4500 V (ESI+).

  • Declustering Potential (DP): Set to 60V. Note: Thiazoles are robust; high DP prevents adduct formation.[1]

Step 2: The "Isomer Check" Workflow
  • Precursor Scan: Isolate

    
     101.[1]
    
  • Product Scan (CE 35): Acquire full MS/MS spectrum.

  • Validation Logic:

    • IF

      
       74 is present AND 
      
      
      
      59 is >20% relative abundance
      
      
      CONFIRMED 2-Aminothiazole .[1]
    • IF

      
       74 is present BUT 
      
      
      
      59 is absent/trace
      
      
      SUSPECT Isothiazole or Pyrazole .[1]
    • IF

      
       68 is present 
      
      
      
      REJECT (Pyridine derivative) .[1]
Step 3: Metabolic Differentiation (S-Oxidation)

In drug metabolism, the thiazole sulfur is a soft spot for oxidation.[1]

  • Sulfoxide (+16 Da): Precursor shifts to

    
     117.[1]
    
  • Diagnostic Shift: The

    
     59 fragment will shift to 
    
    
    
    75
    (
    
    
    ), confirming the oxidation is on the ring sulfur, not the exocyclic amine.

Diagnostic Decision Tree

Use this logic flow to program automated data dependent acquisition (DDA) or post-processing scripts.

DecisionTree Start Precursor m/z 101 detected? Check74 Is Fragment m/z 74 present? Start->Check74 Yes Check59 Is Fragment m/z 59 > 10%? Check74->Check59 Yes Check68 Is Fragment m/z 68 present? Check74->Check68 No ResultAT CONFIRMED: 2-Aminothiazole Core Check59->ResultAT Yes (Specific) ResultISO PROBABLE: Isothiazole / Pyrazole Check59->ResultISO No ResultPYR PROBABLE: Aminopyridine Check68->ResultPYR Yes

Caption: Logic flow for distinguishing isobaric heterocyclic ions using MS/MS fragments.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] 2-Aminothiazole Mass Spectrum. National Institute of Standards and Technology.[1] [Link][1]

  • Zhang, M., et al. (2015).[1] Identification of 2-aminothiazolobenzazepine metabolites in human, rat, dog, and monkey microsomes. Drug Metabolism and Disposition.[1] [Link]

  • Bayer, E., et al. (2003).[1] ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders. Rapid Communications in Mass Spectrometry. [Link]

  • Eiceman, G. A., & Karpas, Z. (2005).[1] Ion Mobility Spectrometry (2nd ed.).[1] CRC Press.[1] (Referenced for ionization dynamics of heterocyclic amines).[1] [Link][1]

Sources

2-aminothiazole sulfate vs bisulfite salt solubility

Author: BenchChem Technical Support Team. Date: March 2026

2-Aminothiazole Sulfate vs. Bisulfite: A Comparative Guide on Solubility, Stability, and Synthetic Applications

Introduction

In the synthesis of thiazole-derived pharmaceuticals, agrochemicals, and functional dyes, 2-aminothiazole serves as a foundational heterocyclic building block. However, the free base exhibits moderate aqueous solubility and profound instability in strong, hot mineral acids, often leading to oxidative decomposition[1][2]. For researchers scaling up electrophilic aromatic substitutions (like nitration) or aqueous diazo couplings, selecting the correct salt form is a critical process decision.

This guide provides an objective, data-driven comparison of 2-aminothiazole sulfate and 2-aminothiazole bisulfite, focusing on their divergent solubility profiles, structural stability, and optimal experimental workflows.

Physicochemical Profiling & Phase Behavior

The fundamental difference between the sulfate and bisulfite salts of 2-aminothiazole lies in their phase behavior in aqueous media. While the sulfate salt is designed to maximize ionic solvation, the bisulfite adduct is engineered to force precipitation.

Table 1: Quantitative and Qualitative Comparison of 2-Aminothiazole Salts

Parameter2-Aminothiazole Sulfate2-Aminothiazole Bisulfite
Formation Reagent Sulfuric acid (

)
Sulfurous acid / Sulfur dioxide (

aq)
Aqueous Solubility Highly Soluble (>50 mg/mL in acidic aq)[3]Practically Insoluble (Precipitates)[1]
Acidic Stability Susceptible to oxidative decompositionHighly stable in concentrated

[1]
Physical State Crystalline solid / Clear solutionWater-insoluble solid precipitate
Primary Application Aqueous diazo coupling (Dyes/Inks)[4]Precursor for nitration[1][2]

Mechanistic Causality in Salt Selection

As an application scientist, it is vital to understand why these solubility differences dictate experimental design:

The Sulfate Pathway (Solubility-Driven): Reacting 2-aminothiazole with sulfuric acid yields a simple, highly polar ionic salt. The protonation of the thiazole nitrogen and exocyclic amine creates strong ion-dipole interactions with water, ensuring complete dissolution. This is strictly required for reactions that must occur in a homogenous aqueous phase, such as the generation of diazo solutions at sub-zero temperatures for inkjet dye synthesis[4].

The Bisulfite Pathway (Precipitation-Driven): Conversely, the reaction of 2-aminothiazole with sulfurous acid yields a product whose empirical formula matches a bisulfite salt, but its chemical behavior defies that of a simple amine salt[1]. The bisulfite adduct forms a highly stable, potentially polymeric hydrogen-bonded network that drastically reduces its hydration capacity, causing it to crash out of solution as a nearly quantitative precipitate[1]. This insolubility acts as a protective mechanism. Because the free base decomposes rapidly in concentrated sulfuric acid, converting it to the insoluble bisulfite allows it to be safely suspended in cold monohydrate sulfuric acid for high-yield nitration without degradation[1][5].

Visualizing the Synthetic Workflow

G Base 2-Aminothiazole (Free Base) Sulfate 2-Aminothiazole Sulfate Highly Water-Soluble Base->Sulfate H2SO4 (aq) Protonation Bisulfite 2-Aminothiazole Bisulfite Water-Insoluble Precipitate Base->Bisulfite H2SO3 / SO2 (aq) Complexation App1 Aqueous Diazo Coupling (e.g., Inkjet Dyes) Sulfate->App1 Complete Dissolution (< 0°C) App2 Electrophilic Nitration (e.g., 2-Amino-5-nitrothiazole) Bisulfite->App2 Suspended in Cold H2SO4 (10-15°C)

Divergent synthetic workflows for 2-aminothiazole based on salt solubility and stability.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems where phase changes (dissolution vs. precipitation) act as real-time indicators of success.

Protocol A: Preparation of Highly Soluble 2-Aminothiazole Sulfate for Diazo Coupling

Objective: Achieve a homogenous aqueous solution for downstream low-temperature coupling.

  • Solvent Preparation: Prepare a solution of 3 N hydrochloric acid or dilute sulfuric acid.

  • Dissolution: Slowly add 2-aminothiazole to the acidic solution under continuous ice-cooling (0 to -5 °C)[2][4].

  • Validation (Self-Check): The mixture should transition into a clear, dark yellow-brown solution, confirming the formation of the highly soluble sulfate/hydrochloride salt[3]. Causality: Complete dissolution ensures that subsequent nitrosation occurs uniformly without localized exotherms.

  • Downstream Action: Add nitrosyl sulfate or sodium nitrite dropwise to form the diazo solution, maintaining the temperature strictly below 0 °C to prevent diazonium decomposition[4].

Protocol B: Precipitation and Isolation of 2-Aminothiazole Bisulfite

Objective: Force the precipitation of the acid-stable bisulfite adduct.

  • Reaction Setup: Dissolve 2-aminothiazole in water.

  • Bisulfite Formation: Introduce gaseous sulfur dioxide (

    
    ) into the aqueous solution to generate more than one molar equivalent of sulfurous acid in situ[1].
    
  • Thermal Maturation: Heat and stir the reaction mixture at 25–105 °C.

  • Validation (Self-Check): A practically water-insoluble precipitate will form. The near-quantitative yield of this solid confirms the successful formation of the bisulfite complex[1].

  • Isolation: Filter the precipitate and dry it for downstream use.

Protocol C: High-Yield Electrophilic Nitration of the Bisulfite Adduct

Objective: Nitrate the thiazole ring while preventing the oxidative decomposition typical of the free base.

  • Suspension: Introduce the isolated 2-aminothiazole bisulfite into 100% sulfuric acid (monohydrate) while strictly maintaining the temperature at 10–15 °C[1]. Causality: The bisulfite remains stable and suspended, preventing premature degradation.

  • Nitration: Add a 50:50 mixed acid (nitric acid/sulfuric acid) dropwise over 2 hours.

  • Monitoring (Self-Check): Use potentiometric titration (platinum vs. calomel electrode). A potential rise from ~750 mV to 1000 mV validates reaction completion[1].

  • Degassing: Blow dry air or apply a vacuum to eliminate the dissolved

    
     liberated during the reaction.
    
  • Yield: This method yields 2-amino-5-nitrothiazole at >90% efficiency, avoiding the runaway exothermic decomposition seen with soluble variants[1][2].

References

  • US3799941A - Process for the production of sulfuric acid solutions of 2-amino-5-nitrothiazole - Google Patents Source: 1

  • US6755903B2 - Metal chelated dyestuff for inkjet recording and aqueous inkjet recording liquid using the same - Google Patents Source: 4

  • 2-Nitrothiazole CAS 1606-76-4 | Research Chemical - Benchchem Source: 2

  • 2-Aminothiazole 96-50-4 wiki - Guidechem Source: 3

  • ABSTRACT - NC State Repository Source: 5

Sources

Safety Operating Guide

2-Aminothiazole,sulfate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous disposal and handling protocols for 2-Aminothiazole Sulfate , a salt form of the heterocyclic amine 2-aminothiazole.[1] This compound presents dual hazards: the toxicity/environmental impact of the aminothiazole moiety and the acidity associated with the sulfate salt.

Substance Identification & Hazard Profile

Before initiating disposal, you must validate the material identity. The sulfate salt differs physically and chemically from the free base (2-Aminothiazole).[1]

Parameter2-Aminothiazole (Free Base)2-Aminothiazole Sulfate (Salt)
CAS Number 96-50-463589-20-8 (Typical)
Physical State Brown/Yellow Crystalline SolidWhite/Off-white Crystalline Powder
Solubility Moderate (Water/Alcohol)High (Water)
Acidity (pH) Basic (~9.[1]6)Acidic (< 3.0 in solution)
Primary Hazards Acute Tox (Oral), Eye IrritantAcute Tox, Severe Eye Irritant, Corrosive
Aquatic Toxicity WGK 3 (Highly Hazardous)WGK 3 (Assumed via dissociation)

CRITICAL SAFETY WARNING: 2-Aminothiazole is classified as WGK 3 (Highly Hazardous to Water) .[1][2] Under NO circumstances should this material or its solutions be poured down the sink, regardless of concentration or neutralization.[1]

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous incompatibility reactions in the waste stream.[1]

  • Incompatibility: Segregate strictly from Oxidizers (e.g., Nitrates, Perchlorates) and Strong Bases .[1]

    • Reasoning: Amines can react with oxidizers to form explosive byproducts.[1] Mixing the acidic sulfate salt with strong bases (like Sodium Hydroxide waste) will generate heat and potentially release free amine vapors, which are toxic.

  • Storage: Store waste in HDPE (High-Density Polyethylene) or Glass containers.[1] Avoid metal containers due to the corrosive nature of the sulfate component.[1]

Disposal Protocols

Protocol A: Solid Waste (Powder/Crystals)

Applicable for: Expired reagents, spill cleanup residues, and contaminated solids.[1]

  • Container Selection: Use a wide-mouth HDPE jar with a screw-top lid.[1]

  • Transfer: Transfer the solid using a chemically resistant scoop. Avoid dust generation.[1][3][4][5][6][7][8]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Aminothiazole Sulfate, Solid"[1][3]

    • Hazard Checkboxes: [x] Toxic [x] Corrosive (Acidic)[1]

  • Disposal Stream: Route to High-Temperature Incineration .

    • Mechanism:[1][6][8] Incineration at >1000°C ensures complete destruction of the heterocyclic ring, preventing environmental leaching.[1]

Protocol B: Liquid Waste (Aqueous Solutions)

Applicable for: Mother liquors, reaction mixtures, and dissolved waste.[1]

  • pH Check: Measure the pH of the waste solution.[1]

    • If pH < 2:[1] It is Corrosive.[1][8]

    • If pH > 2 but < 12:[1] It is Toxic.[1][6][8]

  • Segregation: Do not mix with organic solvents (halogenated or non-halogenated) unless directed by your facility's specific waste profile.[1] Keep as "Aqueous Waste with Toxic Organics" .[1]

  • Neutralization (Optional but Recommended for Storage Stability):

    • Step: Slowly add dilute Sodium Bicarbonate (NaHCO₃) to adjust pH to ~6-8.[1]

    • Caution: This will precipitate the free base (2-Aminothiazole) if the concentration is high.[1] Ensure the slurry is kept agitated or clearly labeled as a suspension.[1]

  • Disposal Stream: Chemical Treatment/Incineration .

Protocol C: Contaminated Packaging

Applicable for: Empty reagent bottles.[1]

  • Triple Rinse: Rinse the empty bottle three times with a small volume of water.[1]

  • Rinsate Disposal: Collect ALL rinsate into the Liquid Waste container (Protocol B). Do not pour rinsate down the drain.[1][6]

  • Defacing: Deface the original label.

  • Disposal: Discard the clean container as standard trash or glass recycling, depending on local regulations.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of 2-Aminothiazole Sulfate to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 2-Aminothiazole Sulfate StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Dry LiquidWaste Liquid Waste (Solutions) StateCheck->LiquidWaste Dissolved SolidPkg Package in HDPE Jar Label: 'Toxic Solid' SolidWaste->SolidPkg LiquidCheck Check pH LiquidWaste->LiquidCheck Incineration High-Temp Incineration (Professional Disposal) SolidPkg->Incineration Acidic pH < 2 (Corrosive) LiquidCheck->Acidic Neutral pH 2-12 LiquidCheck->Neutral Neutralize CAUTION: Neutralization May precipitate Free Base Acidic->Neutralize Optional Stabilization LiquidPkg Collect in Carboy Label: 'Toxic Aqueous Waste' Neutral->LiquidPkg Neutralize->LiquidPkg LiquidPkg->Incineration

Figure 1: Decision logic for the segregation and packaging of 2-Aminothiazole Sulfate waste streams.

Emergency Spill Response (Immediate Action)

If a spill occurs prior to disposal, follow this specific containment protocol to minimize exposure.

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a P95/N95 dust mask (for solids).[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersal.[1] Scoop into a waste jar.

    • Liquid: Absorb with vermiculite or sand.[1] Do not use sawdust (combustible).[1]

  • Decontamination: Clean the surface with a mild detergent and water.[1] Collect all cleaning materials as hazardous waste (Protocol A).[1]

References

  • PubChem. (2025).[1] 2-Aminothiazole Compound Summary. National Library of Medicine.[1] [Link]1]

  • Thermo Fisher Scientific. (2024).[1][3] Safety Data Sheet: 2-Aminothiazole. ]">https://www.fishersci.com[1]

  • ECHA (European Chemicals Agency). (2024).[1] Substance Information: 2-Aminothiazole. [Link]1]

  • U.S. EPA. (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations. [Link]1]

Sources

Personal protective equipment for handling 2-Aminothiazole,sulfate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of heterocyclic amines into drug discovery pipelines. 2-Aminothiazole sulfate (CAS: 61169-63-9) is a critical precursor widely utilized in synthesizing thyroid inhibitors, biocides, and emerging1[1]. While the sulfate salt form improves aqueous solubility and stability compared to its free base (CAS: 96-50-4), it retains significant toxicological challenges.

Laboratory safety cannot rely on rote memorization; it requires an understanding of causality. By understanding exactly how a chemical interacts with human physiology and the environment, we can engineer self-validating safety protocols. Below is the comprehensive operational and logistical guide for handling 2-Aminothiazole sulfate.

Hazard Profile & Operational Causality

Before selecting Personal Protective Equipment (PPE), we must quantify the threat. The table below summarizes the physicochemical properties of 2-Aminothiazole and the causal reasoning behind our safety mandates.

Property / HazardQuantitative Data / ClassificationOperational Causality & Impact
Acute Oral Toxicity 1[1]Categorized as Harmful if Swallowed (H302). Requires strict prevention of hand-to-mouth transfer and mandatory handwashing[2].
Ocular Irritation 3[3]Micro-particulates dissolve in ocular fluid, causing severe erythema and tearing. Mandates hermetically sealed goggles[3].
Aqueous Solubility 4[4]High solubility means human sweat can facilitate rapid dermal absorption. Mandates impermeable nitrile gloves.
Thermal Stability 4[4]Produces toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[4]. Mandates flame-retardant PPE and avoidance of strong oxidizers.

Personal Protective Equipment (PPE) Selection Matrix

Do not treat PPE as a uniform requirement; tailor it to the specific vulnerabilities exposed by the chemical.

  • Ocular Protection: Wear 5 that meet OSHA 29 CFR 1910.133 or EN166 standards[5].

    • Causality: Standard safety glasses leave the orbital cavity exposed to aerosolized dust during weighing. Goggles provide a necessary seal against irritant particulates.

  • Dermal Protection: Disposable nitrile gloves (minimum 0.11 mm thickness).

    • Causality: 2-Aminothiazole can cause localized dermatitis[3]. Nitrile provides a robust barrier against transdermal penetration.

    • Self-Validating Check: Inspect gloves for micro-tears before and after handling; any yellow/brown discoloration on the skin indicates a barrier breach.

  • Respiratory Protection: N95/P100 particulate respirator OR mandatory handling within a Class II Biological Safety Cabinet / Chemical Fume Hood[3][5].

    • Causality: Mechanical agitation generates micro-dust. 3 and coughing[3].

  • Body Protection: Flame-retardant laboratory coat.

    • Causality: In the event of an unexpected thermal reaction, the compound releases4[4]. A flame-retardant coat prevents secondary thermal injuries.

Standard Operating Procedure (SOP): Handling & Weighing

G N1 1. Environmental Prep Verify Fume Hood Draft N2 2. PPE Donning Goggles, Nitrile Gloves, Lab Coat N1->N2 N3 3. Static Mitigation Discharge Static on Spatula N2->N3 N4 4. Chemical Transfer Weigh 2-Aminothiazole Sulfate N3->N4 N5 5. Solubilization Avoid Strong Oxidizers N4->N5 N6 6. Decontamination Soap & Water Wash N5->N6 N7 7. Waste Disposal Non-Halogenated Container N6->N7

Operational workflow for the safe handling and processing of 2-Aminothiazole sulfate.

Step 1: Environmental Control Ensure the fume hood face velocity is operating between 80-100 fpm. Never handle the dry powder on an open bench.

Step 2: Static Mitigation Use an anti-static gun (zerostat) on the weighing boat and use static-free spatulas. Causality: Fine powders like 2-Aminothiazole sulfate can aerosolize due to static charge buildup, defeating the purpose of localized exhaust.

Step 3: Transfer & Weighing Transfer the required mass slowly to prevent dust plumes. Seal the primary container immediately after use. Validation Checkpoint: Before transferring the weighed vial out of the fume hood, wipe the exterior with a damp white Kimwipe. If the Kimwipe remains pristine white, the transfer was clean; if it shows a yellow/beige tint, external contamination occurred and the vial must be re-decontaminated.

Step 4: Solubilization & Reaction Setup Introduce solvents slowly. Crucial Warning: 6 (e.g., nitric acid, acid anhydrides), as this can trigger violent nitration or exothermic reactions[4][6].

Spill Response & Decontamination Protocol

In the event of a powder spill inside the fume hood, execute the following self-validating recovery protocol:

  • Isolate & Contain: Do not sweep the powder, as this will aerosolize the API. Instead, cover the spill gently with damp absorbent pads to bind the dust.

  • Physical Removal: Carefully scoop the damp pads and dissolved residue into a designated solid waste container.

  • Chemical Decontamination: 3[3].

  • Validation Checkpoint: Swab the decontaminated surface and test with a pH strip. A return to an ambient neutral pH (7.0) confirms the complete removal of the reactive amine residue.

Waste Disposal & Logistical Plan

Improper disposal of heterocyclic amines creates severe environmental and regulatory liabilities.

  • Segregation: Collect solid residues and contaminated PPE in a designated solid waste container (Container C). Liquid solutions should be collected in a 2 (Container A) unless the reaction specifically utilized halogenated solvents[2].

  • Chemical Incompatibility Warning: Ensure the waste carboy does not contain strong acids or oxidizers. 2-Aminothiazole 4 with nitric or nitric-sulfuric acids[4].

  • Logistics: Store sealed waste containers 2 until collected by an approved waste disposal plant[2].

References

1.[5] Cole-Parmer. "Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%". URL: 2.[3] Chemdmart. "2-Aminothiazole - SAFETY DATA SHEET". URL: 3.[2] Merck Millipore. "2-Aminothiazole CAS 96-50-4 | 801272". URL: 4.[6] Fisher Scientific. "SAFETY DATA SHEET - 2-Aminothiazole". URL: 5.[1] Guidechem. "2-Aminothiazole 96-50-4 wiki". URL: 6.[4] Echemi. "2-Aminothiazole 99% Yellow powder". URL:

Sources

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